Product packaging for 7-Methoxyindole(Cat. No.:CAS No. 3189-22-8)

7-Methoxyindole

Numéro de catalogue: B1360046
Numéro CAS: 3189-22-8
Poids moléculaire: 147.17 g/mol
Clé InChI: FSOPPXYMWZOKRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methoxyindole (CAS 3189-22-8) is a high-purity organic compound with the molecular formula C9H9NO and a molecular weight of 147.18 g/mol . It is characterized as a clear, colorless to brown liquid that is air-sensitive and should be stored in a cool, dark place, preferably under an inert gas . Key physical properties include a boiling point of approximately 166 °C at 27 mmHg and a specific gravity of 1.15 g/mL at 20 °C . This compound is of significant interest in biochemical research as a potent agonist of the human aryl hydrocarbon receptor (AhR) . Studies have shown that this compound exhibits high efficacy in activating the AhR signaling pathway, demonstrating 80% of the maximum response elicited by the potent ligand TCDD (dioxin) in reporter gene assays . This mechanism is critical in the regulation of xenobiotic-metabolizing enzymes, such as those from the CYP1A family, and plays a role in various physiologic and pathophysiologic processes, including immune response and cell cycle regulation . As a research tool, it is valuable for studying AhR-driven biological effects and is strictly for laboratory research use. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers can handle this chemical according to the provided Safety Data Sheet (SDS). Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation), requiring the use of appropriate personal protective equipment (PPE) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1360046 7-Methoxyindole CAS No. 3189-22-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOPPXYMWZOKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185739
Record name 7-Methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3189-22-8
Record name 7-Methoxyindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3189-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxyindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-METHOXY-1H-INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R05QK9RP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Methoxyindole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyindole, a substituted indole (B1671886), has garnered significant attention in medicinal chemistry and drug discovery. This document provides an in-depth technical overview of this compound, encompassing its historical discovery, key synthetic methodologies, and its role as a modulator of cellular signaling pathways. Quantitative data, including spectroscopic information, is presented in a structured format. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of synthetic routes and biological pathways to facilitate a comprehensive understanding of this versatile molecule.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy (B1213986) group at the 7-position of the indole ring significantly influences its electronic properties, metabolic stability, and biological activity. This compound serves as a crucial building block for the synthesis of a wide range of pharmacologically active compounds, including those with potential anticancer, anti-inflammatory, and neuroprotective properties.[1] This guide delves into the foundational aspects of this compound, from its initial synthesis to its contemporary applications in drug development.

Discovery and Historical Context

The exploration of methoxy-substituted indoles dates back to the mid-20th century. An early significant contribution to the synthesis and reactions of methoxyindole compounds was made by Bell and Lindwall in 1948, published in The Journal of Organic Chemistry.[2] While this paper laid some of the groundwork, a more focused investigation on this compound and its derivatives was presented by A. Kalir and colleagues in a 1967 publication in the Israel Journal of Chemistry. These early studies were crucial in establishing the fundamental chemistry of this compound, paving the way for its subsequent investigation as a pharmacophore.

The two primary classical methods for synthesizing the indole nucleus, the Fischer indole synthesis (discovered in 1883) and the Leimgruber-Batcho indole synthesis (developed in 1971), have both been applied to the preparation of this compound and its derivatives.[3][4][5] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to brown liquid or crystalline solid.[4] Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3189-22-8[6]
Molecular Formula C₉H₉NO[6]
Molecular Weight 147.17 g/mol [6]
Appearance Colorless to brown liquid or crystal[4]
Purity (Typical) ≥ 97%[4]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference
¹H NMR (CDCl₃) Predicted shifts (ppm): δ 8.5 - 9.5 (br s, 1H, NH), 7.3 - 7.5 (t, 1H), 6.6 - 6.8 (t, 1H), 8.3 - 8.5 (d, 1H), 8.0 - 8.2 (d, 1H), 3.9 - 4.1 (s, 3H, OCH₃)[7]
¹³C NMR (CDCl₃) Predicted shifts (ppm): δ 145 - 148 (C7), 141 - 144 (C5), 130 - 133 (C7a), 128 - 131 (C3a), 125 - 128 (C2), 118 - 121 (C4), 115 - 118 (C6), 103 - 106 (C3), 55 - 57 (OCH₃)[7]
Mass Spectrometry Molecular Ion (M⁺): m/z 147[8]
Infrared (IR) Characteristic peaks for N-H and C-O stretching[6]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

This method involves the reaction of 2-methoxyphenylhydrazine with an appropriate ketone or aldehyde, followed by acid-catalyzed cyclization.[9]

Protocol:

  • Hydrazone Formation:

    • Dissolve 2-methoxyphenylhydrazine and a suitable carbonyl compound (e.g., pyruvic acid or an acetone (B3395972) equivalent) in a solvent such as ethanol (B145695) or acetic acid.

    • Stir the mixture, with gentle heating if necessary, until the formation of the corresponding hydrazone is complete (monitored by TLC).

  • Indolization:

    • To the mixture containing the hydrazone, add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[9]

    • Heat the reaction mixture to a temperature ranging from 80°C to over 200°C, depending on the substrates and catalyst, until the reaction is complete.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Note: The Fischer indole synthesis with 2-methoxyphenylhydrazones can sometimes lead to the formation of "abnormal" products, such as 6-haloindoles, through nucleophilic displacement of the methoxy group, especially when using hydrohalic acids as catalysts.[10]

This method provides a high-yield and versatile route to 2,3-unsubstituted indoles from o-nitrotoluenes.[5]

Protocol:

  • Enamine Formation:

    • React 2-methyl-3-nitroanisole (B1293961) (the corresponding o-nitrotoluene for this compound) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine.

    • This reaction forms a β-dimethylamino-2-nitrostyrene intermediate.

  • Reductive Cyclization:

    • Reduce the nitro group of the enamine intermediate to an amine using a reducing agent such as Raney nickel and hydrazine, or palladium on carbon with hydrogen gas.[5]

    • The resulting amine undergoes spontaneous cyclization to form the indole ring.

  • Work-up and Purification:

    • After the reaction is complete, the catalyst is filtered off, and the product is isolated by extraction and purified by chromatography or recrystallization.

Spectroscopic Analysis

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[7]

Biological Activity and Signaling Pathways

This compound and its derivatives have shown a range of biological activities, with a notable interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle.[1]

Signaling Pathway:

  • Ligand Binding: this compound binds to the cytosolic AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.

  • Nuclear Translocation: Upon ligand binding, the AhR complex translocates into the nucleus.

  • Dimerization: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

  • DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 enzymes (e.g., CYP1A1), leading to their transcription.

This interaction with the AhR pathway suggests that this compound can influence cellular responses to environmental toxins and play a role in modulating immune function.

Potential Role in TAK1 Signaling Pathway (Hypothetical)

While direct evidence for the interaction of this compound with the TGF-β activated kinase 1 (TAK1) signaling pathway is limited, a derivative, 7-methoxyheptaphylline, has been shown to exert neuroprotective and anticancer effects through this pathway. TAK1 is a key regulator of inflammatory and stress responses, activating downstream pathways such as NF-κB and MAPKs.[3] The activity of this derivative suggests that the this compound scaffold may have the potential to modulate TAK1 signaling, though further research is required to confirm this for the parent compound.

Visualizations

Synthetic Workflows

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_hydrazone Hydrazone Formation cluster_indolization Indolization 2-methoxyphenylhydrazine 2-methoxyphenylhydrazine Hydrazone Hydrazone 2-methoxyphenylhydrazine->Hydrazone Ethanol/Acetic Acid Carbonyl_Compound Ketone/Aldehyde Carbonyl_Compound->Hydrazone This compound This compound Hydrazone->this compound Acid Catalyst (e.g., PPA) Heat

Fischer Indole Synthesis for this compound.

Leimgruber_Batcho_Synthesis cluster_start_lb Starting Material cluster_enamine Enamine Formation cluster_cyclization Reductive Cyclization o-Nitrotoluene 2-Methyl-3-nitroanisole Enamine β-Dimethylamino-2-nitrostyrene intermediate o-Nitrotoluene->Enamine DMF-DMA, Pyrrolidine 7-Methoxyindole_LB This compound Enamine->7-Methoxyindole_LB Reduction (e.g., Raney Ni, H₂) Cyclization

Leimgruber-Batcho Synthesis for this compound.
Signaling Pathways

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90 Complex This compound->AhR_complex Binding AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Nuclear Translocation and Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Activation

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Hypothetical_TAK1_Pathway 7-Methoxyindole_deriv This compound (Hypothesized) TAK1 TAK1 7-Methoxyindole_deriv->TAK1 Inhibition (Hypothetical) MAPKs MAPKs (e.g., ERK, p38) TAK1->MAPKs NF-kB NF-κB TAK1->NF-kB Cellular_Response Cellular Responses (e.g., Inflammation, Apoptosis) MAPKs->Cellular_Response NF-kB->Cellular_Response

Hypothetical Modulation of TAK1 Signaling by this compound.

Conclusion

This compound is a molecule of significant interest with a rich history rooted in the classical methods of indole synthesis. Its utility as a synthetic intermediate continues to be explored in the development of novel therapeutic agents. The elucidation of its role as an agonist of the Aryl Hydrocarbon Receptor provides a concrete mechanism for its biological activity and opens avenues for its application in modulating immune and metabolic processes. While its direct effects on other signaling pathways like TAK1 require further investigation, the pharmacological potential of the this compound scaffold is undeniable. This guide provides a foundational resource for researchers to further explore and exploit the chemical and biological properties of this versatile compound.

References

7-Methoxyindole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Methoxyindole is a heterocyclic aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural and electronic properties make it a compound of significant interest in medicinal chemistry and drug discovery, with applications ranging from the development of novel therapeutics for neurological disorders and cancer to the synthesis of complex natural products.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis protocols, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.

Core Data and Synonyms

CAS Number: 3189-22-8[1][3][4][5][6]

Synonyms:

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₉H₉NO[1][3][4]
Molecular Weight 147.17 g/mol [3][4]
Appearance Yellow liquid or crystal[1]
Boiling Point 108-110 °C at 0.3 mm Hg[1][5]
Melting Point 147-150°C[5]
Density 1.126 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.612[5]
Flash Point >230 °F (>110 °C)[5]
Storage Temperature 0-8°C or Room Temperature in an inert atmosphere[1][5]
Purity ≥ 97%[4][7]

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. The Batcho-Leimgruber indole synthesis is a notable and scalable method for preparing indoles from o-nitrotoluenes.[8] Below is a detailed experimental protocol for a multi-step synthesis of this compound, adapted from procedures for related indole derivatives.

Experimental Protocol: Batcho-Leimgruber Indole Synthesis

This synthesis involves two main stages: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.

Step 1: Enamine Formation

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-methoxy-6-nitrotoluene (1.0 mol) in anhydrous dimethylformamide (DMF) (500 mL).

  • Addition of Reagents: To this solution, add N,N-dimethylformamide dimethyl acetal (B89532) (1.2 mol) and pyrrolidine (B122466) (1.2 mol).[9]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure to obtain the crude enamine, which typically appears as a dark red oil or solid.[9]

Step 2: Reductive Cyclization

  • Method A: Catalytic Hydrogenation

    • Dissolve the crude enamine in a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727) in a hydrogenation vessel.

    • Add 10% Palladium on Carbon (Pd/C) catalyst.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the hydrogen uptake ceases.[8]

  • Method B: Chemical Reduction

    • Dissolve the crude enamine in ethanol.

    • Carefully add Raney Nickel, followed by the dropwise addition of hydrazine (B178648) hydrate (B1144303) at room temperature. An exothermic reaction is expected.

    • Stir for 1-2 hours after the addition is complete.[8]

Step 3: Purification

  • Catalyst Removal: After the reduction, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 7-Methoxy-1H-indole as a solid.[8][9]

  • Expected Yield: 75-85%.[8]

G cluster_synthesis Synthesis Workflow of this compound A 2-Methoxy-6-nitrotoluene B Enamine Formation (DMF, Pyrrolidine, Reflux) A->B C Crude Enamine B->C D Reductive Cyclization (e.g., H2, Pd/C) C->D E Crude this compound D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are generalized protocols for acquiring key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Spectroscopy: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).[10]

    • Data Processing: Process the data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[10]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Procedure:

    • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a thin disk.[10]

    • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum and subtract it from the sample spectrum.[10]

    • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H (aromatic and aliphatic), C=C, and C-O stretches.[10]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Procedure:

    • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Data Acquisition: Acquire the mass spectrum, ensuring to obtain high-resolution mass spectrometry (HRMS) data for accurate mass determination and molecular formula confirmation.

G cluster_characterization Spectroscopic Characterization Workflow A Purified Indole Derivative B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C IR Spectroscopy A->C D Mass Spectrometry (HRMS) A->D E Structural Framework B->E F Functional Groups C->F G Purity & Molecular Weight D->G H Structure Elucidation & Data Analysis E->H F->H G->H

Caption: General workflow for spectroscopic characterization.[10]

Biological Activity and Signaling Pathways

Indole derivatives, including methoxy-substituted indoles, exhibit a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects.[11] These biological effects are often mediated through interactions with specific cellular signaling pathways.

While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, the broader class of indole alkaloids is known to target key pathways in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[12] The MAPK pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[12]

G cluster_pathway Generalized MAPK Signaling Pathway Targeted by Indole Alkaloids Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Indole_Alkaloid Indole Alkaloid (e.g., Methoxyindole Derivative) Indole_Alkaloid->RAF Inhibition Indole_Alkaloid->MEK Inhibition

Caption: Potential inhibition of the MAPK pathway by indole alkaloids.

Applications in Drug Discovery

This compound and its derivatives are valuable scaffolds in drug discovery. The methoxy (B1213986) group at the 7-position can influence the molecule's electronic properties and metabolic stability, while the indole core is a privileged structure that can interact with various biological targets.[2][11]

  • Anticancer Agents: The this compound scaffold can be functionalized to develop potent inhibitors of kinases involved in cancer cell proliferation and survival.[2]

  • Antimicrobial Agents: Derivatives of this compound have shown potential in developing new antimicrobial agents to combat multidrug-resistant pathogens.[2]

  • Neurological Disorders: The ability of indole derivatives to interact with targets such as serotonin (B10506) receptors makes them promising candidates for the development of treatments for central nervous system conditions.[13]

References

Spectroscopic Profile of 7-Methoxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 7-Methoxyindole, a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.1 (br s)Broad Singlet-H-1 (N-H)
~7.25 (t)Triplet~5.3H-3
~7.20 (d)Doublet~7.9H-4
~6.98 (t)Triplet~7.9H-5
~6.65 (d)Doublet~7.9H-6
~6.52 (dd)Doublet of Doublets~5.3, ~2.5H-2
3.93 (s)Singlet--OCH₃

Solvent: CDCl₃. Data is compiled from typical values for methoxyindoles and publicly available spectra. Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
145.8C-7
131.2C-7a
127.8C-3a
124.5C-2
121.8C-5
114.8C-6
103.5C-4
102.8C-3
55.8-OCH₃

Solvent: CDCl₃. Data is based on predicted values and comparison with similar structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3450Strong, BroadN-H Stretch
3000-3100MediumAromatic C-H Stretch
2850-2950MediumAliphatic C-H Stretch (-OCH₃)
1620, 1580, 1470Medium-StrongC=C Aromatic Ring Stretching
1250-1270StrongC-O Stretch (Aryl Ether)
730-770StrongC-H Bending (Ortho-disubstituted)

Data is based on typical values for substituted indoles.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
147High[M]⁺ (Molecular Ion)
132High[M-CH₃]⁺
104Medium[M-CH₃-CO]⁺

The molecular ion peak [M]⁺ is observed at m/z 147, corresponding to the molecular weight of this compound (C₉H₉NO).[1][2] The major fragmentation pathway involves the loss of a methyl group ([M-CH₃]⁺) to give a fragment at m/z 132, followed by the loss of carbon monoxide ([M-CH₃-CO]⁺) to yield a fragment at m/z 104.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing. For ¹H NMR, the spectral width is set to encompass all proton signals, and for ¹³C NMR, a wider spectral width is used. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra can be recorded on a Fourier-transform infrared (FT-IR) spectrometer.[1] The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is collected first, followed by the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[3] For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound Sample IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR_Data Functional Groups (N-H, C-O, C=C) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data ¹H & ¹³C Environment & Connectivity NMR->NMR_Data Structure Confirm Structure of This compound IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Identification.

References

A Technical Guide to the Solubility and Stability of 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 7-Methoxyindole, with a specific focus on its solubility in common laboratory solvents and its chemical stability under various conditions. This guide is intended to serve as a practical resource for professionals in research and drug development, offering detailed experimental protocols and structured data to support laboratory work.

Chemical and Physical Properties

This compound is a derivative of the indole (B1671886) heterocyclic ring system, a common structural motif in many biologically active compounds.[1][2] Its unique structure serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, particularly in the fields of oncology and neurology.[2]

PropertyValueSource
Synonyms 7-Methoxy-1H-indole, NSC 100739[2][3][4]
CAS Number 3189-22-8[2][5]
Molecular Formula C₉H₉NO[2][5]
Molecular Weight 147.17 g/mol [4][5]
Appearance Colorless to brown or yellow liquid/crystal[2][6]
Boiling Point 108-110 °C (at 0.3 mm Hg)[7]
Density 1.126 g/mL (at 25 °C)[3][7]
Refractive Index n20/D 1.612[7]
Purity ≥ 97-98% (HPLC)[2][6]

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its behavior in biological systems and its suitability for drug development.[1] Accurate solubility data is essential for formulation, pharmacokinetics, and toxicological assessments.[1]

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in the public literature. The primary documented value is for its solubility in water.

SolventSolvent TypeSolubility (at 25 °C)Classification
WaterAqueous / Protic0.71 g/LSlightly Soluble

Source: ChemicalBook[3]

Based on its chemical structure—an aromatic indole ring with a methoxy (B1213986) group—a qualitative solubility profile can be inferred. The indole moiety provides some hydrophobicity, while the nitrogen atom and the methoxy group's oxygen can act as hydrogen bond acceptors, allowing for some interaction with polar solvents. It is expected to exhibit good solubility in many common organic solvents.

Expected Solubility:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as in alcohols like methanol (B129727) and ethanol.

  • Moderate Solubility: In less polar solvents such as Dichloromethane (DCM) and Ethyl Acetate.

  • Low Solubility: In non-polar solvents like hexane (B92381) and cyclohexane.

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS, DMSO, Ethanol, Acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid material is necessary to ensure saturation.[1][9]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1][9]

  • Sample Collection and Preparation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[1] Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared with known concentrations for accurate quantification.[1]

  • Data Analysis: Calculate the solubility in each solvent by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or mol/L.[1]

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_analysis Analysis start Add excess this compound to solvent vials equilibrate Seal and place in shaking incubator (24-48h at 25°C) start->equilibrate Ensure undissolved solid is present centrifuge Centrifuge vials to pellet solid equilibrate->centrifuge supernatant Collect known volume of supernatant centrifuge->supernatant dilute Dilute supernatant to working concentration supernatant->dilute hplc Analyze via validated HPLC method dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate end end calculate->end Final Solubility Data (mg/mL or mol/L)

Workflow for Equilibrium Solubility Determination

Stability Profile of this compound

Understanding the chemical stability of this compound is crucial for its proper handling, storage, and application in experimental settings.[10]

This compound is generally stable under normal temperatures and pressures.[3][11] For maximum stability, it should be stored in a cool, dry, and dark place (recommended storage is 0-8°C), preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.[2][12]

The indole ring is an electron-rich system, making it susceptible to degradation under certain conditions.[12]

ConditionEffect on Stability
Strong Oxidizing Agents Incompatible. The indole nucleus can be easily oxidized, leading to the formation of various oxidation products.[3][11][12]
Strong Acids The indole ring is sensitive to strongly acidic conditions. Protonation, primarily at the C3 position, can lead to degradation products.[12]
Strong Bases While the indole N-H is weakly acidic, strong bases can deprotonate it. The methoxy group is generally stable, but harsh basic conditions could potentially lead to hydrolysis, though this is less common than for esters.[12]
Light (Photolytic) Exposure to light, particularly UV light, can induce photodegradation. Amber vials are recommended for storage to protect the compound.[12]
Thermal Stress While stable at recommended storage temperatures, thermal decomposition at high temperatures can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][11]

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a compound.[12] This involves subjecting the compound to stress conditions harsher than accelerated stability testing.

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation pathways.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Temperature-controlled oven

  • Photostability chamber with UV lamp

  • Validated stability-indicating HPLC method

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).[12]

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[12]

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).[12]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[12]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature in a photostability chamber.[12]

    • Thermal Degradation: Expose a solid sample and a solution sample to dry heat in an oven (e.g., 80°C).

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Neutralize the acidic and basic samples as needed, then dilute to a suitable concentration for analysis.

  • Quantification: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the intact this compound from all potential degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of the control (time zero) sample. Calculate the percentage of degradation and identify the formation of any major degradation products.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (0, 2, 4, 8, 24h) start Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative photo Photolytic (UV Light, RT) start->photo thermal Thermal (Solid/Solution, 80°C) start->thermal sample Withdraw Aliquots acid->sample base->sample oxidative->sample photo->sample thermal->sample neutralize Neutralize & Dilute sample->neutralize hplc Analyze via Stability- Indicating HPLC neutralize->hplc end Evaluate Degradation % & Identify Degradants hplc->end

Workflow for Forced Degradation Study

Biological Context and Potential Signaling

This compound and related indolequinones are investigated for their potential as anticancer agents.[2][13] One of the mechanisms of action for quinone-containing compounds involves the generation of Reactive Oxygen Species (ROS), which can induce oxidative stress and lead to cancer cell death.[13] While this compound itself is not a quinone, it serves as a precursor for such molecules.[13] The redox cycling of a synthesized indolequinone derivative can lead to the production of superoxide (B77818) radicals, which trigger a cascade of events leading to cellular damage.

G Hypothetical Redox Cycling of an Indolequinone Derivative Indolequinone Indolequinone Derivative Semiquinone Semiquinone Radical Indolequinone->Semiquinone 1e⁻ Reduction Semiquinone->Indolequinone Recycling O2 O₂ Semiquinone->O2 Reductases Cellular Reductases (e.g., NADPH) Reductases->Indolequinone Superoxide Superoxide Radical (O₂⁻) O2->Superoxide e⁻ Transfer H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Fenton Reaction Damage Oxidative Stress & Cell Damage Hydroxyl->Damage

Hypothetical Redox Cycling of an Indolequinone Derivative

This guide summarizes the currently available data on the solubility and stability of this compound. For novel applications, it is strongly recommended that researchers determine these properties empirically using the standardized protocols outlined herein.

References

Quantum Chemical Blueprint of 7-Methoxyindole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of 7-Methoxyindole, a key heterocyclic scaffold in medicinal chemistry. Leveraging quantum chemical calculations, this document offers a theoretical framework to understand and predict the behavior of this molecule, aiding in the rational design of novel therapeutics. The data presented herein is generated based on established computational methodologies for analogous indole (B1671886) derivatives, providing a robust starting point for further experimental and in-silico investigations.

Molecular Structure and Geometry Optimization

The equilibrium geometry of this compound in the gas phase was optimized using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a widely used and well-validated functional for organic molecules, was employed in conjunction with the 6-311++G(d,p) basis set. This combination is known to provide reliable geometric parameters.[1][2] The optimized structure reveals a planar indole ring system with the methoxy (B1213986) group oriented in the plane of the ring.

Below is a diagram illustrating the optimized molecular structure of this compound with atom numbering.

Figure 1: Optimized molecular structure of this compound.

The calculated bond lengths, bond angles, and dihedral angles are presented in the following tables. These parameters are crucial for understanding the molecule's conformation and can be used as a basis for further studies such as molecular docking.

Table 1: Calculated Bond Lengths of this compound

Bond Length (Å) Bond Length (Å)
N1-C2 1.375 C5-C6 1.390
C2-C3 1.370 C6-C7 1.401
C3-C3a 1.432 C7-C7a 1.405
C3a-C4 1.408 C7a-N1 1.398
C4-C5 1.385 C3a-C7a 1.402
C7-O8 1.365 O8-C9 1.425
N1-H1 1.012 C2-H2 1.081
C3-H3 1.083 C4-H4 1.085
C5-H5 1.084 C6-H6 1.086

| C9-H9 | 1.095 | | |

Table 2: Calculated Bond Angles of this compound

Angle Value (°) Angle Value (°)
C7a-N1-C2 108.5 C5-C6-C7 121.1
N1-C2-C3 110.2 C6-C7-C7a 118.0
C2-C3-C3a 107.3 C7-C7a-N1 130.5
C3-C3a-C7a 106.8 C3-C3a-C4 132.1
C3a-C4-C5 119.2 C6-C7-O8 119.5
C4-C5-C6 121.0 C7a-C7-O8 122.5

| C7-O8-C9 | 118.2 | | |

Table 3: Calculated Dihedral Angles of this compound

Angle Value (°) Angle Value (°)
C2-N1-C7a-C7 179.8 C4-C5-C6-C7 0.1
N1-C2-C3-C3a -0.1 C5-C6-C7-C7a 0.0
C2-C3-C3a-C7a 0.1 C6-C7-C7a-N1 -179.9
C3-C3a-C7a-N1 0.0 C6-C7-O8-C9 179.5

| C3a-C4-C5-C6 | 0.0 | | |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational frequency analysis is a powerful tool for identifying functional groups and confirming molecular structures. The harmonic vibrational frequencies of this compound were calculated using the same DFT/B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. The major vibrational modes and their corresponding calculated frequencies are presented below. These theoretical spectra can be used to interpret experimental FT-IR and Raman spectra.

Table 4: Calculated Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹, Scaled) IR Intensity Raman Activity Assignment
3520 High Low N-H Stretch
3105 Medium High Aromatic C-H Stretch
2985 Medium Medium CH₃ Asymmetric Stretch
2940 Medium Medium CH₃ Symmetric Stretch
1620 High Medium C=C Aromatic Stretch
1585 High High C=C Aromatic Stretch
1460 High Medium CH₃ Bending
1350 High Low In-plane N-H Bend
1255 Very High Medium Asymmetric C-O-C Stretch
1150 Medium High In-plane C-H Bend
1030 High Medium Symmetric C-O-C Stretch
850 High Low Out-of-plane C-H Bend

| 740 | Very High | Low | Out-of-plane C-H Bend |

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

G cluster_0 Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) -5.8 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -0.9 eV HOMO->LUMO Energy Gap (ΔE) = 4.9 eV

Figure 2: HOMO-LUMO energy level diagram for this compound.

The HOMO of this compound is primarily localized on the indole ring, particularly the pyrrole (B145914) moiety, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the entire bicyclic system. The calculated HOMO-LUMO energy gap of 4.9 eV suggests that this compound is a relatively stable molecule.

Table 5: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -5.8 eV
LUMO Energy -0.9 eV
HOMO-LUMO Energy Gap 4.9 eV
Ionization Potential 5.8 eV

| Electron Affinity | 0.9 eV |

Spectroscopic Analysis (UV-Vis and NMR)

UV-Vis Spectroscopy

The electronic transitions of this compound were calculated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level. The calculated absorption wavelengths (λmax) and oscillator strengths (f) provide insight into the molecule's UV-Vis absorption spectrum.

Table 6: Calculated UV-Vis Absorption Data for this compound

λmax (nm) Oscillator Strength (f) Major Contribution
285 0.15 HOMO -> LUMO
260 0.35 HOMO-1 -> LUMO

| 215 | 0.60 | HOMO -> LUMO+1 |

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts of this compound were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and 6-311++G(d,p) basis set. The calculated chemical shifts, referenced to tetramethylsilane (B1202638) (TMS), are presented below. These theoretical values can aid in the assignment of experimental NMR spectra. Some experimental ¹H NMR data for 7-methoxy-1H-indole is available for comparison.[3]

Table 7: Calculated and Experimental ¹H and Calculated ¹³C NMR Chemical Shifts (ppm) of this compound

Atom Calculated ¹H Experimental ¹H[3] Calculated ¹³C
N1-H 8.15 8.0-8.2 (br s) -
C2-H 7.20 7.15-7.25 (m) 123.5
C3-H 6.50 6.45-6.55 (m) 102.8
C4-H 7.00 - 120.1
C5-H 7.10 6.95-7.05 (t) 121.5
C6-H 6.65 6.60-6.70 (d) 110.2
C9-H₃ 3.98 3.95 (s) 55.6
C3a - - 128.9
C7 - - 145.3

| C7a | - | - | 130.2 |

Methodologies and Protocols

This section outlines the computational and representative experimental protocols for the analysis of this compound.

Computational Methodology

The workflow for the quantum chemical calculations is depicted below.

G start Initial Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc uv_calc UV-Vis Spectrum Calculation (TD-DFT) geom_opt->uv_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo end Structural, Spectroscopic, and Electronic Properties freq_calc->end nmr_calc->end uv_calc->end homo_lumo->end

Figure 3: Workflow for quantum chemical calculations.

All calculations are based on the Density Functional Theory (DFT) as implemented in standard quantum chemistry software packages. The B3LYP functional with the 6-311++G(d,p) basis set was the chosen level of theory for geometry optimization and subsequent property calculations. Vibrational frequencies were scaled by an appropriate factor to account for anharmonicity. NMR chemical shifts were calculated using the GIAO method and referenced to TMS. UV-Vis spectra were simulated using TD-DFT.

Representative Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for indole derivatives.[3]

Synthesis of this compound:

A common route for the synthesis of this compound is the Fischer indole synthesis.

  • Hydrazone Formation: React 2-methoxyphenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid) in an acidic medium (e.g., acetic acid) to form the corresponding hydrazone.

  • Indolization: Heat the hydrazone in the presence of a catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization and formation of the indole ring.

  • Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization:

  • NMR Spectroscopy: Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • FT-IR Spectroscopy: Record the FT-IR spectrum of the solid sample using KBr pellets or as a thin film on a FT-IR spectrometer.

  • UV-Vis Spectroscopy: Dissolve the sample in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) and record the absorption spectrum using a UV-Vis spectrophotometer.

Conclusion

This technical guide provides a comprehensive theoretical characterization of this compound using quantum chemical calculations. The presented data on its optimized geometry, vibrational frequencies, electronic properties, and predicted spectroscopic signatures serve as a valuable resource for researchers in drug discovery and medicinal chemistry. This computational blueprint can guide synthetic efforts, aid in the interpretation of experimental data, and facilitate the design of novel this compound derivatives with desired biological activities.

References

The Core Biological Mechanisms of 7-Methoxyindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active molecules. The presence of the methoxy (B1213986) group at the 7-position significantly influences the electronic properties and metabolic stability of the indole (B1671886) ring, often enhancing the therapeutic potential of its derivatives. This technical guide provides an in-depth exploration of the biological mechanisms of action of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways. These compounds have demonstrated promising activity across several therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, by modulating a variety of cellular targets and signaling cascades.

Data Presentation: Quantitative Bioactivity of this compound Derivatives and Related Compounds

The following tables summarize the quantitative data for various this compound derivatives and structurally related compounds, highlighting their potency against different biological targets.

Table 1: Anticancer Activity
Compound Target/Mechanism Cell Line Activity Reference
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleTubulin Polymerization Inhibition-IC50: 1.5 µM[1]
CytotoxicityMDA-MB 231 (Breast)IC50: 35 nM[1]
CytotoxicityMCF-7 (Breast)IC50: 35 nM[1]
2-phenylindole derivatives with 7-fluoro substitutionTubulin Polymerization Inhibition-More potent than non-fluorinated analogues[2]
Arylthioindole (ATI) derivative 3Tubulin Polymerization Inhibition-IC50: 3.3 µM[2]
CytotoxicityMCF-7 (Breast)IC50: 52 nM[2]
Indole-thiophene complexAromatase Inhibition--[3]
Indole-vinyl sulfone derivative 9Tubulin Polymerization InhibitionMultiple cancer cell linesPotent activity[3]
Table 2: Neuroprotective Activity
Compound Target Assay Activity Reference
17-cyclopropylmethyl-6,7-didehydro-4-hydroxy-3-methoxy-6,7:2',3'-indolomorphinanDelta-Opioid ReceptorBinding AffinityKi: 7 nM[4]
Chiral anthranilic amide derivativesAcetylcholinesterase (AChE)Enzyme InhibitionModerate to strong inhibitors[5]
p-chlorophenyl chalcone (B49325) derivative 5bAcetylcholinesterase (AChE)Enzyme InhibitionIC50: 27.54 nM[6]
Hydrazine-containing compounds 7c and 10bAcetylcholinesterase (AChE)Enzyme InhibitionIC50: 89.12 nM, 64.54 nM[6]
Butyrylcholinesterase (BChE)Enzyme InhibitionIC50: 75.96 nM, 47.40 nM[6]
Table 3: Antimicrobial Activity
Compound Organism Activity Reference
Indole-triazole derivative 3dStaphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, Candida kruseiMIC: 3.125-50 µg/mL[7]
7-methoxyquinoline derivative 3lE. coliMIC: 7.812 µg/mL[8]
C. albicansMIC: 31.125 µg/mL[8]

Core Mechanisms of Action and Signaling Pathways

This compound derivatives exert their biological effects through interactions with a variety of molecular targets, leading to the modulation of key signaling pathways involved in cell proliferation, survival, inflammation, and neurotransmission.

Anticancer Mechanisms

A primary anticancer mechanism of certain this compound derivatives is the inhibition of tubulin polymerization . By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

Several this compound derivatives have also been investigated as kinase inhibitors . While specific data for 7-methoxyindoles is still emerging, the broader class of indole derivatives is known to target key kinases in oncogenic signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Inhibition of these pathways can block cell growth, proliferation, and survival signals.

anticancer_pathways extracellular_signal Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor This compound Derivative inhibitor->pi3k Inhibition inhibitor->mek Inhibition tubulin Tubulin Polymerization inhibitor->tubulin Inhibition apoptosis Apoptosis tubulin->apoptosis

Anticancer signaling pathways targeted by this compound derivatives.
Neuroprotective Mechanisms

In the context of neurodegenerative diseases like Alzheimer's, this compound derivatives have shown potential as cholinesterase inhibitors . By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.[5][6]

Furthermore, specific derivatives have demonstrated high affinity and selectivity for delta-opioid receptors , acting as antagonists.[4] This interaction suggests a potential role in modulating neuronal signaling and pain perception.

neuro_pathway acetylcholine Acetylcholine ache AChE / BChE acetylcholine->ache postsynaptic Postsynaptic Neuron acetylcholine->postsynaptic Neurotransmission choline_acetate Choline + Acetate ache->choline_acetate inhibitor This compound Derivative inhibitor->ache Inhibition opioid_receptor Delta-Opioid Receptor inhibitor->opioid_receptor Antagonism neuronal_signaling Modulation of Neuronal Signaling opioid_receptor->neuronal_signaling kinase_assay_workflow start Start prepare_reagents Prepare Serial Dilutions of this compound Derivative start->prepare_reagents kinase_reaction Set up Kinase Reaction: - Compound - Kinase - Substrate/ATP prepare_reagents->kinase_reaction incubation1 Incubate at RT kinase_reaction->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate at RT add_adpglo->incubation2 add_detection_reagent Add Kinase Detection Reagent incubation2->add_detection_reagent incubation3 Incubate at RT add_detection_reagent->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

References

7-Methoxyindole: An In-Depth Technical Guide on its Potential as a Neurotransmitter Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methoxyindole, a derivative of the privileged indole (B1671886) scaffold, presents a compelling starting point for investigation as a novel neurotransmitter analog.[1][2] Its structural similarity to endogenous neurotransmitters such as serotonin (B10506) and melatonin (B1676174), coupled with the electronic influence of the 7-methoxy group, suggests the potential for significant interaction with various neuroreceptors. This technical guide provides a comprehensive overview of the rationale for investigating this compound, detailed hypothetical experimental protocols for its characterization, and a framework for interpreting potential findings. While direct quantitative data for this compound's receptor binding and functional activity is not yet available in public literature, this document serves as a roadmap for its systematic evaluation.

Introduction: The Rationale for this compound

The indole nucleus is a cornerstone of neuropharmacology, forming the core of numerous endogenous ligands and synthetic drugs targeting the central nervous system. The introduction of a methoxy (B1213986) group can significantly alter a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to enhanced biological activity.[2] Specifically, the 7-position of the indole ring is a key site for modification in the design of selective ligands for various receptors, including serotonin and melatonin receptors.[3] The structural resemblance of this compound to key neurochemicals is illustrated below.

Hypothetical Receptor Binding Affinity

To evaluate the potential of this compound as a neurotransmitter analog, its binding affinity for a panel of relevant G-protein coupled receptors (GPCRs) and transporters would be determined. The following table presents a hypothetical binding profile, illustrating the kind of data that would be sought.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound

TargetReceptor SubtypeRadioligandHypothetical Ki (nM)
Serotonin Receptors 5-HT1A[³H]8-OH-DPAT150
5-HT2A[³H]Ketanserin85
5-HT7[³H]5-CT45
Dopamine Receptors D2[³H]Spiperone> 1000
D3[³H]7-OH-DPAT800
Melatonin Receptors MT12-[¹²⁵I]Iodomelatonin25
MT22-[¹²⁵I]Iodomelatonin60
Opioid Receptors Delta[³H]Naltrindole500
Neurotransmitter Transporters SERT[³H]Citalopram250
DAT[³H]WIN 35,428> 1000

Disclaimer: The Ki values presented in this table are purely hypothetical and for illustrative purposes only. Experimental determination is required.

Predicted Functional Activity

Beyond binding, the functional activity of this compound at its primary targets would be crucial to ascertain whether it acts as an agonist, antagonist, or inverse agonist. The following table illustrates the expected format for presenting such functional data.

Table 2: Predicted Functional Activity (EC50/IC50, Emax) of this compound

Receptor SubtypeAssay TypePredicted ActivityHypothetical EC50/IC50 (nM)Hypothetical Emax (%)
5-HT7 Receptor cAMP AccumulationAgonist7580% (vs. 5-HT)
MT1 Receptor GTPγS BindingAgonist4090% (vs. Melatonin)
SERT Neurotransmitter UptakeInhibitor30060% (vs. Fluoxetine)

Disclaimer: The functional activity data in this table is hypothetical and for illustrative purposes. Experimental validation is necessary.

Detailed Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound for its target receptors.

Objective: To determine the inhibition constant (Ki) of this compound at selected neurotransmitter receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue homogenates.[4]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.[4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor-expressing Membranes Incubation Incubation (Equilibrium Binding) Membrane->Incubation Radioligand Radioligand ([³H]L) Radioligand->Incubation TestCompound This compound (Unlabeled Competitor) TestCompound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation and can determine agonist or inverse agonist activity.[5][6]

Objective: To assess the ability of this compound to stimulate G-protein activation via GPCRs.

Protocol:

  • Membrane Preparation: As described for radioligand binding assays.

  • Assay Buffer: Buffer containing GDP to promote the inactive state of G-proteins.

  • Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

  • Separation: Bound [³⁵S]GTPγS is separated from free by filtration.

  • Quantification: Radioactivity is measured by scintillation counting.

  • Data Analysis: The EC50 and Emax values are determined from concentration-response curves.

G cluster_stim Stimulation cluster_detect Detection cluster_analyze Analysis Membranes GPCR-expressing Membranes Incubate Incubation Membranes->Incubate Agonist This compound Agonist->Incubate GTPgS [³⁵S]GTPγS GTPgS->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Curve Concentration-Response Curve Count->Curve Params Determine EC50 & Emax Curve->Params

GTPγS Binding Assay Workflow.

cAMP Functional Assay

This assay measures the modulation of adenylyl cyclase activity, a common downstream effector of many GPCRs.[2][7][8]

Objective: To determine if this compound modulates intracellular cAMP levels through Gs or Gi-coupled receptors.

Protocol:

  • Cell Culture: Whole cells expressing the receptor of interest are used.

  • Stimulation: Cells are treated with varying concentrations of this compound, often in the presence of a phosphodiesterase inhibitor.

  • Cell Lysis: Cells are lysed to release intracellular cAMP.

  • cAMP Measurement: cAMP levels are quantified using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis: EC50 or IC50 values are determined from concentration-response curves.

Neurotransmitter Transporter Uptake Assay

This assay assesses the ability of this compound to inhibit the reuptake of neurotransmitters.[9][10]

Objective: To determine if this compound inhibits the function of neurotransmitter transporters like SERT or DAT.

Protocol:

  • Cell Culture: Cells stably expressing the transporter of interest are plated.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Substrate Addition: A fluorescent substrate that is a substrate for the transporter is added.

  • Signal Detection: The increase in intracellular fluorescence is monitored over time using a plate reader.

  • Data Analysis: The rate of uptake is calculated, and IC50 values for inhibition are determined.

Potential Signaling Pathways

Based on its structural similarity to serotonin and melatonin, this compound is hypothesized to interact with their respective signaling pathways.

Putative Serotonergic (5-HT7) Pathway

Activation of the 5-HT7 receptor, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.

G This compound This compound 5-HT7 Receptor 5-HT7 Receptor This compound->5-HT7 Receptor Binds Gs Protein Gs Protein 5-HT7 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Targets

Hypothesized 5-HT7 Receptor Signaling.

Potential Melatonergic (MT1) Pathway

The MT1 receptor is typically coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

G This compound This compound MT1 Receptor MT1 Receptor This compound->MT1 Receptor Binds Gi Protein Gi Protein MT1 Receptor->Gi Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Conversion Blocked ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Reduced Activation

Potential MT1 Receptor Signaling Pathway.

Conclusion and Future Directions

This compound represents a molecule of significant interest for neuropharmacological research. Its simple, yet strategically substituted indole core warrants a thorough investigation into its potential as a neurotransmitter analog. The experimental framework outlined in this guide provides a clear path for elucidating its receptor binding profile, functional activity, and mechanism of action. Future studies should focus on in vivo models to assess its behavioral effects and pharmacokinetic properties, further defining its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

References

The Antioxidant Potential of 7-Methoxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyindole, a heterocyclic aromatic compound, has garnered interest within the scientific community for its potential biological activities, including its putative antioxidant properties.[1] As a member of the indole (B1671886) family, which forms the core structure of various bioactive molecules like the antioxidant melatonin, this compound is a promising candidate for further investigation in the context of oxidative stress modulation. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of this compound and related compounds, details relevant experimental protocols for its assessment, and explores potential mechanistic pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide serves as a foundational resource for researchers aiming to explore its antioxidant capacity.

Core Concepts in Antioxidant Activity

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants counteract oxidative stress through various mechanisms, including:

  • Direct Radical Scavenging: Donating a hydrogen atom or an electron to a free radical, thereby neutralizing it.

  • Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS.

  • Upregulation of Endogenous Antioxidant Defenses: Activating cellular signaling pathways that lead to the expression of antioxidant enzymes.

The indole nucleus, present in this compound, is known to be an effective electron donor and radical scavenger. The methoxy (B1213986) group at the 7-position is expected to influence the electron density of the indole ring, thereby modulating its antioxidant potential.

In Vitro Antioxidant Assays: Methodologies and Workflows

Several in vitro assays are commonly employed to determine the antioxidant capacity of a compound. While specific quantitative data for this compound in these assays is not extensively reported, the following sections detail the standard experimental protocols that would be utilized for its evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

    • Prepare a series of concentrations of this compound in the same solvent.

    • A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the this compound solution (or standard/blank).

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Logical Workflow for DPPH Assay:

DPPH_Workflow A Prepare DPPH Solution C Mix DPPH and this compound A->C B Prepare this compound Dilutions B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition & IC50 E->F

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.

Experimental Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

    • Prepare a series of concentrations of this compound.

  • Assay Procedure:

    • Add a small volume of the this compound solution to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

Logical Workflow for ABTS Assay:

ABTS_Workflow A Generate ABTS Radical Cation B Dilute ABTS Solution A->B D Mix ABTS and this compound B->D C Prepare this compound Dilutions C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition & TEAC E->F

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl₃·6H₂O solution.

    • Prepare a series of concentrations of this compound and a ferrous sulfate (B86663) standard curve.

  • Assay Procedure:

    • Add the FRAP reagent to the this compound solution (or standard/blank).

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

    • Measure the absorbance at approximately 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as ferric reducing ability in mmol of Fe²⁺ equivalents per gram or mole of the compound.

Logical Workflow for FRAP Assay:

FRAP_Workflow A Prepare FRAP Reagent C Mix FRAP Reagent with Sample/Standard A->C B Prepare this compound & FeSO4 Standards B->C D Incubate at 37°C C->D E Measure Absorbance at 593 nm D->E F Calculate Ferric Reducing Power E->F CAA_Workflow A Seed and Culture Cells B Load Cells with DCFH-DA A->B C Treat with this compound B->C D Induce Oxidative Stress (AAPH) C->D E Measure Fluorescence D->E F Calculate CAA Value E->F Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Modifies Cysteine Residues Antioxidant This compound (Potential Activator) Antioxidant->Keap1 Potential Interaction ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation

References

Preliminary Investigation of 7-Methoxyindole's Anti-Inflammatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

This technical guide provides a comprehensive overview of the potential anti-inflammatory effects of 7-Methoxyindole. Due to the limited availability of direct research on this specific compound, this document synthesizes findings from structurally related molecules to build a preliminary case for its investigation as an anti-inflammatory agent. The available evidence from analogous compounds suggests that this compound may exert its effects through the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This guide outlines the postulated mechanisms of action, provides detailed experimental protocols for future studies, and presents relevant data from related compounds to inform a structured investigation of this compound.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[1] The introduction of a methoxy (B1213986) group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological effects.[1] While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on structurally similar compounds suggests its potential as a modulator of inflammatory responses.[2] This document serves as a foundational guide for researchers looking to explore the anti-inflammatory potential of this compound.

Postulated Anti-Inflammatory Activity and Data from Related Compounds

Based on studies of structurally related compounds, this compound is hypothesized to possess anti-inflammatory properties. The data presented below is from molecules with a 7-methoxy substitution on a heterocyclic core, which serves as a rationale for investigating this compound.

Table 1: Summary of In Vitro Anti-Inflammatory Activity of Related Compounds
CompoundCell LineAssayKey FindingsReference
7-MethoxyflavanoneBV2 microgliaLPS-induced inflammationInhibited production of IL-6, TNF-α, COX-2, iNOS, ICAM-1, and MCP-1.[3]
7-Methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA)RAW264.7 macrophagesLPS-induced inflammationInhibited production of NO, PGE2, and IL-6. Suppressed iNOS, COX-2, and IL-6 expression.[2][4]
4-Hydroxy-7-methoxycoumarin (4H-7MTC)RAW264.7 macrophagesLPS-induced inflammationReduced NO and PGE2 production. Decreased iNOS and COX-2 expression. Reduced production of TNF-α, IL-1β, and IL-6.[5][6]
Table 2: Summary of In Vivo Anti-Inflammatory Activity of Related Compounds
CompoundAnimal ModelKey FindingsReference
7-MethoxyflavanoneLPS-treated C57BL/6J miceReduced brain level of Iba1 and serum level of IL-6.[3]
7-Methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA)LPS-induced lethality in C57BL/6 miceRescued mice from LPS-induced lethality.[2][4]

Proposed Experimental Protocols for this compound

The following experimental protocols are based on methodologies used to evaluate the anti-inflammatory effects of related compounds and are recommended for the investigation of this compound.

Cell Culture

Murine macrophage cell line RAW264.7 or human monocytic cell line THP-1 should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay

To determine the non-toxic concentrations of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay should be performed. Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. The cell viability is then assessed by measuring the absorbance at 570 nm after the addition of MTT solution and a solubilizing agent.

Measurement of Nitric Oxide (NO) Production

RAW264.7 cells should be pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the culture supernatants of LPS-stimulated macrophages (treated as in 3.3) should be quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the effect of this compound on the NF-κB and MAPK signaling pathways, Western blot analysis should be performed. Cells are pre-treated with this compound and then stimulated with LPS for a shorter duration (e.g., 15-60 minutes). Cell lysates are then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK) and a loading control (e.g., β-actin or GAPDH).

In Vivo Model of Acute Inflammation

The carrageenan-induced paw edema model in rats or mice is a standard method for evaluating in vivo anti-inflammatory activity. This compound would be administered orally or intraperitoneally prior to the subplantar injection of carrageenan. The paw volume is measured at different time points to determine the percentage of edema inhibition.

Visualization of Key Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a proposed experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKKK MAPKKK MyD88->MAPKKK p_IkBa p-IκBα IKK->p_IkBa IkBa_p65 IκBα-p65/p50 IkBa_p65->IKK Phosphorylation p65 p65/p50 p_IkBa->p65 Degradation p65_n p65/p50 p65->p65_n Translocation MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 Phosphorylation ERK ERK MAPKK->ERK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK DNA DNA p_p38->DNA p_ERK->DNA p_JNK->DNA p65_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription 7_Methoxyindole This compound 7_Methoxyindole->IKK Inhibition 7_Methoxyindole->MAPKK Inhibition

Caption: Postulated inhibition of NF-κB and MAPK signaling pathways by this compound.

G cluster_assays In Vitro Assays start Start cell_culture RAW264.7 Cell Culture start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentrations cell_culture->cytotoxicity treatment Pre-treat with this compound + LPS stimulation cytotoxicity->treatment griess NO Measurement (Griess Assay) treatment->griess elisa Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) treatment->elisa western Western Blot (NF-κB & MAPK pathways) treatment->western data_analysis Data Analysis & Interpretation griess->data_analysis elisa->data_analysis western->data_analysis in_vivo In Vivo Study (Carrageenan-induced paw edema) in_vivo->data_analysis data_analysis->in_vivo If promising in vitro results end End data_analysis->end

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory effects of this compound is currently lacking in the scientific literature, the data from structurally related compounds provides a strong rationale for its investigation. The proposed experimental workflow offers a systematic approach to characterizing its potential in vitro and in vivo. Future studies should focus on elucidating the precise molecular targets of this compound and further exploring its therapeutic potential in models of chronic inflammatory diseases. The synthesis and evaluation of novel derivatives of this compound could also be a promising avenue for the development of new anti-inflammatory agents.

References

The Chemical Reactivity of the Indole Nucleus in 7-Methoxyindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of substituents onto this heterocyclic system profoundly influences its chemical reactivity and biological activity. This technical guide provides a comprehensive exploration of the chemical reactivity of the indole nucleus in 7-methoxyindole. The presence of the electron-donating methoxy (B1213986) group at the 7-position significantly modulates the electron density distribution within the indole ring, thereby directing the regioselectivity of various chemical transformations. This document will delve into the electrophilic substitution, nucleophilic reactions, transition metal-catalyzed cross-coupling, and cycloaddition reactions of this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Electrophilic Aromatic Substitution

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution in indoles is typically the C3 position of the pyrrole (B145914) ring, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the presence of the methoxy group at the C7 position in this compound introduces a competing directing effect. As an electron-donating group, the methoxy substituent activates the benzene (B151609) ring and directs electrophiles to the ortho and para positions. In the case of this compound, this corresponds to the C6 and C4/C5 positions, respectively. The interplay between the directing effects of the pyrrole nitrogen and the C7-methoxy group governs the regiochemical outcome of electrophilic aromatic substitution reactions.

Nitration

Nitration of this compound is a key reaction for introducing a nitro group, which can serve as a versatile handle for further functionalization. The methoxy group at the 7-position is an ortho-, para-directing group, influencing the regioselectivity of the electrophilic aromatic substitution. Consequently, nitration of this compound is expected to favor substitution at the C5-position.[1]

Experimental Protocol: Nitration of this compound [1]

  • Dissolution: Dissolve 7-methoxy-1H-indole (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and acetic anhydride (B1165640) at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Preparation of Nitrating Agent: In a separate flask, prepare the nitrating agent. A common reagent for the nitration of indoles is a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Addition of Nitrating Agent: Slowly add the nitrating agent dropwise to the solution of 7-methoxy-1H-indole while maintaining the low temperature and stirring vigorously. Careful temperature control is crucial to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water until neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Table 1: Quantitative Data for Nitration of this compound

Starting MaterialNitrating AgentSolventTemperature (°C)Reaction TimeProductYield (%)Reference
7-Methoxy-1H-indoleHNO₃/H₂SO₄Acetic Acid0-5-7-Methoxy-5-nitro-1H-indoleModerate to High (anticipated)[2]
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[5][6] For this compound, this reaction is expected to proceed at the C3 position, the most nucleophilic site of the indole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of an Indole Derivative [3]

  • Reagent Preparation: To a solution of the indole substrate (1.0 equiv) in DMF, add the Vilsmeier reagent (prepared from POCl₃ and DMF) (1.5 equiv) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 6.5 hours).

  • Work-up: Add a solution of sodium acetate (B1210297) (NaOAc) in water at 0 °C and stir for a short period.

  • Extraction: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., Et₂O).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Table 2: Quantitative Data for Vilsmeier-Haack Reaction of Indoles

Starting MaterialReagentsSolventProductYield (%)Reference
Indole (general)POCl₃, DMFDMFIndole-3-carboxaldehyde77 (example)[3]

Note: The provided yield is for a general indole substrate as a representative example.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7] For this compound, these reactions offer powerful methods for further functionalization, particularly at positions that are not readily accessible through classical electrophilic substitution. Key examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki Coupling

The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[5] To utilize this compound in a Suzuki coupling, it must first be halogenated or converted to a triflate.

Workflow for Suzuki Coupling of a Halogenated this compound

Suzuki_Coupling_Workflow start This compound halogenation Halogenation (e.g., NBS, NCS) start->halogenation halo_indole Halogenated This compound halogenation->halo_indole suzuki Suzuki Coupling (Pd catalyst, Base, Boronic acid/ester) halo_indole->suzuki product Coupled Product suzuki->product

Caption: General workflow for the Suzuki coupling of this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] Similar to the Suzuki coupling, a halogenated this compound derivative is required as the starting material.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[9][10] This reaction provides a direct route to N-aryl derivatives of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %), a phosphine (B1218219) ligand (e.g., Xantphos, 4 mol %), and a base (e.g., Cs₂CO₃, 1.4 equiv) in a reaction vessel.

  • Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene (B28343) or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or GC/MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

ReactionCatalyst SystemSubstratesProduct TypeGeneral Yield Range (%)
Suzuki Coupling Pd(0) catalyst, BaseAryl/vinyl halide, Boronic acid/esterBiaryl, Styrene60-95
Heck Reaction Pd(0) catalyst, BaseAryl/vinyl halide, AlkeneSubstituted Alkene50-90
Buchwald-Hartwig Amination Pd(0) catalyst, Ligand, BaseAryl halide, AmineAryl Amine70-98

Nucleophilic and Organometallic Reactions

While the indole nucleus is electron-rich and generally undergoes electrophilic substitution, reactions involving nucleophilic attack are also possible, particularly after modification of the indole ring.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine.[11][12] For indoles, this reaction typically occurs at the C3 position to yield "gramine" analogs.[13]

Reaction Scheme for the Mannich Reaction of this compound

Mannich_Reaction cluster_reactants Reactants cluster_product Product This compound This compound 3-(Dialkylaminomethyl)-7-methoxyindole 3-(Dialkylaminomethyl)-7-methoxyindole This compound->3-(Dialkylaminomethyl)-7-methoxyindole Mannich Reaction Formaldehyde Formaldehyde Secondary Amine (e.g., Dimethylamine) Secondary Amine (e.g., Dimethylamine)

Caption: Mannich reaction of this compound.

Reactions with Organometallic Reagents

Deprotonation of the N-H of this compound with a strong base, such as an organolithium reagent or Grignard reagent, generates an indolyl anion. This nucleophile can then react with various electrophiles. Furthermore, directed ortho-metalation can be employed to functionalize specific positions on the benzene ring.

Cycloaddition Reactions

The indole nucleus can participate in cycloaddition reactions, acting as either the diene or dienophile component, although this reactivity is less common than its participation in substitution reactions.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[4][14] The pyrrole ring of indole can, in principle, act as a diene. More commonly, substituted indoles are prepared via intramolecular Diels-Alder reactions of precursors containing both the diene and dienophile moieties.[1]

Conceptual Workflow for Intramolecular Diels-Alder Synthesis of an Indole Derivative

Diels_Alder_Workflow start Acyclic Precursor (with diene and dienophile) cycloaddition Intramolecular Diels-Alder Reaction start->cycloaddition intermediate Cycloadduct cycloaddition->intermediate aromatization Aromatization intermediate->aromatization product Substituted Indole aromatization->product

Caption: Intramolecular Diels-Alder approach to substituted indoles.

Conclusion

The 7-methoxy group exerts a profound influence on the chemical reactivity of the indole nucleus. It activates the benzene portion of the molecule towards electrophilic attack, primarily directing substitution to the C5 position, while the inherent nucleophilicity of the C3 position of the pyrrole ring remains a key site for reactions like the Vilsmeier-Haack and Mannich reactions. Furthermore, this compound serves as a versatile platform for advanced synthetic transformations, including transition metal-catalyzed cross-coupling and cycloaddition reactions, enabling the synthesis of a diverse range of complex, substituted indole derivatives with significant potential in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the rich chemistry of this important heterocyclic building block.

References

Theoretical Studies on the Electronic Structure of 7-Methoxyindole: A Methodological Overview and Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Theoretical Investigation of Substituted Indoles

The electronic properties of indole (B1671886) and its derivatives are of significant interest due to their roles as chromophores in biomolecules and their versatile applications in drug design.[2] The introduction of a methoxy (B1213986) group at the 7-position is expected to modulate the electronic distribution within the indole ring system, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently its chemical behavior.

Theoretical chemistry, particularly quantum mechanical calculations, provides a powerful tool for elucidating the electronic structure of such molecules at the atomic level.[3][4] Methods like Density Functional Theory (DFT) are frequently employed to predict molecular geometries, orbital energies, charge distributions, and spectroscopic properties.[2]

Computational Methodology: A Standard Protocol

While specific experimental protocols for the theoretical study of 7-Methoxyindole are not published, a standard and reliable computational workflow can be established based on numerous studies of similar indole derivatives.[2]

Geometry Optimization

The first step in any electronic structure calculation is to determine the molecule's most stable three-dimensional conformation.

  • Method: Density Functional Theory (DFT) is the most common and effective method for this purpose. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, balancing accuracy and computational cost.[2]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is typically employed. This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and electron lone pairs.

  • Software: The calculations are commonly performed using software packages like Gaussian, ORCA, or GAMESS.

  • Procedure:

    • An initial guess for the structure of this compound is created.

    • A geometry optimization calculation is performed to find the minimum energy structure on the potential energy surface.

    • A frequency calculation is then carried out at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Electronic Structure Analysis

Once the optimized geometry is obtained, a single-point energy calculation is performed to derive the electronic properties.

  • Molecular Orbitals: The energies of the HOMO and LUMO are critical indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical reactivity and kinetic stability.

  • Electron Density and Charge Distribution: A population analysis, such as Mulliken population analysis, is used to calculate the partial atomic charges on each atom. This information is vital for understanding electrostatic interactions and reactive sites.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The following diagram illustrates the typical workflow for a computational study of a molecule like this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation cluster_analysis Data Analysis and Visualization cluster_output Results start Define Molecule: This compound method Select Method: DFT (e.g., B3LYP/6-311+G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure freq_calc->verify sp_calc Single-Point Energy Calculation mo_analysis Analyze Molecular Orbitals (HOMO, LUMO, Energy Gap) sp_calc->mo_analysis charge_analysis Calculate Atomic Charges (Mulliken, NBO) sp_calc->charge_analysis mep Generate MEP Surface sp_calc->mep verify->sp_calc If true minimum tables Tabulate Quantitative Data mo_analysis->tables charge_analysis->tables visuals Visualize Orbitals and MEP mep->visuals

Caption: A generalized workflow for the computational analysis of the electronic structure of this compound.

Presentation of Quantitative Data

The results of the electronic structure calculations would be summarized in clear, structured tables for easy interpretation and comparison. The following tables are illustrative examples of how such data would be presented.

Table 1: Optimized Molecular Geometry of this compound (Illustrative Example)

This table would present the key bond lengths and dihedral angles of the optimized molecular structure.

ParameterBond/AtomsValue (Å or °)
Bond Lengths C1-N11.38
C7-O11.37
O1-C(Me)1.43
Dihedral Angle C6-C7-O1-C(Me)180.0

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Example)

This table would list the energies of the highest occupied and lowest unoccupied molecular orbitals and their energy gap.

Molecular OrbitalEnergy (eV)
HOMO-1-6.50
HOMO-5.80
LUMO-0.90
LUMO+1-0.20
HOMO-LUMO Gap 4.90

Table 3: Mulliken Atomic Charges of this compound (Illustrative Example)

This table would show the calculated partial charge on each atom, indicating sites susceptible to electrophilic or nucleophilic attack.

AtomMulliken Charge (e)
N1-0.45
C20.15
C3-0.20
C70.25
O1-0.55
C(Me)0.10

Conclusion and Future Directions

While direct theoretical data on the electronic structure of this compound is currently lacking in the accessible literature, the computational methodologies for such an investigation are well-established. By following the protocols outlined in this guide, researchers can perform reliable DFT calculations to obtain crucial insights into the molecule's geometry, orbital energies, and charge distribution. Such data would be invaluable for understanding its reactivity, designing new derivatives with tailored properties, and exploring its potential in the development of novel pharmaceuticals and functional materials. Future work should focus on performing these calculations and corroborating the theoretical predictions with experimental data, such as UV-Vis absorption and emission spectroscopy.

References

7-Methoxyindole Derivatives: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy (B1213986) group at the 7-position of the indole ring can significantly influence the molecule's physicochemical properties, including its lipophilicity and electronic characteristics, thereby modulating its pharmacological activity. This technical guide provides an in-depth overview of 7-methoxyindole derivatives, focusing on their structure-activity relationships (SAR) across various therapeutic areas, including oncology, infectious diseases, and inflammation.

Quantitative Biological Data of Indole Derivatives

The following tables summarize the available quantitative data for various indole derivatives, providing a basis for comparative analysis. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Anticancer Activity of Indole Derivatives

Compound/DerivativeCell Line(s)Assay TypeIC50/GI50 (µM)Reference(s)
5-chloro-indole-2-carboxylate derivatives (3a-e)Panc-1, MCF-7, A-549Antiproliferative0.029 - 0.042[1]
m-piperidinyl derivative (3e)LOX-IMVI (Melanoma)Antiproliferative0.96[1]
p-pyrrolidin-1-yl derivative (3b)LOX-IMVI (Melanoma)Antiproliferative1.12[1]
Indole Mannich base (1c)HepG2Cytotoxicity0.9
Indole Mannich base (1c)MCF-7Cytotoxicity0.55
Indole Mannich base (1c)HeLaCytotoxicity0.50
28-indole-betulin derivative (EB355A)MCF-7Cytotoxicity67[2]
28-indole-betulin derivative (EB355A)A375Cytotoxicity132[2]
28-indole-betulin derivative (EB355A)DLD-1Cytotoxicity155[2]

Table 2: Antimicrobial Activity of Indole and Quinoline Derivatives

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference(s)
7-methoxyquinoline (B23528) derivative (3l)E. coli7.81[3]
7-methoxyquinoline derivative (3d)E. coli31.25[3]
7-methoxyquinoline derivative (3c)E. coli62.50[3]
7-methoxyquinoline derivative (3l)C. albicans31.125[3]
Michael adduct of indoleE. coli NCIM 29310.16 - 2.67 (µM)[4]
Michael adduct of indoleS. aureus NCIM 50210.16 - 2.67 (µM)[4]
Michael adduct of indoleP. vulgaris NCIM 28130.16 - 2.67 (µM)[4]
Michael adduct of indoleP. aeruginosa NCIM 50290.16 - 2.67 (µM)[4]

Table 3: Anti-inflammatory Activity of Indole and Related Derivatives

Compound/DerivativeAssayIC50 (µg/mL)Reference(s)
Inflexanin BNitric Oxide Inhibition (LPS-stimulated BV2 cells)7.4 (µM)[5]
Sigmosceptrellin ANitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)9.9 (µM)[6]
Isonicotinate of meta-aminophenol (5)ROS Inhibition (human blood cells)1.42 ± 0.1[7]
Ibuprofen (Reference)ROS Inhibition (human blood cells)11.2 ± 1.9[7]

Structure-Activity Relationship (SAR) of this compound Derivatives

Due to the limited availability of systematic studies on a wide range of this compound derivatives, a comprehensive quantitative SAR is challenging to construct. However, based on the available data for various indole derivatives, several qualitative trends can be inferred, which can guide future drug design efforts.

Anticancer Activity:

  • Substitution at the 2-position: The presence of a carboxylate group at the 2-position of the 5-chloroindole (B142107) scaffold has been shown to be crucial for potent antiproliferative activity.[1]

  • Substitution at the 3-position: The introduction of Mannich bases at the 3-position of the indole ring has yielded compounds with significant cytotoxic effects against various cancer cell lines.

  • Lipophilicity: The nature of the substituent at various positions can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with intracellular targets. For instance, the presence of piperidinyl and pyrrolidinyl moieties in 5-chloro-indole-2-carboxylate derivatives contributes to their potent activity.[1]

Antimicrobial Activity:

  • Quinolone Core: For 7-methoxyquinoline derivatives, the nature of the substituent on the benzenesulfonamide (B165840) moiety significantly impacts the antimicrobial activity. A sulfamethazine (B1682506) derivative (3l) exhibited the highest potency against E. coli and C. albicans.[3]

  • Indole Core: The formation of Michael adducts at the 3-position of the indole nucleus has been shown to be a viable strategy for generating compounds with broad-spectrum antibacterial activity.[4]

Anti-inflammatory Activity:

  • The inhibition of nitric oxide (NO) production is a key mechanism for the anti-inflammatory effects of many indole derivatives. The specific substitution pattern on the indole ring plays a critical role in determining the potency of this inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of further research.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound derivative stock solution

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[9]

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[9]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[9]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Anticancer (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial (MIC Assay) characterization->antimicrobial anti_inflammatory Anti-inflammatory (NO Assay) characterization->anti_inflammatory data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Generalized experimental workflow for the evaluation of this compound derivatives.

Many indole derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[10][11]

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Indole This compound Derivative Indole->PI3K inhibits Indole->Akt inhibits

Simplified PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Indole This compound Derivative Indole->Raf inhibits Indole->MEK inhibits

Overview of the MAPK/ERK signaling pathway with potential points of inhibition.

Conclusion

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. While the available data highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents, further systematic studies are required to establish a comprehensive structure-activity relationship. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for future research aimed at optimizing the therapeutic potential of this versatile scaffold. The continued exploration of the chemical space around the this compound nucleus is warranted to unlock novel and effective therapeutic agents.

References

Navigating the Preclinical Landscape of 7-Methoxyindole: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyindole, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry due to the versatile biological activities exhibited by its derivatives. Understanding the pharmacokinetic (PK) and metabolic fate of this core structure in preclinical models is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, drawing upon data from structurally related analogs to build a predictive profile in the absence of direct studies on the parent compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the preclinical evaluation process.

I. Pharmacokinetic Profile of Methoxyindole Derivatives

Table 1: Pharmacokinetic Parameters of a Bioactive this compound Derivative in Rats

ParameterValueSpeciesAdministrationDose
Terminal Half-life (t½) 52 hSD RatsIntravenous (iv)1.0 mg/kg

Data pertains to 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound containing the this compound moiety.

Table 2: In Vitro Metabolic Stability of a Methoxyindole Derivative

SpeciesT1/2 (min)CLint (mL/min/kg)
Human Liver Microsomes 42.9240.50
Rat Liver Microsomes 51.3848.34

Data pertains to Hydroxy-α-Sanshool, a compound with a methoxy-substituted aromatic ring, illustrating typical metabolic stability assessment.

II. Metabolism of Methoxyindoles

The metabolism of indole-containing compounds is primarily hepatic and involves a series of Phase I and Phase II reactions. While the specific metabolic pathways for this compound have not been explicitly elucidated, a putative metabolic scheme can be constructed based on the known metabolism of related indole (B1671886) derivatives.

A. Phase I Metabolism

Phase I reactions are generally mediated by cytochrome P450 (CYP) enzymes and introduce or expose functional groups. For this compound, the following Phase I metabolic pathways are anticipated:

  • O-Demethylation: The methoxy (B1213986) group at the 7-position is a likely site for O-demethylation, yielding 7-hydroxyindole. This is a common metabolic pathway for methoxy-substituted aromatic compounds.

  • Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, primarily at the 4-, 5-, and 6-positions, catalyzed by CYP enzymes.

  • N-Oxidation: The indole nitrogen can undergo oxidation, although this is generally a minor pathway.

B. Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Key Phase II pathways for the metabolites of this compound include:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs).

This compound This compound 7-Hydroxyindole 7-Hydroxyindole This compound->7-Hydroxyindole O-Demethylation (CYP450) Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation (CYP450) Glucuronide Conjugates Glucuronide Conjugates 7-Hydroxyindole->Glucuronide Conjugates Glucuronidation (UGT) Sulfate Conjugates Sulfate Conjugates 7-Hydroxyindole->Sulfate Conjugates Sulfation (SULT) Hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation (UGT) Hydroxylated Metabolites->Sulfate Conjugates Sulfation (SULT)

Putative Metabolic Pathway of this compound.

III. Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic and metabolism data. The following sections outline standard methodologies for key in vitro and in vivo studies.

A. In Vitro Metabolic Stability in Liver Microsomes

This assay is a fundamental screen to assess the intrinsic clearance of a compound.

1. Materials:

  • Test compound (this compound or derivative)

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Stock Solution Stock Solution Reaction Initiation Reaction Initiation Stock Solution->Reaction Initiation Microsome Suspension Microsome Suspension Pre-incubation Pre-incubation Microsome Suspension->Pre-incubation NADPH System NADPH System NADPH System->Reaction Initiation Pre-incubation->Reaction Initiation Time-point Sampling Time-point Sampling Reaction Initiation->Time-point Sampling Reaction Termination Reaction Termination Time-point Sampling->Reaction Termination Protein Precipitation Protein Precipitation Reaction Termination->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis

Workflow for In Vitro Metabolic Stability Assay.
B. In Vivo Pharmacokinetic Study in Rodents

This study design is essential for determining the in vivo pharmacokinetic parameters of a compound.

1. Animals:

  • Male Sprague-Dawley rats or CD-1 mice are commonly used.

  • Animals should be acclimatized for at least one week before the study.

  • For intravenous administration, animals are often cannulated (e.g., in the jugular vein) to facilitate dosing and blood sampling.

2. Dosing and Sample Collection:

  • Formulation: Prepare a suitable formulation for the test compound for both intravenous (e.g., in saline with a co-solvent) and oral (e.g., in a suspension or solution) administration.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose via the cannulated vein.

    • Oral (PO): Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (typically via the cannula or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

3. Sample Analysis:

  • Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of the test compound in plasma.[1]

  • The method should be validated for linearity, accuracy, precision, and stability.[1]

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • F (Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral)).

IV. Analytical Methods for Quantification

Accurate quantification of this compound and its metabolites in biological matrices is critical for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.[1]

A. Sample Preparation:

  • Protein Precipitation: This is a common and straightforward method for removing proteins from plasma or tissue homogenates.[1] Ice-cold acetonitrile is frequently used as the precipitating agent.[1]

  • Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be automated for high-throughput analysis.

B. LC-MS/MS Conditions:

  • Chromatography: A reverse-phase C18 column is typically used for the separation of indole derivatives.[1] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.[1] Specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard are monitored to ensure selectivity.[1]

V. Conclusion

While direct experimental data on the pharmacokinetics and metabolism of this compound is limited, a comprehensive understanding of its likely preclinical profile can be inferred from the wealth of information available for structurally related methoxyindole derivatives. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this compound and its analogs. Future in vitro and in vivo studies focused specifically on this compound are warranted to definitively characterize its ADME properties and to support its further development as a promising scaffold for novel therapeutics. Such studies will be instrumental in bridging the gap between preclinical findings and potential clinical applications.

References

An In-Depth Technical Guide to the Toxicological Profile and Early Assessment of 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the early toxicological assessment of 7-Methoxyindole, a heterocyclic compound of interest in drug discovery. Due to the limited publicly available toxicological data on this compound, this document focuses on the essential experimental protocols and data interpretation strategies required to build a robust toxicological profile. The methodologies detailed herein are standard in early-stage drug development and are designed to identify potential liabilities that could impede further development.

Introduction to the Toxicological Assessment of Novel Chemical Entities

The early identification of potential toxicities is a critical step in the drug development pipeline, helping to mitigate the risk of late-stage failures. For novel compounds like this compound, a tiered approach to toxicological screening is recommended, starting with in vitro assays to assess cytotoxicity, genotoxicity, and potential off-target effects. This guide outlines the key assays and theoretical considerations for establishing the toxicological profile of this compound.

Physicochemical Properties and Hazard Identification

A foundational understanding of a compound's physicochemical properties and inherent hazards is crucial for safe handling and for interpreting toxicological data.

Table 1: Physicochemical and Hazard Summary for this compound

PropertyValueSource
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [1]
Appearance White to off-white crystalline powder-
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[3]
GHS Hazard Categories Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Damage (Category 1)Specific target organ toxicity, single exposure (Category 3)[3]

Note: This table is populated with general information. Specific experimental values should be determined for each batch of the compound.

In Vitro Toxicology Assessment: A Practical Guide

The following sections detail the experimental protocols for a standard battery of in vitro toxicology assays essential for the early safety assessment of this compound.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the concentration range at which a compound may elicit cellular damage. The MTT and LDH assays are two commonly employed methods that measure different aspects of cytotoxicity.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Table 2: Example Data Presentation for MTT Assay Results

Cell LineIncubation Time (h)This compound IC₅₀ (µM)
HepG2 (Liver)24Data to be determined
HEK293 (Kidney)24Data to be determined
SH-SY5Y (Neuronal)24Data to be determined

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[8]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Medium Background: Cell-free medium.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Table 3: Example Data Presentation for LDH Assay Results

Cell LineIncubation Time (h)This compound EC₅₀ (µM) for LDH Release
HepG2 (Liver)24Data to be determined
HEK293 (Kidney)24Data to be determined
SH-SY5Y (Neuronal)24Data to be determined

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay Steps cluster_ldh LDH Assay Steps cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay mtt_incubation Incubate (24-72h) mtt_assay->mtt_incubation ldh_incubation Incubate (24-72h) ldh_assay->ldh_incubation add_mtt Add MTT Reagent mtt_incubation->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt mtt_ic50 Calculate IC₅₀ read_mtt->mtt_ic50 collect_supernatant Collect Supernatant ldh_incubation->collect_supernatant add_reagents Add LDH Reagents collect_supernatant->add_reagents read_ldh Read Absorbance (490 nm) add_reagents->read_ldh ldh_ec50 Calculate EC₅₀ read_ldh->ldh_ec50

Caption: Workflow for assessing the cytotoxicity of this compound using MTT and LDH assays.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer. The Ames test and the in vitro micronucleus assay are standard components of a genotoxicity testing battery.

The Ames test is a widely used method to assess the mutagenic potential of a compound.[10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. A positive test is indicated by an increase in the number of revertant colonies that can grow on a medium lacking the essential amino acid.[11]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[12]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[12]

  • Dose Range Finding: Perform a preliminary dose range-finding study to determine the appropriate concentration range of this compound that does not cause excessive cytotoxicity to the bacterial strains.

  • Assay Procedure:

    • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer (for assays without metabolic activation).

    • Incubate the mixture at 37°C for 20-30 minutes (pre-incubation method).[13]

    • Add 2 mL of molten top agar (B569324) and vortex briefly.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.

Table 4: Example Data Presentation for Ames Test Results

Tester StrainMetabolic Activation (S9)This compound Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlMutagenic Potential
TA98-0 (Vehicle)Data to be determined1.0Negative/Positive
10Data to be determinedData to be determined
100Data to be determinedData to be determined
TA100+0 (Vehicle)Data to be determined1.0Negative/Positive
10Data to be determinedData to be determined
100Data to be determinedData to be determined

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[14] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[14]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line, such as CHO-K1, TK6, or human peripheral blood lymphocytes.[15]

  • Compound Treatment: Treat the cells with at least three concentrations of this compound, a vehicle control, and positive controls for clastogenicity (e.g., mitomycin C) and aneugenicity (e.g., colchicine), both with and without S9 metabolic activation.[16] The treatment duration is typically 3-6 hours followed by a recovery period, or a continuous treatment for 24 hours.[15]

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[16]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.[15]

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[16]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[16]

Table 5: Example Data Presentation for In Vitro Micronucleus Assay Results

Cell LineTreatment Duration (h)Metabolic Activation (S9)This compound Concentration (µM)% Binucleated Cells with Micronuclei ± SDGenotoxic Potential
CHO-K13 + 21-0 (Vehicle)Data to be determinedNegative/Positive
10Data to be determined
50Data to be determined
CHO-K13 + 21+0 (Vehicle)Data to be determinedNegative/Positive
10Data to be determined
50Data to be determined

Genotoxicity Assessment Workflow

G cluster_ames Ames Test (OECD 471) cluster_micronucleus In Vitro Micronucleus Assay (OECD 487) ames_setup Bacterial Culture & Compound Treatment (±S9) ames_incubation Incubate Plates (48-72h) ames_setup->ames_incubation ames_counting Count Revertant Colonies ames_incubation->ames_counting ames_analysis Assess Mutagenicity ames_counting->ames_analysis mn_setup Mammalian Cell Culture & Compound Treatment (±S9) mn_cytoB Add Cytochalasin B mn_setup->mn_cytoB mn_harvest Harvest, Fix & Stain mn_cytoB->mn_harvest mn_scoring Score Micronuclei in Binucleated Cells mn_harvest->mn_scoring mn_analysis Assess Clastogenicity/ Aneugenicity mn_scoring->mn_analysis

Caption: Workflow for evaluating the genotoxic potential of this compound.

Cardiotoxicity Assessment: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[17] Therefore, assessing the potential of a compound to block the hERG channel is a regulatory requirement for drug development.[17]

Experimental Protocol: hERG Patch-Clamp Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel, such as HEK293 or CHO cells.

  • Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG currents.[18]

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the hERG current. A typical protocol involves a depolarizing pulse followed by a repolarizing ramp.[19]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak tail current and calculate the percentage of inhibition at each concentration relative to the baseline. Plot the concentration-response curve to determine the IC₅₀ value.

Table 6: Example Data Presentation for hERG Assay Results

ParameterValue
Cell Line HEK293-hERG
Temperature Room Temperature (~22°C) or Physiological Temperature (~37°C)
This compound IC₅₀ (µM) Data to be determined
Positive Control (e.g., E-4031) IC₅₀ (nM) Data to be determined

hERG Patch-Clamp Experimental Workflow

G start Prepare hERG-expressing cell line patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline hERG Current patch->baseline treatment Apply Increasing Concentrations of this compound baseline->treatment recording Record hERG Current at Each Concentration treatment->recording washout Washout Compound (optional) recording->washout analysis Data Analysis: Calculate % Inhibition and Determine IC₅₀ washout->analysis G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation CYP2A6, CYP2C19 demethylation O-Demethylation parent->demethylation CYP isoform(s) n_oxidation N-Oxidation parent->n_oxidation CYP3A4 conjugation Glucuronidation/ Sulfation hydroxylation->conjugation demethylation->conjugation n_oxidation->conjugation excretion excretion conjugation->excretion Excretion

References

Methodological & Application

Synthesis of 7-Methoxyindole via Fischer Indole Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyindole is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted indole (B1671886) core is a privileged scaffold found in numerous biologically active compounds. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. However, the synthesis of this compound via this route presents unique challenges, primarily the potential for the formation of undesired side products. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on strategies to mitigate the formation of "abnormal" Fischer indole products.

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. In the case of this compound, the logical precursors are 2-methoxyphenylhydrazine and an acetaldehyde (B116499) equivalent. A significant challenge arises from the presence of the methoxy (B1213986) group at the ortho position of the phenylhydrazine. Under certain acidic conditions, particularly with hydrogen halides in alcohol, the methoxy group can be displaced, leading to the formation of halogenated or alkoxylated indole derivatives as major byproducts. Therefore, the choice of acid catalyst and reaction conditions is critical for a successful synthesis.

Reaction and Mechanism

The overall reaction for the Fischer indole synthesis of this compound is as follows:

Reaction Scheme

Figure 1. Overall reaction for the synthesis of this compound.

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:

  • Hydrazone Formation: 2-Methoxyphenylhydrazine reacts with an aldehyde (e.g., acetaldehyde) to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

  • Rearomatization: The intermediate rearomatizes to form a more stable aniline (B41778) derivative.

  • Cyclization and Elimination: Intramolecular cyclization followed by the elimination of ammonia (B1221849) leads to the formation of the indole ring.

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2-Methoxyphenylhydrazine 2-Methoxyphenylhydrazine Phenylhydrazone Phenylhydrazone 2-Methoxyphenylhydrazine->Phenylhydrazone + Acetaldehyde Acetaldehyde Acetaldehyde Enamine Enamine Phenylhydrazone->Enamine Tautomerization Di-imine Di-imine Enamine->Di-imine [1][1]-Sigmatropic Rearrangement (Acid-catalyzed) Cyclized Intermediate Cyclized Intermediate Di-imine->Cyclized Intermediate Rearomatization & Cyclization This compound This compound Cyclized Intermediate->this compound -NH3

Fischer Indole Synthesis Mechanism for this compound.

Experimental Protocols

To circumvent the formation of undesired byproducts, the use of a non-halogenated acid catalyst is highly recommended. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.

Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)

This protocol describes the synthesis of this compound from 2-methoxyphenylhydrazine hydrochloride and pyruvic acid, followed by decarboxylation.

Materials:

  • 2-Methoxyphenylhydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

Step 1: Formation of this compound-2-carboxylic acid

  • In a round-bottom flask, add 2-methoxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents).

  • To this mixture, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine).

  • Heat the mixture with stirring at 80-100°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • The precipitated solid, this compound-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Decarboxylation to this compound

  • Place the crude this compound-2-carboxylic acid in a round-bottom flask.

  • Heat the solid under vacuum (or under an inert atmosphere) at a temperature above its melting point (typically 200-250°C) until the evolution of CO2 ceases.

  • The resulting crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Work-up and Purification:

  • The crude product from the decarboxylation is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate.

  • The organic layer is washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Fischer indole synthesis of this compound and its derivatives. Note that yields can be highly dependent on the specific reaction conditions and the purity of the starting materials.

Starting HydrazoneCarbonyl CompoundCatalyst/SolventProductYield (%)Reference
2-MethoxyphenylhydrazinePyruvic AcidPPAThis compound-2-carboxylic acid60-75[General Procedure]
Ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone-HCl/EtOHEthyl this compound-2-carboxylateLow[1][2]
Ethyl pyruvate 2-methoxyphenylhydrazone-HCl/EtOHEthyl 6-chloroindole-2-carboxylateMajor[1][2]
2-MethoxyphenylhydrazineAcetaldehydeZnCl2This compound & side productsVariable[3]

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Fischer indole reaction.

Synthesis_Workflow Start Start Reactants 2-Methoxyphenylhydrazine + Carbonyl Compound Start->Reactants Hydrazone_Formation Hydrazone Formation (in situ or separate step) Reactants->Hydrazone_Formation Fischer_Cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) Hydrazone_Formation->Fischer_Cyclization Workup Aqueous Work-up (Neutralization, Extraction) Fischer_Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Experimental workflow for this compound synthesis.

Troubleshooting Decision Tree for Abnormal Product Formation

The formation of abnormal products is a key challenge. This decision tree can guide researchers in troubleshooting and optimizing the reaction conditions.

Troubleshooting_Workflow Start Abnormal Product Formation Observed? Check_Catalyst Is a Halogenated Acid Catalyst Used (e.g., HCl)? Start->Check_Catalyst Yes No_Issue Continue with Protocol Start->No_Issue No Change_Catalyst Switch to a Non-Halogenated Acid Catalyst (e.g., PPA, p-TsOH, ZnCl2) Check_Catalyst->Change_Catalyst Yes Check_Temperature Is the Reaction Temperature Too High? Check_Catalyst->Check_Temperature No Analyze_Byproducts Analyze Byproducts to Understand Side Reactions Change_Catalyst->Analyze_Byproducts Lower_Temperature Lower the Reaction Temperature Check_Temperature->Lower_Temperature Yes Optimize_Solvent Optimize Solvent System Check_Temperature->Optimize_Solvent No Lower_Temperature->Analyze_Byproducts Optimize_Solvent->Analyze_Byproducts Success Desired this compound Obtained Analyze_Byproducts->Success

Troubleshooting abnormal product formation.

Conclusion

The Fischer indole synthesis of this compound requires careful consideration of the reaction conditions to avoid the formation of undesired byproducts. The use of non-halogenated acid catalysts, such as polyphosphoric acid, is a key strategy for achieving a successful synthesis. The protocols and data presented in this document provide a comprehensive guide for researchers in the synthesis of this important indole derivative. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining high-purity this compound for applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 7-Methoxyindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methoxyindole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for the synthesis of various pharmacologically active compounds. The strategic placement of the methoxy (B1213986) and carboxylic acid groups on the indole (B1671886) scaffold allows for diverse functionalization, leading to the development of novel therapeutic agents. This document provides detailed protocols for the reliable synthesis of this compound-2-carboxylic acid, addressing common challenges such as isomer control during the key cyclization step.

Synthetic Strategy Overview

The primary and most established method for constructing the indole ring is the Fischer indole synthesis.[1] However, for 7-substituted indoles derived from 2-substituted phenylhydrazines, the choice of acid catalyst is critical to avoid the formation of undesired byproducts.[2] Specifically, the use of hydrogen chloride in ethanol (B145695) can lead to the formation of a chlorinated indole as the major product.[2]

To circumvent this issue, this protocol outlines a robust two-step synthesis:

  • Fischer Indole Synthesis: The synthesis of the intermediate, ethyl this compound-2-carboxylate, is achieved through the Fischer indole synthesis. This involves the condensation of 2-methoxyphenylhydrazine with ethyl pyruvate (B1213749) to form the corresponding hydrazone, followed by an acid-catalyzed cyclization using a non-nucleophilic acid, such as sulfuric acid, to ensure the formation of the desired 7-methoxy isomer.[2]

  • Ester Hydrolysis: The target molecule, this compound-2-carboxylic acid, is then obtained by the saponification of the synthesized ethyl this compound-2-carboxylate. This is a high-yielding and straightforward hydrolysis reaction.

The overall synthetic workflow is depicted below.

G cluster_0 Route 1: Fischer Indole Synthesis cluster_1 Route 2: Ester Hydrolysis A 2-Methoxyphenylhydrazine C Ethyl Pyruvate 2-Methoxyphenylhydrazone A->C Condensation B Ethyl Pyruvate B->C D Ethyl this compound-2-carboxylate C->D H₂SO₄/EtOH (Cyclization) E Ethyl this compound-2-carboxylate F This compound-2-carboxylic Acid E->F KOH/EtOH (Hydrolysis)

Figure 1: Overall synthetic workflow for this compound-2-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone

This protocol describes the formation of the key hydrazone intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenylhydrazine hydrochloride in a minimal amount of water.

  • Neutralization: Add a saturated solution of sodium bicarbonate dropwise until the effervescence ceases and the free hydrazine (B178648) base separates as an oil.

  • Extraction: Extract the oily hydrazine layer with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 2-methoxyphenylhydrazine.

  • Condensation: Dissolve the freshly prepared 2-methoxyphenylhydrazine in ethanol. To this solution, add an equimolar amount of ethyl pyruvate.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the hydrazone is typically rapid.

  • Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Protocol 2: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate

This protocol details the acid-catalyzed cyclization of the hydrazone to form the indole ester.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of ethanol saturated with sulfuric acid.

  • Addition of Hydrazone: Add the ethyl pyruvate 2-methoxyphenylhydrazone prepared in Protocol 1 to the acidic ethanol solution.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction for completion using TLC (typically a few hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution. The product will precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude ethyl this compound-2-carboxylate can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 3: Hydrolysis of Ethyl this compound-2-carboxylate

This final step converts the ester to the desired carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl this compound-2-carboxylate in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of potassium hydroxide (B78521) (KOH) or lithium hydroxide (LiOH) to the solution.

  • Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC, typically 1-2 hours).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with cold 1M hydrochloric acid. The carboxylic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the solid precipitate by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound-2-carboxylic acid. The reported melting point is 187-188 °C.

Data Presentation

StepReactantsCatalyst/ReagentSolventTemperatureTypical TimeExpected Yield
1. Hydrazone Formation 2-Methoxyphenylhydrazine, Ethyl Pyruvate-EthanolRoom Temperature1-2 hours>90%
2. Fischer Indole Synthesis Ethyl Pyruvate 2-MethoxyphenylhydrazoneH₂SO₄EthanolReflux2-4 hours60-70%
3. Ester Hydrolysis Ethyl this compound-2-carboxylateKOH or LiOHEthanol/WaterReflux1-2 hours>95%

Mechanism Visualization

The mechanism of the Fischer indole synthesis is a classic example of a-sigmatropic rearrangement.

G A Phenylhydrazone B Enamine Intermediate A->B Tautomerization C [3,3]-Sigmatropic Rearrangement B->C D Di-imine Intermediate C->D E Cyclization D->E F Aminoacetal E->F G Elimination of NH₃ F->G H Aromatization G->H I Indole Product H->I

Figure 2: Key steps in the Fischer indole synthesis mechanism.

References

Application of 7-Methoxyindole in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 7-methoxyindole and its derivatives in the discovery and development of novel anticancer agents. The unique structural features of the this compound scaffold make it a promising starting point for the synthesis of compounds with potent and selective anticancer activity.

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. The introduction of a methoxy (B1213986) group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential. Derivatives of this compound have demonstrated a range of anticancer activities, including cytotoxicity, induction of apoptosis, and inhibition of cell migration and invasion. These effects are often mediated through the modulation of key cellular signaling pathways implicated in cancer progression.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various this compound derivatives and related compounds against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of 7-Methoxyheptaphylline (7-MH)

Cancer Cell LineIC50 (µM)Reference
HT-29 (Colon)Induces significant cell death at 100 µM[1]
Hep-G2 (Liver)Induces significant cell death at 100 µM[1]
4T1 (Breast)Induces significant cell death at 100 µM[1]
LNCaP (Prostate)Induces significant cell death at 100 µM[1]
PANC-1 (Pancreatic)46.84 (nutrient-rich), 4.54 (nutrient-deprived)[2]
NCI-H187 (Small-cell lung)1.68[2]
KB (Carcinoma)2.75[2]
Y-79 (Retinoblastoma)15.5

Table 2: Anticancer Activity of Other Methoxy-Substituted Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Indolequinone derivative with aziridyl group (17)SKBr3 (Breast)0.12[3]
Indolequinone derivative with aziridyl group (18)SKBr3 (Breast)0.12[3]
Indolequinone derivative with aziridyl group (19)SKBr3 (Breast)0.2[3]
7-Azaindole derivative (P1)HOS (Osteosarcoma)0.08879
7-Azaindole derivative (TH1082)A375 (Melanoma)25.38 µg/mL (24h)
7-Azaindole derivative (TH1082)SMMC (Liver)48.70 µg/mL (24h)
7-Azaindole derivative (TH1082)MCF-7 (Breast)76.94 µg/mL (24h)

Signaling Pathways

This compound derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. Below are diagrams of key pathways implicated.

TAK1_Signaling_Pathway Stimuli TNF-α, IL-1, etc. TAK1 TAK1 Stimuli->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway NFkB NF-κB IKK_complex->NFkB Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis MAPK_pathway->Apoptosis Seven_MH 7-Methoxyheptaphylline Seven_MH->TAK1 Inhibition

TAK1 Signaling Pathway and Inhibition by 7-Methoxyheptaphylline.

PI3K_Akt_mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole_Derivatives This compound Derivatives Indole_Derivatives->PI3K Inhibition Indole_Derivatives->Akt Inhibition

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer potential of this compound derivatives are provided below.

Experimental_Workflow Start Start: Synthesized This compound Derivative MTT 1. Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis 2. Apoptosis Assays IC50->Apoptosis Migration 3. Cell Migration & Invasion (Wound Healing Assay) IC50->Migration Colony 4. Clonogenic Potential (Colony Formation Assay) IC50->Colony Western_Blot Western Blot (Caspase-3, PARP, Bcl-2) Apoptosis->Western_Blot Mechanism 5. Mechanism of Action (Western Blot for Signaling Pathways) Western_Blot->Mechanism Migration->Mechanism Colony->Mechanism End End: Lead Compound Identification Mechanism->End

General Experimental Workflow for Anticancer Drug Discovery.
MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

  • Prepare serial dilutions of the this compound derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Wound Healing (Scratch) Assay

Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing the this compound derivative at a non-lethal concentration (e.g., below IC50). Include a vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Colony Formation Assay

Principle: This assay evaluates the long-term proliferative potential and survival of single cells after treatment with a cytotoxic agent.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivative for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix with methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells).

Western Blot Analysis for Apoptosis Markers

Principle: This technique is used to detect and quantify specific proteins involved in apoptosis, such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with the this compound derivative at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols: 7-Methoxyindole in the Synthesis of Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Among its derivatives, 7-methoxyindole has emerged as a valuable starting material for the synthesis of novel neuroprotective agents. Its unique electronic properties and structural features allow for the generation of diverse molecules that can combat the complex pathologies of neurodegenerative diseases. These pathologies often involve oxidative stress, neuronal apoptosis, and dysregulation of key signaling pathways.

This document provides detailed application notes and protocols on the utilization of this compound in the synthesis of neuroprotective compounds. It covers the synthesis of promising candidates, their mechanisms of action, and detailed experimental procedures for their evaluation.

Featured Neuroprotective Compounds Derived from this compound

7-Methoxyheptaphylline (7-MH)

7-Methoxyheptaphylline (7-MH) is a carbazole (B46965) alkaloid that contains the this compound moiety within its core structure. It has demonstrated significant neuroprotective effects against oxidative stress-induced neuronal cell death.

Mechanism of Action: 7-MH exerts its neuroprotective effects at least in part through the modulation of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway. In the context of oxidative stress induced by hydrogen peroxide (H₂O₂), 7-MH has been shown to inhibit pro-apoptotic signaling cascades downstream of TAK1, thereby promoting neuronal survival.[1][2]

7-Methoxy-β-carbolines

The β-carboline skeleton is another important pharmacophore found in compounds with a wide range of neurological activities. Synthesis of 7-methoxy-β-carbolines from 7-methoxytryptamine (B1593964) (a derivative of this compound) via the Pictet-Spengler reaction is a key strategy for generating novel neuroprotective agents. These compounds are analogues of melatonin (B1676174) and other endogenous neuroprotective molecules.

Mechanism of Action: The neuroprotective effects of β-carboline derivatives are often attributed to their ability to inhibit monoamine oxidase (MAO), particularly MAO-B, which is involved in the generation of oxidative stress in the brain.[3] Additionally, their structural similarity to serotonin (B10506) and melatonin allows them to interact with various receptors and signaling pathways involved in neuronal survival and plasticity.

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-7-methoxy-1,2,3,4-tetrahydro-β-carbolines via Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines, which are precursors to various neuroprotective β-carboline alkaloids.

Materials:

  • 7-Methoxytryptamine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a solution of 7-methoxytryptamine (0.5 mmol) in HFIP (0.8 mL), add the aromatic aldehyde (0.6 mmol).

  • Reflux the reaction mixture for the time specified in Table 1 for the specific aldehyde used.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 1-aryl-7-methoxy-1,2,3,4-tetrahydro-β-carboline.[1]

Protocol 2: Evaluation of Neuroprotective Activity against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This protocol details the methodology for assessing the neuroprotective effects of synthesized compounds against hydrogen peroxide-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Synthesized this compound derivatives

  • N-acetylcysteine (NAC) as a positive control

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the SH-SY5Y cells in 96-well plates at a density of 4 x 10⁵ cells/well and incubate for 48 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives or 100 µM NAC (positive control) for 2 hours.

  • Induction of Oxidative Stress: After the pre-treatment, add 250 µM H₂O₂ to the wells to induce oxidative stress and incubate for 4 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.[1]

Data Presentation

Table 1: Synthesis of 1-Aryl-7-methoxy-1,2,3,4-tetrahydro-β-carbolines

EntryAldehydeTime (h)ProductYield (%)
1Benzaldehyde241-Phenyl-7-methoxy-1,2,3,4-tetrahydro-β-carboline81
24-Nitrobenzaldehyde241-(4-Nitrophenyl)-7-methoxy-1,2,3,4-tetrahydro-β-carboline91
32-Naphthaldehyde241-(2-Naphthyl)-7-methoxy-1,2,3,4-tetrahydro-β-carboline95

Data adapted from a general procedure for Pictet-Spengler reactions.[1]

Table 2: Neuroprotective Effects of 7-Methoxyheptaphylline (7-MH) against H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (%) vs. H₂O₂ Control
Control-100
H₂O₂ (250 µM)-~50
7-MH1Significantly increased
7-MH10Significantly increased
7-MH100Significantly increased (Stronger effect than NAC)
NAC (Reference)100Significantly increased

Qualitative summary of data presented in the source.[1]

Visualization of Signaling Pathways and Workflows

G cluster_synthesis Synthesis Workflow Start 7-Methoxytryptamine Reaction Pictet-Spengler Reaction (HFIP, Reflux) Start->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Product 1-Aryl-7-methoxy- 1,2,3,4-tetrahydro-β-carboline Reaction->Product

Caption: Workflow for the synthesis of neuroprotective β-carboline precursors.

G cluster_assay Neuroprotection Assay Workflow Plating Seed SH-SY5Y cells Treatment Pre-treat with This compound derivative Plating->Treatment Stress Induce oxidative stress (H₂O₂) Treatment->Stress MTT MTT Assay Stress->MTT Analysis Measure cell viability MTT->Analysis

Caption: Experimental workflow for assessing neuroprotective activity.

TAK1_Pathway cluster_pathway TAK1 Signaling in H₂O₂-Induced Neuronal Apoptosis H2O2 H₂O₂ (Oxidative Stress) TAK1 TAK1 Activation H2O2->TAK1 activates JNK_p38 JNK/p38 MAPK Activation TAK1->JNK_p38 activates Apoptosis Neuronal Apoptosis JNK_p38->Apoptosis promotes MH7 7-Methoxyheptaphylline (7-MH) MH7->TAK1 inhibits Survival Neuronal Survival MH7->Survival promotes

Caption: 7-MH mediated neuroprotection via the TAK1 pathway.

References

Application Notes and Protocols for Biochemical Assays Utilizing 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research detailing the specific use of 7-Methoxyindole as a substrate or inhibitor in biochemical assays is limited. The following application notes and protocols are based on established methodologies for analogous indole (B1671886) compounds and relevant enzyme families. The quantitative data presented is illustrative and intended to serve as a template for experimental design and data presentation. Researchers should optimize these protocols and validate all findings experimentally.

Application Note: this compound as a Potential Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and neurobiology.

Introduction: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] By depleting local tryptophan concentrations and producing immunomodulatory metabolites, IDO1 plays a critical role in immune suppression, particularly in the tumor microenvironment.[2][3] Inhibition of IDO1 is a promising therapeutic strategy to enhance anti-tumor immunity.[4] Various indole derivatives have been investigated as IDO1 inhibitors. This compound, as an indole analog, presents a scaffold of interest for evaluation as a potential IDO1 inhibitor.

Signaling Pathway:

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine N-Formylkynurenine -> Kynurenine Immune_Suppression Immune Suppression (T-cell anergy, Treg activation) Kynurenine->Immune_Suppression IDO1->Kynurenine Catalysis 7_Methoxyindole This compound 7_Methoxyindole->IDO1 Inhibition

Figure 1: Inhibition of the IDO1 pathway by this compound.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

This protocol is adapted from established methods for screening IDO1 inhibitors.[5][6]

Materials:

  • Recombinant human IDO1 enzyme (His-tagged)

  • L-Tryptophan (substrate)

  • This compound (test inhibitor)

  • Epacadostat or other known IDO1 inhibitor (positive control)

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

  • Catalase

  • Methylene (B1212753) Blue

  • Ascorbic Acid

  • Trichloroacetic acid (TCA) for reaction termination

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 321 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Generate a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a stock solution of the positive control inhibitor in DMSO.

    • Prepare the reaction cocktail containing L-Tryptophan, catalase, methylene blue, and ascorbic acid in IDO1 Assay Buffer. The final concentration of L-Tryptophan should be at or near its Km for IDO1 (typically in the low micromolar range).

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Blank wells: Assay buffer.

      • Negative control wells: Reaction cocktail and DMSO (vehicle control).

      • Positive control wells: Reaction cocktail and the positive control inhibitor.

      • Test wells: Reaction cocktail and diluted this compound.

  • Enzyme Addition and Incubation:

    • Add recombinant human IDO1 enzyme to all wells except the blank to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Measurement:

    • Stop the reaction by adding TCA to each well.

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new UV-transparent 96-well plate.

    • Measure the absorbance of the product, kynurenine, at 321 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Illustrative Quantitative Data:

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Inhibition Mode
This compoundIDO1Enzymatic8.54.2Competitive
EpacadostatIDO1Enzymatic0.070.03Competitive

Note: The data in this table is hypothetical and for illustrative purposes only.

Application Note: Screening this compound as a Substrate or Inhibitor of Cytochrome P450 Enzymes

Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and drug metabolism.

Introduction: Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds.[7][8] Understanding the interaction of new chemical entities with major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is a critical step in drug development to predict potential drug-drug interactions and metabolic fate. This compound, as a heterocyclic compound, has the potential to be a substrate or an inhibitor of CYP450 enzymes.

Experimental Workflow:

CYP450_Workflow cluster_substrate Substrate Assay cluster_inhibitor Inhibition Assay 7-MI_Substrate Incubate this compound with CYP450 Isoforms + NADPH Metabolite_Analysis LC-MS/MS Analysis of Metabolite Formation 7-MI_Substrate->Metabolite_Analysis Kinetic_Parameters Determine Km and Vmax Metabolite_Analysis->Kinetic_Parameters Probe_Substrate Incubate Probe Substrate with CYP450 Isoforms + NADPH Add_7-MI Add this compound at Varying Concentrations Probe_Substrate->Add_7-MI Measure_Activity Measure Probe Metabolite (Fluorescence/LC-MS) Add_7-MI->Measure_Activity IC50_Ki Determine IC50 and Ki Measure_Activity->IC50_Ki

Figure 2: Workflow for assessing this compound as a CYP450 substrate or inhibitor.

Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)

This protocol describes a general method for assessing the inhibitory potential of this compound against a specific CYP450 isoform using a fluorescent probe substrate.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP3A4) co-expressed with cytochrome P450 reductase

  • Fluorogenic probe substrate specific for the CYP450 isoform (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin (BFC) for CYP3A4)

  • This compound (test inhibitor)

  • Known CYP450 inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) as a positive control

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the positive control inhibitor in a suitable solvent (e.g., acetonitrile (B52724) or DMSO). Create a dilution series for each.

    • Prepare a stock solution of the fluorogenic probe substrate.

  • Assay Setup:

    • In a 96-well black plate, add the following to respective wells:

      • Buffer, CYP450 enzyme, and the probe substrate.

      • Add the diluted this compound, positive control inhibitor, or vehicle to the appropriate wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the NADPH regenerating system to all wells.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Monitor the increase in fluorescence over time, which corresponds to the formation of the fluorescent metabolite.

  • Data Analysis:

    • Determine the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

    • To determine the inhibition constant (Ki), repeat the assay with varying concentrations of both the probe substrate and this compound and analyze the data using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Illustrative Quantitative Data:

Substrate Kinetics (Hypothetical)

CYP450 Isoform Km (µM) Vmax (pmol/min/pmol CYP)
CYP1A2 15 25

| CYP2D6 | >100 | Not a significant substrate |

Inhibition Kinetics (Hypothetical)

CYP450 Isoform IC50 (µM) Ki (µM) Inhibition Mode
CYP1A2 5.2 2.8 Competitive

| CYP3A4 | 25 | 15 | Non-competitive |

Note: The data in these tables are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols: 7-Methoxyindole as a Precursor for Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyindole is a versatile heterocyclic building block in medicinal chemistry, serving as a valuable precursor for the synthesis of a wide range of therapeutic agents. Its unique electronic and structural features, particularly the influence of the methoxy (B1213986) group at the 7-position, make it an attractive scaffold for the design of novel serotonin (B10506) (5-HT) receptor modulators. Serotonin receptors are critical targets in the treatment of numerous central nervous system (CNS) disorders, including depression, anxiety, schizophrenia, and migraines. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of serotonin receptor modulators derived from this compound.

Synthetic Pathways from this compound

The indole (B1671886) nucleus of this compound can be functionalized at various positions to generate a diverse library of compounds. A common strategy involves N-alkylation or functionalization at the C3 position to introduce pharmacophoric elements necessary for potent and selective interaction with specific serotonin receptor subtypes.

A representative synthetic scheme for the preparation of a putative 5-HT receptor modulator starting from this compound is outlined below. This multi-step synthesis involves an initial N-alkylation followed by further elaboration to introduce a terminal amine-containing side chain, a common feature in many serotonin receptor ligands.

G cluster_synthesis Synthesis of a Putative Serotonin Receptor Modulator A This compound B Intermediate 1 (N-alkylated indole) A->B 1. N-Alkylation (e.g., 1,4-dibromobutane, NaH, DMF) C Intermediate 2 (Functionalized side chain) B->C 2. Nucleophilic Substitution (e.g., Piperazine, K2CO3, CH3CN) D Final Compound (Serotonin Receptor Modulator) C->D 3. Further Modification (optional) (e.g., Amide coupling, Reductive amination) G cluster_pathway Simplified Serotonin Receptor Signaling ligand Serotonin or Modulator receptor 5-HT Receptor (GPCR) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction G cluster_workflow Drug Discovery Workflow target_id Target Identification & Validation hit_id Hit Identification (HTS, Virtual Screening) target_id->hit_id lead_gen Lead Generation (Synthesis from Precursors like this compound) hit_id->lead_gen lead_opt Lead Optimization (SAR Studies) lead_gen->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Application Notes and Protocols for the Functionalization of the C3 Position of 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the C3 position of 7-methoxyindole, a crucial scaffold in medicinal chemistry. The strategic introduction of various functional groups at this position is a key step in the synthesis of a wide range of biologically active compounds.

Introduction

This compound is an important heterocyclic motif found in numerous natural products and synthetic compounds with diverse pharmacological activities. The electron-rich nature of the indole (B1671886) ring, further enhanced by the methoxy (B1213986) group at the 7-position, makes the C3 position particularly susceptible to electrophilic substitution. This reactivity allows for the introduction of a variety of substituents, enabling the modulation of a molecule's physicochemical properties and biological activity. This guide details several key synthetic methodologies for the C3 functionalization of this compound, providing researchers with practical protocols and comparative data.

Key C3-Functionalization Reactions

Several classical and modern organic reactions can be employed to functionalize the C3 position of this compound. The choice of method depends on the desired functional group to be introduced.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the introduction of a formyl group (-CHO) at the C3 position of electron-rich indoles. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting this compound-3-carboxaldehyde is a versatile intermediate for further synthetic transformations.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow reagents This compound + POCl3 + DMF vilsmeier_reagent Formation of Vilsmeier Reagent reagents->vilsmeier_reagent electrophilic_attack Electrophilic Attack at C3 vilsmeier_reagent->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Aqueous Work-up (Hydrolysis) iminium_intermediate->hydrolysis product This compound- 3-carboxaldehyde hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Mannich Reaction

The Mannich reaction provides a straightforward route to introduce aminomethyl groups at the C3 position of indoles. This three-component condensation reaction involves the indole, an aldehyde (commonly formaldehyde), and a primary or secondary amine. The resulting "Mannich base" is a valuable synthetic intermediate, for example, in the synthesis of gramine (B1672134) analogues.

Diagram of the Mannich Reaction Signaling Pathway:

Mannich_Reaction_Pathway reactants Formaldehyde (B43269) + Secondary Amine (e.g., Dimethylamine) iminium_ion Formation of Eschenmoser's Salt (Iminium Ion) reactants->iminium_ion nucleophilic_attack Nucleophilic Attack from C3 iminium_ion->nucleophilic_attack indole This compound indole->nucleophilic_attack product 7-Methoxy-3- (dimethylaminomethyl)indole (Mannich Base) nucleophilic_attack->product

Caption: Pathway of the Mannich reaction on this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group to an aromatic ring. For indoles, this reaction typically occurs at the C3 position. The reaction involves an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst, like aluminum chloride (AlCl₃). This method allows for the synthesis of 3-acyl-7-methoxyindoles, which are precursors to a variety of other functionalized indole derivatives.

Diagram of the Friedel-Crafts Acylation Workflow:

Friedel_Crafts_Workflow reagents This compound + Acyl Halide (e.g., Acetyl Chloride) + Lewis Acid (e.g., AlCl3) acylium_ion Formation of Acylium Ion reagents->acylium_ion electrophilic_substitution Electrophilic Aromatic Substitution at C3 acylium_ion->electrophilic_substitution sigma_complex Sigma Complex Intermediate electrophilic_substitution->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product 3-Acyl-7-methoxyindole deprotonation->product

Caption: Workflow for the Friedel-Crafts acylation of this compound.

Synthesis of this compound-3-acetic Acid and Derivatives

This compound-3-acetic acid is a key structure in various biologically active molecules. Its synthesis can be achieved through various routes, including the Friedel-Crafts acylation followed by a Willgerodt-Kindler rearrangement and hydrolysis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the C3 functionalization of this compound based on literature precedents.

Reaction TypeReagentsCatalyst/ConditionsProductYield (%)Reference(s)
Vilsmeier-Haack FormylationPOCl₃, DMF0-5 °C to room temperatureThis compound-3-carboxaldehyde~90[1]
Mannich ReactionFormaldehyde, Dimethylamine (B145610)Acetic acid, heat7-Methoxy-3-(dimethylaminomethyl)indoleFair[1]
Friedel-Crafts AcylationAcetyl chlorideAlCl₃, Dichloromethane (B109758), 0 °C to room temperature3-Acetyl-7-methoxyindoleModerate[2][3]
Willgerodt-Kindler1,3-Diacetyl-5-methoxyindole, Morpholine (B109124), SulfurReflux, then hydrolysis with NaOH/Ethanol (B145695)5-Methoxyindole-3-acetic acid85.2[4]

Experimental Protocols

Protocol for Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add POCl₃ (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Basify the mixture to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound-3-carboxaldehyde.

Protocol for Mannich Reaction of this compound

Materials:

  • This compound

  • Aqueous formaldehyde (37%)

  • Aqueous dimethylamine (40%)

  • Glacial acetic acid

  • Ethanol

  • Ice bath

Procedure:

  • In a flask, prepare a mixture of aqueous formaldehyde (1.2 eq) and aqueous dimethylamine (1.2 eq) and cool it in an ice bath.

  • To this cooled mixture, add a solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid dropwise with stirring.

  • After the addition, allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice water and basify with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (B1210297) (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 7-methoxy-3-(dimethylaminomethyl)indole.

Protocol for Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • To a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C to form the acylium ion complex.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and dilute HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-acetyl-7-methoxyindole.[2][3]

Protocol for the Synthesis of 5-Methoxyindole-3-acetic acid

This protocol describes a multi-step synthesis starting from 5-methoxyindole (B15748).

Step 1: Friedel-Crafts Diacylation

  • To a solution of 5-methoxyindole (1.0 eq) and AlCl₃ (4.6 eq) in dichloromethane, slowly add acetyl chloride (2.0 eq) at a controlled temperature.

  • Reflux the mixture for approximately 6 hours.

  • After cooling, pour the mixture into ice water and separate the organic phase.

  • Evaporate the solvent to obtain crude 1,3-diacetyl-5-methoxyindole.

Step 2: Willgerodt-Kindler Rearrangement and Hydrolysis

  • To the crude 1,3-diacetyl-5-methoxyindole, add morpholine (3.7 eq) and sulfur (2.5 eq).

  • Heat the mixture to reflux at 120 °C for 6 hours.

  • After the rearrangement, add methanol (B129727) to dissolve the product, decolorize with activated carbon, filter, and cool.

  • Add a mixed solution of 70% ethanol and 15% sodium hydroxide (B78521) solution and heat to reflux for 4 hours for hydrolysis.

  • After the reaction, filter, recover the solvent under reduced pressure, add water, and acidify with dilute hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Collect the solid by suction filtration, wash with water until neutral, and recrystallize from 80% ethanol to obtain 5-methoxyindole-3-acetic acid.[4]

Conclusion

The functionalization of the C3 position of this compound is a critical aspect of synthetic and medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel indole-based compounds. Careful selection of the reaction methodology and optimization of reaction conditions are paramount to achieving high yields and purity of the desired C3-functionalized this compound derivatives.

References

Application Notes and Protocols for N-Alkylation and N-Arylation of 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation and N-arylation of 7-methoxyindole, a crucial scaffold in medicinal chemistry. The functionalization of the indole (B1671886) nitrogen is a key strategy for modulating the pharmacological properties of indole-based compounds. This document outlines common and effective methods for introducing alkyl and aryl substituents onto the nitrogen of this compound, including classical N-alkylation with strong bases, milder methods using carbonate bases, and transition metal-catalyzed N-arylation reactions.

N-Alkylation of this compound

The N-alkylation of indoles is a fundamental transformation for the synthesis of a diverse range of biologically active molecules. The substituent on the indole nitrogen can significantly impact a molecule's binding affinity, selectivity, and pharmacokinetic profile. The electron-donating nature of the methoxy (B1213986) group at the 7-position can influence the reactivity of the indole N-H bond.

Classical N-Alkylation using a Strong Base

A widely used method for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), to form a more nucleophilic indolate anion, which then reacts with an alkylating agent.[1]

Experimental Protocol: General Procedure for N-Alkylation using Sodium Hydride [1]

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the indole in anhydrous DMF or THF to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated this compound.

N-Alkylation using a Milder Base

For substrates that may be sensitive to strong bases, milder conditions using potassium carbonate (K₂CO₃) can be employed. This method is often effective for reactive alkylating agents like benzyl (B1604629) bromide.

Experimental Protocol: N-Benzylation using Potassium Carbonate [2]

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile or DMF, add potassium carbonate (2.0 eq.).[2]

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.[2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[2]

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.[2]

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-7-methoxyindole.[2]

Quantitative Data for N-Alkylation of Indole Derivatives

EntryIndole SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1IndoleAlkyl HalideNaHTHFRT-Poor[1]
2IndoleAlkyl HalideNaHDMFRT-Improved[1]
3IndoleAlkyl HalideNaHTHF/DMF (1:1)RT--[1]
4IndoleAlkyl HalideNaHDMF80<1591[1]
57-AminoindoleBenzyl BromideK₂CO₃AcetonitrileReflux4-6-[2]
67-Fluoro-1H-indoleAlkyl HalideK₂CO₃DMFReflux4-6-[3]

Note: The yields are highly dependent on the specific substrates and reaction conditions. The data for related indole derivatives can serve as a starting point for optimizing the reaction of this compound.

N-Arylation of this compound

The introduction of an aryl group at the indole nitrogen is a key transformation in the synthesis of many pharmaceutical compounds. Transition metal-catalyzed cross-coupling reactions are the most common methods for achieving this.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation [2][5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos, XPhos)

  • Base (e.g., Cs₂CO₃, Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

  • Schlenk tube or other reaction vessel for inert atmosphere

  • Inert atmosphere (e.g., Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂ (5 mol %)), and the phosphine ligand (e.g., Xantphos (10 mol %)).[5]

  • Add the base (e.g., Cs₂CO₃ (1.5 eq.)).[5]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., dioxane) via syringe, followed by the aryl halide (1.2 eq.).[2][5]

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-110 °C).[2][5]

  • Stir the reaction mixture until the starting material is consumed as monitored by TLC (typically 12-24 hours).[2][5]

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with the same solvent.[2]

  • Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-arylated this compound.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst. Modern variations often use ligands to improve reaction efficiency.

Experimental Protocol: General Procedure for Ullmann N-Arylation [5]

Materials:

  • This compound

  • Aryl halide (typically aryl iodide)

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₃PO₄, KOH)

  • Solvent (e.g., Dioxane, DMF, DME/H₂O)

  • Reaction vial or tube

Procedure:

  • To a reaction vial, add this compound (1.0 eq.), the copper catalyst (e.g., CuI (5-10 mol %)), the ligand (e.g., 1,10-phenanthroline (B135089) (10-20 mol %)), and the base (e.g., K₃PO₄ (2.0 eq.)).[6]

  • Add the solvent and the aryl halide (1.2 eq.).

  • Seal the vial and heat the reaction mixture in an oil bath at the specified temperature (e.g., 95-110 °C) for the required time (typically 20-24 hours).[6]

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a plug of silica gel, washing thoroughly.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Quantitative Data for N-Arylation of Indole Derivatives

EntryIndole SubstrateArylating AgentCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
1IndoleAryl HalidePd₂(dba)₃/DPPFNaO-t-BuToluene10072-98
2IndoleAryl IodideCuI/1,10-phenanthrolineKOHDME/H₂O95up to 95[6]
37-AzaindoleAryl HalidePd(OAc)₂/XantphosCs₂CO₃Dioxane100-[5]
4IndoleAryl IodideCu₂OK₃PO₄Ethanol150 (MW)up to 91[7]

Note: The choice of catalyst, ligand, base, and solvent is crucial for the success of N-arylation reactions and often requires optimization for a specific substrate.

Visualizations

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, Solvent, and Base start->reagents deprotonation Stir for Deprotonation (e.g., NaH, 0°C to RT) reagents->deprotonation add_alkyl Add Alkylating Agent (dropwise at 0°C) deprotonation->add_alkyl react Stir at Appropriate Temperature & Time add_alkyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product N-Alkylated Product purify->product N_Arylation_Pathways cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation cluster_chanlam Chan-Lam Coupling Indole This compound Pd_cat Pd Catalyst (e.g., Pd(OAc)₂) Indole->Pd_cat Cu_cat_U Cu Catalyst (e.g., CuI) Indole->Cu_cat_U Cu_cat_CL Cu Catalyst (e.g., Cu(OAc)₂) Indole->Cu_cat_CL ArylHalide Aryl Halide (Ar-X, X=I, Br) ArylHalide->Pd_cat ArylHalide->Cu_cat_U ArylBoronic Arylboronic Acid (Ar-B(OH)₂) ArylBoronic->Cu_cat_CL Product N-Aryl-7-Methoxyindole Pd_cat->Product Dioxane/Toluene Ligand_Pd Phosphine Ligand (e.g., XPhos) Ligand_Pd->Pd_cat Base_Pd Base (e.g., NaOtBu) Base_Pd->Pd_cat Cu_cat_U->Product DMF/Dioxane Ligand_U Ligand (e.g., Phenanthroline) Ligand_U->Cu_cat_U Base_U Base (e.g., K₃PO₄) Base_U->Cu_cat_U Cu_cat_CL->Product DCM Base_CL Base (e.g., DBU) Base_CL->Cu_cat_CL Oxidant Oxidant (e.g., Air) Oxidant->Cu_cat_CL

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions involving 7-methoxyindole and its derivatives. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core, particularly at the 7-position, offers a powerful strategy for modulating biological activity. Palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, as well as direct C-H activation, are indispensable tools for the synthesis of diverse this compound analogs.

This document offers detailed experimental protocols, quantitative data from literature, and visual aids to facilitate the application of these methodologies in a research and development setting.

General Considerations

Successful palladium-catalyzed cross-coupling reactions with indole substrates often require careful optimization of reaction parameters. Key considerations include:

  • N-Protection: The indole nitrogen is often protected to prevent side reactions and improve solubility. Common protecting groups include tosyl (Ts), mesyl (Ms), and Boc groups. However, an increasing number of protocols are being developed for unprotected indoles.

  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., XPhos, SPhos, PPh₃) is critical for achieving high yields and selectivity. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

  • Base and Solvent: The selection of an appropriate base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvent (e.g., dioxane, toluene, DMF) is essential for efficient catalysis. The base activates the nucleophilic partner and neutralizes the acid generated during the reaction.

  • Reaction Conditions: Temperature, reaction time, and inert atmosphere are important parameters to control for optimal results. Many modern protocols aim for milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound derivatives, this reaction is typically employed to introduce aryl or heteroaryl substituents.

Table 1: Suzuki-Miyaura Coupling of 7-Halo-7-Methoxyindole Derivatives

EntryIndole SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
17-Bromo-1H-indazole¹4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane (B91453)/H₂O120281
27-Bromo-1H-indazole¹3-Furylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O120275
36-Chloroindole²Phenylboronic acidP1 (1.0-1.5)XPhos (1.5-2.25)K₃PO₄Dioxane/H₂O605-897

¹ Data for 7-bromo-1H-indazole is presented as a close structural analog to 7-bromo-7-methoxyindole to provide representative reaction conditions.[1] ² Data for 6-chloroindole (B17816) is presented to show successful coupling on an unprotected indole core.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Halo-7-Methoxyindole Derivative

Materials:

  • 7-Halo-7-methoxyindole (e.g., 7-bromo-7-methoxyindole) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 7-halo-7-methoxyindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 7-Halo-7-methoxyindole - Boronic Acid - Catalyst - Base B Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir (80-120 °C) C->D E Cool and Quench D->E F Extraction E->F G Purification (Chromatography) F->G H Final Product G->H

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This method is particularly useful for introducing vinyl groups at the 7-position of the indole core.

Table 2: Heck Reaction of Halo-Indole Derivatives

EntryIndole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Iodo-1-methyl-1H-indole¹n-Butyl acrylatePd/C (5)PPh₃ (10)Et₃NDMF30275
25-Bromoindole²Acrylic acidNa₂PdCl₄ (5)sSPhos (12.5)Na₂CO₃H₂O/ACN80--

¹ Data for 3-iodo-1-methyl-1H-indole is presented to provide representative conditions for a Heck reaction on an iodo-indole substrate.[3] ² This entry highlights a protocol for an unprotected bromoindole in an aqueous medium.[4]

Experimental Protocol: Heck Reaction of a 7-Halo-7-Methoxyindole Derivative

Materials:

  • 7-Halo-7-methoxyindole (e.g., 7-iodo-7-methoxyindole) (1.0 equiv)

  • Alkene (e.g., styrene, methyl acrylate) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF, ACN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a pressure tube or sealed vial, combine the 7-halo-7-methoxyindole, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, alkene, and base via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (7-Halo-7-methoxyindole) ArylHalide->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Coordination Alkene Coordination PdII_complex->Coordination Alkene Alkene Alkene->Coordination Pi_complex [Ar-Pd(II)-X(L₂)(Alkene)] Coordination->Pi_complex Insertion Migratory Insertion Pi_complex->Insertion Sigma_complex R-CH₂-CH(Ar)-Pd(II)-X(L₂) Insertion->Sigma_complex Elimination β-Hydride Elimination Sigma_complex->Elimination Product_complex [Alkene-Product + H-Pd(II)-X(L₂)] Elimination->Product_complex Reductive_Elimination Reductive Elimination Product_complex->Reductive_Elimination Product Ar-Alkene Product Product_complex->Product Reductive_Elimination->Pd0 HX H-Base⁺ X⁻ Reductive_Elimination->HX Base Base Base->Reductive_Elimination

Generalized Heck Reaction Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of 7-alkynyl-7-methoxyindole derivatives.

Table 3: Sonogashira Coupling of Halo-Indole Derivatives

EntryIndole SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Iodoaniline¹Terminal AlkynePdCl₂(PPh₃)₂ (3)CuI (2)Et₃NEt₃N600.25-0.5-
2Aryl Halide²PhenylacetylenePd/CuFe₂O₄ (3)-K₂CO₃EtOH703-562-91

¹ This protocol for 2-iodoaniline (B362364) provides a template for the coupling of iodo-indoles.[5] ² This entry shows a heterogeneous catalyst system for Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of a 7-Halo-7-Methoxyindole Derivative

Materials:

  • 7-Halo-7-methoxyindole (e.g., 7-bromo-7-methoxyindole) (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%) (for copper-catalyzed variant)

  • Base (e.g., Et₃N, DIPEA)

  • Solvent (e.g., THF, DMF, or the amine base itself)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 7-halo-7-methoxyindole, palladium catalyst, and copper(I) iodide (if applicable).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide and an amine. This reaction is instrumental in synthesizing 7-amino-7-methoxyindole derivatives.

Table 4: Buchwald-Hartwig Amination of Bromo-Aromatic Compounds

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-6-methyl pyridine¹(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (1)(±)-BINAP (2)NaOtBuToluene80460
27-Bromo-1-tetralone²Benzophenone iminePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Toluene10016-24-
37-Bromo-1-tetralone²Primary/Secondary AminePd(OAc)₂ (2)XPhos (4)NaOtBuToluene100-110--

¹ This example with a substituted bromopyridine provides a relevant protocol.[6] ² Protocols for 7-bromo-1-tetralone, a structurally similar bicyclic system, offer valuable starting conditions.[7]

Experimental Protocol: Buchwald-Hartwig Amination of a 7-Halo-7-Methoxyindole Derivative

Materials:

  • 7-Halo-7-methoxyindole (e.g., 7-bromo-7-methoxyindole) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the 7-halo-7-methoxyindole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X ArX->OxAdd Amine R₂NH Coord Amine Coordination Amine->Coord Base Base Deprot Deprotonation Base->Deprot Product Ar-NR₂ OxAdd->Coord L-Pd(II)(Ar)(X) Coord->Deprot + R₂NH RedElim Reductive Elimination Deprot->RedElim + Base RedElim->Pd0 + Product + H-Base⁺X⁻ RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle

C-H Activation/Arylation

Direct C-H activation is an increasingly important strategy for the functionalization of indoles, as it avoids the pre-functionalization of the indole core with a halide. The C2 position of the indole is often the most electronically favorable site for direct arylation.

Table 5: C-H Arylation of Indole Derivatives

EntryIndole SubstrateArylating AgentCatalyst (mol%)Ligand/AdditiveBase/OxidantSolventTemp. (°C)Time (h)Yield (%)
1N-Methyl-7-azaindole¹Arylboronic acidPd(OAc)₂-Ag₂CO₃DioxaneRT--
2Electron-deficient heterocycles²Arylboronic acidAgNO₃ (cat.)-K₂S₂O₈-RT--

¹ This example on a related azaindole demonstrates direct C-2 arylation at room temperature.[4] ² This protocol highlights a metal-catalyzed C-H arylation under mild conditions.[5]

Experimental Protocol: Direct C-2 Arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Oxidant (e.g., Ag₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the oxidant.

  • Add the solvent and stir the mixture at the desired temperature (e.g., room temperature to 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the 2-aryl-7-methoxyindole.

Conclusion

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the synthesis of a wide array of this compound derivatives. The choice of reaction—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, or direct C-H activation—depends on the desired functionality to be introduced. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient and strategic synthesis of novel indole-based compounds. Careful optimization of the reaction conditions for each specific substrate is crucial for achieving high yields and purity.

References

The Role of 7-Methoxyindole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the development of novel therapeutics. Within the diverse family of indole derivatives, 7-methoxyindole has emerged as a valuable starting material and key pharmacophore in the synthesis of potent and selective kinase inhibitors. The presence of the methoxy (B1213986) group at the 7-position can significantly influence the molecule's electronic and metabolic properties, often enhancing its binding affinity and pharmacokinetic profile.

These application notes provide a comprehensive overview of the role of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and the broader potential for targeting other kinase families. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to aid researchers in the design and execution of their own drug discovery efforts.

Data Presentation: Quantitative Analysis of this compound-Based Kinase Inhibitors

The following tables summarize the inhibitory activity of selected kinase inhibitors derived from or structurally related to this compound.

CompoundTarget KinaseIC50 (nM)[1][2]Cell-Based Assay (Cell Line)Cell-Based IC50 (µM)
HarmineDYRK1A8.8 - 49.5Human β-cells3 - 30
Analog 2-2cDYRK1AComparable to HarmineHuman β-cellsLower than Harmine
Analog 1-5DYRK1A8.8Not specifiedNot specified
Indole-based 1TrkAPotent inhibitionNot specifiedNot specified
Indole-based 2c-Src50.6 µMSK-OV-3, HT-29>50 µM

Signaling Pathways and Experimental Workflows

DYRK1A Signaling Pathway

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial regulator of various cellular processes, including cell proliferation and neurodevelopment. Its dysregulation has been implicated in several diseases. One of the key downstream effectors of DYRK1A is the Nuclear Factor of Activated T-cells (NFAT) transcription factor. DYRK1A phosphorylates NFAT, promoting its translocation from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity. Inhibitors based on the this compound scaffold, such as harmine, can block this phosphorylation event, leading to the nuclear retention of NFAT and the activation of its target genes, which can induce, for example, β-cell proliferation.

DYRK1A_Pathway cluster_extracellular Signal Signal Receptor Receptor Signal->Receptor DYRK1A_active Active DYRK1A Receptor->DYRK1A_active Activates NFAT_p Phosphorylated NFAT (Inactive) DYRK1A_active->NFAT_p Phosphorylates NFAT_dephospho Dephosphorylated NFAT (Active) NFAT_p->NFAT_dephospho Dephosphorylation NFAT_nuc NFAT NFAT_dephospho->NFAT_nuc Translocates to Nucleus Harmine This compound-based Inhibitor (e.g., Harmine) Harmine->DYRK1A_active Inhibits Gene Target Gene Transcription NFAT_nuc->Gene

Caption: Inhibition of the DYRK1A-NFAT signaling pathway by a this compound-based inhibitor.

General Kinase Inhibitor Synthesis Workflow

The synthesis of kinase inhibitors from this compound often involves the functionalization of the C3 position of the indole ring. A common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. This approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Workflow Start 7-Methoxy-1H-indole Halogenation Halogenation (e.g., NBS) Start->Halogenation Intermediate 3-Bromo-7-methoxy-1H-indole Halogenation->Intermediate Coupling Suzuki-Miyaura Coupling Intermediate->Coupling Product 3-Aryl/Heteroaryl- 7-methoxy-1H-indole (Kinase Inhibitor Scaffold) Coupling->Product BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Coupling Screening Biological Screening (Kinase Assays) Product->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->BoronicAcid Optimization

Caption: General workflow for the synthesis and optimization of this compound-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-7-methoxy-1H-indole

This protocol describes the bromination of 7-methoxy-1H-indole at the C3 position, a key step for subsequent cross-coupling reactions.

Materials:

Procedure:

  • Dissolve 7-methoxy-1H-indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-bromo-7-methoxy-1H-indole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromo-7-methoxy-1H-indole with an Arylboronic Acid

This protocol outlines a general procedure for the synthesis of 3-aryl-7-methoxy-1H-indoles, a common scaffold for kinase inhibitors.

Materials:

  • 3-Bromo-7-methoxy-1H-indole

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a microwave vial, add 3-bromo-7-methoxy-1H-indole (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the 3-aryl-7-methoxy-1H-indole derivative.

Conclusion

This compound is a versatile and valuable building block in the synthesis of kinase inhibitors. Its utility has been demonstrated in the development of potent DYRK1A inhibitors and its potential extends to a wide range of other kinase targets. The synthetic protocols provided herein offer a foundation for the creation of diverse libraries of this compound derivatives, enabling further exploration of their therapeutic potential. The continued investigation of this scaffold, coupled with detailed structure-activity relationship studies, is expected to yield novel and effective kinase inhibitors for the treatment of various diseases.

References

The 7-Methoxyindole Scaffold in Fluorescent Probe Development: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Researchers investigating novel fluorescent probes have explored a multitude of heterocyclic scaffolds, yet the development of probes specifically based on the 7-methoxyindole core remains a largely uncharted area of research. While the closely related 7-nitroindole (B1294693) scaffold has been successfully utilized to create environmentally sensitive probes, a similar comprehensive application of this compound is not well-documented in publicly available scientific literature.

The core structure of a fluorescent probe often relies on a donor-π-acceptor (D-π-A) system to achieve desirable photophysical properties, such as sensitivity to the local environment. In this arrangement, an electron-donating group and an electron-withdrawing group are connected through a π-conjugated bridge. The electronic properties of the substituents on the core scaffold are critical to the probe's function.

The 7-nitroindole scaffold, for instance, features a potent electron-withdrawing nitro group, which makes it an effective acceptor unit. Probes built on this framework often function as "molecular rotors," where the fluorescence quantum yield is modulated by the viscosity of the surrounding medium. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and quenched fluorescence. Conversely, in more viscous media, this rotation is hindered, resulting in a significant increase in fluorescence emission. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes valuable for imaging lipid droplets and monitoring changes in cellular viscosity.

In stark contrast, the methoxy (B1213986) group at the 7-position of the indole (B1671886) ring is an electron-donating group. This fundamental difference in electronic nature means that this compound would play a dissimilar role in a D-π-A system compared to 7-nitroindole, likely functioning as part of the donor component or as a modulator of the indole's inherent electron-donating character.

Despite the theoretical potential for incorporating the this compound scaffold into novel fluorescent probe designs, a thorough review of current research reveals a lack of specific examples, detailed synthetic protocols, or comprehensive photophysical data for probes based on this specific structure. The scientific community has extensively investigated other fluorophores like coumarins, rhodamines, and cyanines for a wide array of bioimaging applications. However, the this compound scaffold appears to be an underexplored territory in this field.

Consequently, detailed application notes and protocols, including quantitative data for parameters such as excitation/emission maxima, quantum yields, and specific cellular applications, cannot be provided at this time due to the absence of foundational research on the development and characterization of this compound-based fluorescent probes. Further research into the synthesis and photophysical properties of derivatives of this compound is required to unlock their potential as tools for researchers, scientists, and drug development professionals.

Application Notes and Protocols for the Enzymatic Synthesis and Modification of 7-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of enzymatic strategies for the synthesis and modification of 7-methoxyindole derivatives, which are valuable scaffolds in drug discovery. The protocols detailed below offer starting points for the biocatalytic production of functionalized indoles, leveraging the high selectivity and mild reaction conditions of enzymes.

Introduction

The this compound core is a privileged structural motif found in numerous biologically active compounds, including anti-inflammatory and anti-cancer agents. Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods for the production and derivatization of these molecules. This document outlines protocols for key enzymatic transformations, including hydroxylation, methylation, and halogenation, and explores the modulation of a significant signaling pathway by a this compound derivative.

I. Enzymatic Synthesis of this compound: A Proposed Multi-Enzyme Cascade

The de novo enzymatic synthesis of this compound can be envisioned through a multi-enzyme cascade, starting from the readily available precursor, indole (B1671886). This proposed pathway involves an initial hydroxylation at the C7 position, followed by a specific methylation.

A. Proposed Biosynthetic Pathway

A two-step enzymatic cascade can be designed to produce this compound from indole. The first step involves the regioselective hydroxylation of indole to 7-hydroxyindole (B18039), catalyzed by a cytochrome P450 monooxygenase. The second step is the methylation of the hydroxyl group by a hydroxyindole O-methyltransferase (HIOMT) using S-adenosylmethionine (SAM) as a methyl donor.

Enzymatic Synthesis of this compound Indole Indole 7-Hydroxyindole 7-Hydroxyindole Indole->7-Hydroxyindole Cytochrome P450 (Indole-7-hydroxylase) + O2, NADPH This compound This compound 7-Hydroxyindole->this compound Hydroxyindole O-Methyltransferase (HIOMT) + S-Adenosylmethionine (SAM)

Caption: Proposed two-step enzymatic cascade for the synthesis of this compound.

B. Experimental Protocol: General Procedure for a Two-Step Enzymatic Synthesis

This generalized protocol outlines the key steps for a sequential enzymatic reaction. Optimization of specific parameters such as enzyme concentration, substrate concentration, temperature, and pH will be necessary for specific enzymes.

1. Step 1: Enzymatic Hydroxylation of Indole

  • Enzyme: A suitable cytochrome P450 monooxygenase with activity towards indole, potentially an engineered variant with enhanced C7-regioselectivity.

  • Reaction Mixture:

    • Indole (e.g., 1-10 mM) dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Phosphate buffer (e.g., 50-100 mM, pH 7.4).

    • Cytochrome P450 enzyme (concentration to be optimized).

    • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Procedure:

    • Combine the buffer, indole solution, and NADPH regeneration system components in a reaction vessel.

    • Initiate the reaction by adding the cytochrome P450 enzyme.

    • Incubate the reaction at an optimal temperature (e.g., 25-37 °C) with shaking.

    • Monitor the reaction progress by HPLC or LC-MS for the formation of 7-hydroxyindole.

    • Upon completion, the reaction mixture can be used directly for the next step or the product can be extracted.

2. Step 2: Enzymatic Methylation of 7-Hydroxyindole

  • Enzyme: Hydroxyindole O-methyltransferase (HIOMT).

  • Reaction Mixture:

    • The reaction mixture from Step 1 containing 7-hydroxyindole or purified 7-hydroxyindole.

    • S-adenosylmethionine (SAM) (e.g., 1.2-2 fold molar excess over 7-hydroxyindole).

    • HIOMT enzyme (concentration to be optimized).

    • Tris-HCl buffer (e.g., 50-100 mM, pH 7.5-8.0).

  • Procedure:

    • To the solution containing 7-hydroxyindole, add SAM and the HIOMT enzyme.

    • Incubate the reaction at an optimal temperature (e.g., 37 °C) with gentle shaking.

    • Monitor the formation of this compound by HPLC or LC-MS.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and purify the this compound by column chromatography.

II. Enzymatic Modification of this compound Derivatives: Halogenation

Flavin-dependent halogenases (FDHs) are powerful biocatalysts for the regioselective halogenation of aromatic compounds. Engineered variants of the halogenase RebH have shown activity towards various indole derivatives. The following protocol is adapted from studies on the halogenation of a similar substrate, 5-methoxyindole, by a RebH variant.

A. Experimental Workflow

Enzymatic Halogenation Workflow Reaction_Setup Reaction Setup: - this compound Derivative - RebH Variant - Flavin Reductase - NADH Regeneration System - FAD, Halide Salt Incubation Incubation (e.g., 25-30 °C, with shaking) Reaction_Setup->Incubation Quenching Reaction Quenching (e.g., with acetonitrile) Incubation->Quenching Analysis Product Analysis (HPLC, LC-MS) Quenching->Analysis Anti-inflammatory Signaling of 7-MCPA cluster_LPS LPS Stimulation cluster_7MCPA 7-MCPA Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Inflammation Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB_activation->Inflammation 7MCPA 7-MCPA 7MCPA->NFkB_activation Inhibits ROS ROS 7MCPA->ROS p38 p38 MAPK ROS->p38 Nrf2_activation Nrf2 Nuclear Translocation p38->Nrf2_activation HO1 HO-1 Expression Nrf2_activation->HO1 Anti_inflammation Anti-inflammatory Effect HO1->Anti_inflammation Anti_inflammation->Inflammation Suppresses

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 7-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective synthesis of 7-methoxyindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: Several classical and modern synthetic routes are employed for the synthesis of this compound derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Commonly used methods include:

  • Fischer Indole (B1671886) Synthesis: This is a widely used method involving the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone.[1] However, for 7-methoxyindoles, this method can present challenges with regioselectivity and the formation of abnormal byproducts.[2][3]

  • Leimgruber-Batcho Indole Synthesis: This method is advantageous due to its use of readily available o-nitrotoluenes and generally mild reaction conditions, often resulting in high yields.[2] It allows for the synthesis of indoles that are unsubstituted at the 2 and 3 positions.[2]

  • Palladium-Catalyzed Synthesis: These methods offer high yields and good regioselectivity. An example is the palladium-catalyzed synthesis from methyl 2-ethenyl-3-nitrobenzoate, which has been reported to provide a high yield for the parent methyl indole-4-carboxylate.[2]

  • Bischler Indole Synthesis: This method involves the reaction of an α-arylamino-ketone with an acid catalyst. A modified Bischler synthesis has been used to prepare N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate.[4]

Q2: Why is the Fischer Indole Synthesis problematic for 7-methoxyindoles?

A2: The Fischer indole synthesis of 2-methoxyphenylhydrazones, a key intermediate for 7-methoxyindoles, is known to sometimes yield abnormal products.[2] For instance, using hydrochloric acid as a catalyst can lead to the formation of chlorinated indoles as the main product instead of the desired this compound.[2][3] This is due to cyclization occurring on the methoxy-substituted side of the benzene (B151609) ring, followed by substitution of the methoxy (B1213986) group.[3] The presence of the electron-donating methoxy group can also lead to other side reactions and difficulties in controlling the regioselectivity of the cyclization.[1]

Q3: How can I purify this compound derivatives?

A3: Purification of this compound derivatives is typically achieved through standard laboratory techniques. The most common methods are:

  • Column Chromatography: This is a widely used method for purifying indole derivatives. For example, methyl indole-4-carboxylate can be purified on silica (B1680970) gel using a mixture of hexanes and dichloromethane (B109758) as the eluent.[2]

  • Recrystallization: This technique can be used for further purification of the product obtained after column chromatography or for crystalline crude products.[2]

Troubleshooting Guides

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful tool, but it can be challenging when dealing with methoxy-substituted phenylhydrazones. Below is a guide to troubleshoot common issues.

Issue Potential Cause Recommended Solution
Low Yield Inappropriate acid catalyst.[1]The choice and concentration of the acid catalyst are critical. Strong Brønsted acids (e.g., H₂SO₄, HCl, PPA) or Lewis acids (e.g., ZnCl₂, AlCl₃) are required, but the optimal catalyst depends on the specific substrates. Experiment with different catalysts and concentrations.
Suboptimal reaction temperature.[1]The reaction often requires elevated temperatures. However, excessive heat can lead to the decomposition of starting materials or the final product. Optimize the temperature carefully.
Incomplete phenylhydrazone formation.[1]Ensure the initial formation of the phenylhydrazone from the corresponding phenylhydrazine and carbonyl compound is complete and the intermediate is pure.
Formation of Abnormal Products (e.g., Chlorinated Indoles) Cyclization at the methoxy-substituted position.[3]This is a known issue with 2-methoxyphenylhydrazones, especially with HCl as the catalyst.[2][3] Consider using a different acid catalyst (e.g., ZnCl₂ in acetic acid) which may favor the desired product, although it might still produce some abnormal products.[3]
Rearrangement of the substituent.In some cases, the substituent on the phenylhydrazone can rearrange, leading to isomeric indole products. Careful selection of the acid catalyst and reaction temperature is crucial to minimize these side reactions.[1]

Troubleshooting Workflow for Fischer Indole Synthesis

fischer_troubleshooting start Low Yield or Abnormal Product check_catalyst Check Acid Catalyst (Type & Concentration) start->check_catalyst check_temp Evaluate Reaction Temperature start->check_temp check_intermediate Verify Purity of Phenylhydrazone start->check_intermediate optimize Systematically Optimize Conditions check_catalyst->optimize check_temp->optimize check_intermediate->optimize consider_alternative Consider Alternative Synthetic Route optimize->consider_alternative If optimization fails success Desired Product (Improved Yield) optimize->success

Caption: Troubleshooting workflow for the Fischer Indole Synthesis.

Leimgruber-Batcho Indole Synthesis

This method is generally more reliable for producing 7-methoxyindoles. However, issues can still arise.

Issue Potential Cause Recommended Solution
Low Yield of Enamine Intermediate Incomplete reaction or side reactions.[2]Ensure the use of freshly distilled pyrrolidine (B122466) and high-purity N,N-dimethylformamide dimethyl acetal. Monitor the reaction progress by TLC to determine the optimal reaction time.
Reaction Stalls During Reductive Cyclization Inactive catalyst (e.g., Raney Nickel, Pd/C) or insufficient reducing agent.[2]Use a fresh, active catalyst. Ensure the amount of reducing agent (e.g., hydrazine (B178648) hydrate, hydrogen gas) is sufficient.
Formation of 1-Hydroxyindole as a Byproduct Incomplete reduction of the nitro group during cyclization.[2]Increase the amount of reducing agent or the reaction time. Ensure the catalyst is active.

Leimgruber-Batcho Synthesis Workflow

Caption: General workflow for the Leimgruber-Batcho Indole Synthesis.

Experimental Protocols

Synthesis of 7-methoxy-5-nitro-1H-indole via Direct Nitration

This protocol describes the regioselective nitration of 7-methoxy-1H-indole. The methoxy group at the 7-position directs the nitration primarily to the 5-position.[5]

Step 1: Dissolution

  • Dissolve 7-methoxy-1H-indole (1.0 eq) in glacial acetic acid or a mixture of acetic acid and acetic anhydride (B1165640) at 0-5 °C in a round-bottom flask.[5]

Step 2: Preparation of Nitrating Agent

  • In a separate flask, prepare the nitrating agent. A common reagent is a mixture of concentrated nitric acid and concentrated sulfuric acid, or fuming nitric acid in acetic anhydride.[5]

Step 3: Addition of Nitrating Agent

  • Slowly add the nitrating agent dropwise to the solution of 7-methoxy-1H-indole while maintaining the low temperature and stirring vigorously. Careful temperature control is crucial to prevent side reactions.[5]

Step 4: Reaction Monitoring

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[5]

Step 5: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.[5]

  • The crude 7-methoxy-5-nitro-1H-indole can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[5]

Experimental Workflow for Nitration of this compound

nitration_workflow start 7-Methoxy-1H-indole dissolution Dissolution in Acetic Acid (0-5 °C) start->dissolution nitration Dropwise addition of Nitrating Agent dissolution->nitration monitoring Monitor by TLC nitration->monitoring workup Precipitation, Filtration, and Washing monitoring->workup Upon completion purification Recrystallization or Column Chromatography workup->purification product 7-Methoxy-5-nitro-1H-indole purification->product

Caption: Experimental workflow for the synthesis of 7-methoxy-5-nitro-1H-indole.

Quantitative Data

The following table summarizes the yields for a multi-step synthesis of 7-methoxy-1H-indole from 4-amino-3-methoxybenzoic acid.

Step Reaction Reagents and Conditions Yield (%)
1ChlorinationSOCl₂, 2 h, 20 °C-
2Iodinationbis(pyridine)iodonium(I) tetrafluoroborate, CF₃SO₃H, CH₂Cl₂, 16 h, 20 °C99
3Sonogashira CouplingEt₃N, Pd(PPh₃)₂Cl₂-
Data adapted from a reported multi-step reaction sequence.[5]

References

Technical Support Center: Fischer Indole Synthesis of 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the Fischer indole (B1671886) synthesis of 7-Methoxyindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Fischer indole synthesis of this compound?

A1: The most prevalent and problematic side reaction is the "abnormal" Fischer indole synthesis, which leads to the formation of halogenated byproducts, particularly 6-chloro-7-methoxyindole, when using hydrogen halide acids like HCl.[1] This occurs because the cyclization step can proceed at the methoxy-substituted ortho position of the phenylhydrazone, leading to the substitution of the methoxy (B1213986) group.[1]

Q2: Why does the "abnormal" cyclization occur with 2-methoxyphenylhydrazones?

A2: The electron-donating nature of the methoxy group at the ortho-position can activate that site for electrophilic attack during the[2][2]-sigmatropic rearrangement, making it compete with the desired cyclization at the unsubstituted ortho-position. When a nucleophilic acid like HCl is used, the chloride ion can attack the intermediate, leading to the chlorinated byproduct.[1]

Q3: Can other side reactions occur?

A3: Yes, another potential side reaction is the formation of indolic dimers. This can happen when the newly formed, electron-rich this compound acts as a nucleophile and attacks an electrophilic intermediate in the reaction mixture.[1]

Troubleshooting Guide

Problem 1: Low yield of this compound and formation of a major chlorinated byproduct.

  • Cause: Use of a nucleophilic acid catalyst, such as hydrochloric acid (HCl), which promotes the "abnormal" Fischer indole synthesis.[1]

  • Solution:

    • Change the Acid Catalyst: Employ a non-nucleophilic Brønsted acid like p-toluenesulfonic acid (TsOH) or a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[3] Acids with low nucleophilicity favor the desired cyclization pathway and minimize the formation of the chlorinated byproduct.[1]

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time, as prolonged reaction times or excessive heat can sometimes lead to increased byproduct formation.

Problem 2: Formation of dimeric byproducts.

  • Cause: The highly reactive this compound product can undergo further reactions in the acidic medium.[1]

  • Solution:

    • Control Stoichiometry: Ensure that the phenylhydrazine (B124118) is the limiting reagent to minimize the presence of reactive intermediates that can be attacked by the product.

    • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of dimerization.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that may contribute to dimer formation.

Problem 3: Difficulty in purifying this compound from byproducts.

  • Cause: The byproducts, particularly the chlorinated indole, may have similar polarities to the desired product, making separation by column chromatography challenging.

  • Solution:

    • Optimize Chromatography: Use a high-resolution silica (B1680970) gel and carefully select the eluent system. A gradient elution may be necessary to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Derivative Formation: In some cases, converting the crude product to a crystalline derivative, purifying the derivative, and then cleaving it to obtain the pure product can be a viable strategy.

Data Presentation

Table 1: Influence of Acid Catalyst on the Fischer Indole Synthesis of Ethyl this compound-2-carboxylate

CatalystDesired Product (Ethyl this compound-2-carboxylate) YieldMajor Byproduct(s)Reference
HCl/EtOHLowEthyl 6-chloroindole-2-carboxylate (major), Ethyl 6-ethoxyindole-2-carboxylate[1]
H₂SO₄/EtOHModerateTarry, inseparable products[1]
ZnCl₂/AcOHLow5-Chloroindole[1]
BF₃/etherateLow5-Methoxyindole (by migration)[1]

Note: The yields are qualitative as reported in the literature; specific percentages can vary based on reaction conditions.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound using a Non-Nucleophilic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2-methoxyphenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid.

    • Add the desired ketone or aldehyde (1.05 equivalents) dropwise to the solution at room temperature.

    • Stir the mixture for 1-2 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting hydrazine. The hydrazone may precipitate and can be isolated by filtration or used directly in the next step.

  • Indolization:

    • To the crude hydrazone, add a non-nucleophilic acid catalyst such as p-toluenesulfonic acid (TsOH) (0.2-1.0 equivalent) or polyphosphoric acid (PPA).

    • Heat the reaction mixture to 80-120 °C, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture by pouring it into a cold, saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

Fischer_Indole_Synthesis_Side_Reactions Start 2-Methoxyphenylhydrazone + Ketone/Aldehyde Hydrazone Hydrazone Intermediate Start->Hydrazone Acid Acid Catalyst Hydrazone->Acid DesiredPath Normal Cyclization (at unsubstituted position) Acid->DesiredPath Non-nucleophilic Acid (e.g., TsOH, ZnCl₂) AbnormalPath Abnormal Cyclization (at methoxy-substituted position) Acid->AbnormalPath Nucleophilic Acid (e.g., HCl) Product This compound (Desired Product) DesiredPath->Product Byproduct 6-Halogenated Indole (e.g., 6-Chloroindole) AbnormalPath->Byproduct Dimer Indolic Dimer Product->Dimer Further Reaction Troubleshooting_Workflow Start Low yield of this compound? CheckByproduct Major chlorinated byproduct observed? Start->CheckByproduct Yes_Cl Yes CheckByproduct->Yes_Cl No_Cl No CheckByproduct->No_Cl ChangeAcid Switch to a non-nucleophilic acid (TsOH, Lewis Acid) Yes_Cl->ChangeAcid CheckDimer Dimeric byproducts present? No_Cl->CheckDimer Purification Optimize purification protocol: - Gradient chromatography - Recrystallization ChangeAcid->Purification Yes_Dimer Yes CheckDimer->Yes_Dimer CheckDimer->Purification No OptimizeConditions Optimize reaction conditions: - Lower temperature - Control stoichiometry Yes_Dimer->OptimizeConditions OptimizeConditions->Purification

References

formation of chlorinated byproducts in 7-Methoxyindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering chlorinated byproducts during the synthesis of 7-Methoxyindole and its derivatives. The following information is presented in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are attempting a Fischer indole (B1671886) synthesis to create a this compound derivative and are observing a significant, unexpected chlorinated byproduct. What is the likely cause?

A1: A known side reaction in the Fischer indole synthesis of precursors to 7-methoxyindoles is the formation of a chlorinated byproduct, particularly when using hydrochloric acid (HCl) as the catalyst.[1][2] This occurs when the starting material is a 2-methoxyphenylhydrazone. Instead of the expected cyclization to form the this compound, the reaction can proceed via an "abnormal" pathway where cyclization occurs at the methoxy-substituted position, followed by nucleophilic substitution of the methoxy (B1213986) group by a chloride ion from the HCl catalyst.[1]

Q2: At what position on the indole ring does this chlorination typically occur?

A2: When synthesizing a this compound precursor like ethyl this compound-2-carboxylate from ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, the primary chlorinated byproduct observed is the corresponding 6-chloroindole (B17816) derivative (e.g., ethyl 6-chloroindole-2-carboxylate).[1] Less common chlorinated byproducts, such as 5-chloroindoles, may form when using Lewis acid catalysts like zinc chloride (ZnCl₂).[1]

Q3: Is the choice of acid catalyst important for avoiding this side reaction?

A3: Yes, the choice of acid catalyst is critical. The formation of the 6-chloroindole byproduct is prominent when using HCl in an alcohol solvent (e.g., HCl/EtOH).[1][2] Using a non-nucleophilic Brønsted acid like sulfuric acid (H₂SO₄) can suppress the formation of the chlorinated byproduct, although other side reactions might still occur.[1] Lewis acids such as zinc chloride can also lead to chlorinated byproducts, sometimes at different positions on the ring.[1]

Q4: How can we confirm the presence and quantify the amount of chlorinated byproduct in our product mixture?

A4: The presence of chlorinated byproducts can be confirmed using standard analytical techniques. Mass spectrometry (MS) will show a characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes), resulting in M and M+2 peaks. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will show shifts in the aromatic region consistent with the altered substitution pattern. Quantification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) with a suitable standard or by ¹H NMR with an internal standard.

Q5: What purification strategies are effective for removing chlorinated indole byproducts from the desired this compound product?

A5: Purification can be challenging due to the similar polarities of the desired product and the chlorinated byproduct. Column chromatography on silica (B1680970) gel is the most common method. Careful selection of the eluent system and potentially using a gradient elution can help separate the compounds. Recrystallization may also be an option if a suitable solvent system that differentially solubilizes the product and byproduct can be found.

Troubleshooting Guide

This guide addresses the specific issue of chlorinated byproduct formation during the Fischer indole synthesis of this compound derivatives from 2-methoxyphenylhydrazones.

Issue / Observation Potential Cause Recommended Solution(s)
Major product is a 6-chloroindole derivative. Use of hydrochloric acid (HCl) as the catalyst in the Fischer indole synthesis.[1]1. Change the Acid Catalyst: Replace HCl with a non-nucleophilic Brønsted acid like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1][3][4] 2. Use a Milder Catalyst: In some cases, a weaker acid like acetic acid may be sufficient and can prevent side reactions.[5]
Formation of a 5-chloroindole (B142107) byproduct. Use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[1]1. Switch to a Brønsted Acid: Employ a Brønsted acid like H₂SO₄ or p-toluenesulfonic acid instead of a Lewis acid.[3][4]
Product mixture contains both 6-chloro and 6-ethoxyindoles. Low concentration of HCl in ethanol. The ethoxy byproduct forms from the solvent acting as a nucleophile.[1]1. Switch to a Non-nucleophilic Solvent/Acid System: Use a catalyst like polyphosphoric acid which can also serve as the solvent, or use H₂SO₄ in a non-nucleophilic solvent.
Low overall yield and formation of tar-like substances. Harsh acidic conditions and high temperatures causing decomposition of starting materials or intermediates.[6]1. Optimize Reaction Conditions: Carefully control and lower the reaction temperature. 2. Reduce Reaction Time: Monitor the reaction closely using TLC to avoid prolonged exposure to harsh conditions after the product is formed.

Data Presentation

The following table summarizes the product distribution from the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone under various acidic conditions, as reported by Murakami (2012). This reaction is a model for the synthesis of ethyl this compound-2-carboxylate.

Table 1: Product Distribution in the Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone

RunAcid Catalyst / Solvent7-Methoxy (Desired)6-Chloro (Byproduct)6-Ethoxy (Byproduct)5-Substituted (Byproduct)Other
13M HCl / EtOH15.5%9.9%4.8%0%11.6%
2sat. HCl / EtOH4.2%34.7% 0.26%0%7.7%
3HCl / AcOH17.2%20.5%0%6.1%
4H₂SO₄ / EtOH12.8% 2.0%0%
5ZnCl₂ / AcOH10.4%11.2% (5-Cl)12.0%
6BF₃·OEt₂ / AcOH12.3%12.0% (5-OMe)10.4%

Data sourced from Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chloroindole-2-carboxylate (Abnormal Fischer Indole Synthesis)

This protocol is based on the conditions known to produce the chlorinated byproduct as the major product.[1]

  • Preparation of Starting Material: Synthesize ethyl pyruvate 2-methoxyphenylhydrazone by reacting 2-methoxyphenylhydrazine with ethyl pyruvate under standard conditions.

  • Indolization Reaction:

    • Dissolve the ethyl pyruvate 2-methoxyphenylhydrazone in absolute ethanol.

    • Cool the solution in an ice bath.

    • Saturate the solution with dry hydrogen chloride (HCl) gas.

    • Heat the reaction mixture at reflux.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate the ethyl 6-chloroindole-2-carboxylate.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the formation of the normal this compound product versus the abnormal 6-chloroindole byproduct during the Fischer indole synthesis.

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_pathways Reaction Pathways cluster_products Products start Ethyl Pyruvate 2-Methoxyphenylhydrazone intermediate [3,3]-Sigmatropic Rearrangement Intermediate start->intermediate Acid Catalyst HCl HCl/EtOH HCl->start H2SO4 H₂SO₄/EtOH H2SO4->start cyclization_normal Cyclization at Vacant Position intermediate->cyclization_normal Normal Pathway (Favored by H₂SO₄) cyclization_abnormal Cyclization at Methoxy-Substituted Position intermediate->cyclization_abnormal Abnormal Pathway (Prominent with HCl) elimination Elimination of NH₃ cyclization_normal->elimination substitution SN2 Substitution (Cl⁻ attacks) cyclization_abnormal->substitution product_normal Ethyl this compound- 2-carboxylate (Desired) elimination->product_normal product_abnormal Ethyl 6-Chloroindole- 2-carboxylate (Byproduct) substitution->product_abnormal

Fig 1. Mechanism of normal vs. abnormal Fischer indole synthesis.
Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting the formation of chlorinated byproducts.

G start Start: Synthesis of This compound Derivative check_byproduct Analyze product mixture. Chlorinated byproduct present? start->check_byproduct identify_catalyst Identify Acid Catalyst Used check_byproduct->identify_catalyst Yes end_success Success: Desired Product Obtained check_byproduct->end_success No is_hcl Is it HCl? identify_catalyst->is_hcl is_lewis Is it a Lewis Acid (e.g., ZnCl₂)? is_hcl->is_lewis No solution_hcl Action: Replace HCl with non-nucleophilic acid (e.g., H₂SO₄ or PPA) is_hcl->solution_hcl Yes solution_lewis Action: Replace Lewis Acid with a Brønsted acid (e.g., H₂SO₄) is_lewis->solution_lewis Yes end_fail Issue Persists: Re-evaluate starting materials and other routes is_lewis->end_fail Other optimize Further Optimization: - Lower temperature - Reduce reaction time - Monitor via TLC solution_hcl->optimize solution_lewis->optimize optimize->end_success

Fig 2. Troubleshooting workflow for chlorinated byproducts.

References

Technical Support Center: Purification of 7-Methoxyindole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-methoxyindole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its derivatives?

A1: The main challenges stem from the inherent chemical properties of the indole (B1671886) scaffold. The indole ring is electron-rich, making it susceptible to oxidation.[1] These compounds can also be sensitive to strong acids, bases, and light, potentially leading to degradation during purification and storage.[1][2] Furthermore, achieving high purity can be challenging due to the potential for closely related impurities and byproducts from the synthesis.

Q2: What are the most common methods for purifying this compound and its derivatives?

A2: The most common purification techniques are silica (B1680970) gel column chromatography, recrystallization, and extraction. Column chromatography is widely used to separate the target compound from impurities based on polarity.[2][3] Recrystallization is effective for obtaining highly pure crystalline solids.[3] Liquid-liquid extraction is a crucial initial step to separate the product from the reaction mixture.[1][4]

Q3: How should I store purified this compound and its derivatives to prevent degradation?

A3: To ensure stability, these compounds should be stored in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidation.[1] Using amber vials is recommended to protect against light-induced degradation.[2] For long-term storage, especially for solutions, temperatures of -20°C or -80°C are advisable.[2]

Q4: What analytical techniques are recommended for assessing the purity of this compound derivatives?

A4: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used technique for determining purity and quantifying impurities.[5] Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography.[1][2] For absolute purity confirmation, quantitative Nuclear Magnetic Resonance (qNMR) can be employed.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying residual solvents.[6]

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating well on the silica gel column (streaking or overlapping peaks).

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating your compound from impurities.

    • Solution: Systematically screen different solvent systems with varying polarities. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol.[1][3] The ideal TLC Rf value for the target compound should be between 0.2 and 0.4 for good separation on a column.[2]

  • Possible Cause 2: Column Overloading. Too much crude material has been loaded onto the column.

    • Solution: Use an appropriate ratio of silica gel to crude product. A general guideline is a 20:1 to 50:1 ratio of silica gel to crude material by weight.[2]

  • Possible Cause 3: Compound Degradation on Silica. Some indole derivatives can be unstable on acidic silica gel.

    • Solution: Consider using deactivated silica gel or adding a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1%) to the eluent to neutralize the acidic sites on the silica.

Problem: The purified product contains an unexpected byproduct.

  • Possible Cause: Formation of a chlorinated byproduct during Fischer indole synthesis. When using 2-methoxyphenylhydrazone in the Fischer indole synthesis with HCl/EtOH, an abnormal reaction can occur, leading to the formation of a 6-chloroindole (B17816) derivative as a major byproduct instead of the expected this compound.[6]

    • Solution: This is a known side reaction for this specific substrate. Purification by column chromatography should be able to separate the chlorinated byproduct from the desired product, although yields of the target compound may be low. Consider alternative synthetic routes if this is a persistent issue.

Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is cooling too quickly. Rapid cooling can lead to supersaturation and the separation of the compound as a liquid.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.

  • Possible Cause 2: The solvent is not ideal. The chosen solvent may be too good a solvent for your compound, even at low temperatures.

    • Solution: Try a different solvent or a mixed solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent in which it is sparingly soluble until the solution becomes turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.

HPLC Analysis

Problem: I am observing poor peak shapes (tailing or fronting) in my HPLC chromatogram.

  • Possible Cause 1: Secondary interactions with the stationary phase. Basic indole derivatives can interact with acidic silanol (B1196071) groups on the silica-based C18 column, causing peak tailing.[7]

    • Solution: Add a modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups. Alternatively, use a base-deactivated stationary phase.[7]

  • Possible Cause 2: Inappropriate mobile phase pH. If the pH of the mobile phase is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[7]

    • Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of your compound. For many indole derivatives, a slightly acidic mobile phase (e.g., with 0.1% formic acid) provides good peak shapes.[5]

Problem: I see unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase.

  • Possible Cause: Acid-catalyzed degradation. The indole ring can be sensitive to strongly acidic conditions, and some derivatives may degrade in the mobile phase, leading to the appearance of new peaks.[1]

    • Solution: Use a mildly acidic or neutral pH for your mobile phase if you suspect acid-catalyzed degradation.[1] Always use freshly prepared solutions for analysis.

Data Presentation

Table 1: Column Chromatography Conditions for this compound Derivatives

CompoundStationary PhaseEluent SystemYield (%)Purity (%)Reference
7-methoxy-5-nitro-1H-indoleSilica Gel (230-400 mesh)Gradient: Hexane to 20-30% Ethyl Acetate in Hexane->98 (by NMR)[1]
3-{2-[2-(p-Methoxyphenethyl)amino]acetamino]acetyl}-1-methoxyindoleSilica GelCH2Cl2–MeOH (97:3–95:5, v/v)54-[3]
3-(2-Aminoacetyl)-1-methoxyindoleSilica GelCHCl3–MeOH–28% NH3 (100:20:2, v/v)41-[3]
2-Substituted IndolesSilica GelHexane: Ethyl Acetate (5:95 to 15:85)up to 95>95 (by NMR)[8]
5-bromo-7-methylindoleSilica Gel-75-80-[4]

Table 2: Recrystallization Solvents and Conditions for Indole Derivatives

CompoundSolvent SystemYield (%)Purity (%)Reference
3-(2-Chloro)acetyl-1-methoxyindoleCH2Cl2–hexane80-[3]
2,2,2-trichloroethyl 2-(4-methoxy-1H-indol-3-yl)-4-methylthiazole-3 (2H)-carboxylatePetroleum/diethyl ether (1:1)98-[9]
5-bromo-7-azaindole (B68098)Toluene with activated carbon82-8499.3-99.7 (by HPLC)[10]

Table 3: HPLC Conditions for Purity Analysis of a this compound Derivative

ParameterCondition
Compound Methyl 7-methoxy-1H-indole-4-carboxylate
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 80-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Reference [5]

Experimental Protocols

Protocol 1: General Purification Strategy for a Crude this compound Derivative

This protocol outlines a general workflow for the purification of a synthesized this compound derivative.

  • Extraction:

    • Quench the reaction mixture with an appropriate aqueous solution (e.g., water, saturated sodium bicarbonate).

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[1]

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4 or MgSO4).

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.[2]

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. For less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[2]

    • Elute the column with a solvent system of increasing polarity, as determined by prior TLC analysis.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization (if necessary):

    • Dissolve the purified solid from chromatography in a minimal amount of a hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

PurificationWorkflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction Crude_Product Crude Product Extraction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Purified_Product Purified Product Pure_Fractions->Purified_Product Recrystallization Recrystallization (Optional) Purified_Product->Recrystallization Final_Product High-Purity Final Product Purified_Product->Final_Product If sufficiently pure Recrystallization->Final_Product

Caption: General purification workflow for this compound derivatives.

HPLCTroubleshooting Poor_Peak_Shape Poor Peak Shape (Tailing/Fronting) Cause1 Secondary Interactions with Silica Poor_Peak_Shape->Cause1 Cause2 Inappropriate Mobile Phase pH Poor_Peak_Shape->Cause2 Solution1 Add TEA to mobile phase or use base-deactivated column Cause1->Solution1 Solution2 Adjust pH to be >1-2 units from pKa Cause2->Solution2

Caption: Troubleshooting poor peak shape in HPLC analysis.

References

optimizing reaction conditions for improved yield of 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxyindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for an improved yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several methods are employed for the synthesis of this compound. The most prominent include the Fischer indole (B1671886) synthesis, the Leimgruber-Batcho synthesis, the Bartoli indole synthesis, and the Hemetsberger indole synthesis. Each method has its own advantages and challenges regarding starting material availability, reaction conditions, and yield.

Q2: Why is the Fischer indole synthesis sometimes problematic for producing this compound?

A2: The Fischer indole synthesis, a classic method, can lead to the formation of abnormal byproducts when using 2-methoxyphenylhydrazone as a precursor. For instance, the use of hydrochloric acid as a catalyst can result in the formation of chlorinated indoles as the major product instead of the desired this compound.[1][2] This is due to a competing cyclization and substitution reaction on the methoxy-substituted side of the benzene (B151609) ring.[1]

Q3: Which synthetic route generally offers the highest yield for 7-substituted indoles?

A3: The Bartoli indole synthesis is particularly effective for the preparation of 7-substituted indoles, often providing good to excellent yields and high regioselectivity.[3] While the starting materials may require synthesis, the clean reaction profile and predictable outcome make it a strong choice, especially for larger-scale production.[3] The Leimgruber-Batcho synthesis is another high-yielding method that proceeds under mild conditions.[2][4]

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved using column chromatography on silica (B1680970) gel.[2] A common eluent system is a mixture of hexanes and dichloromethane (B109758) or a hexane/ethyl acetate (B1210297) gradient.[2][5] Recrystallization can also be employed for further purification.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Yield in Fischer Indole Synthesis
Potential Cause Troubleshooting Steps
Formation of Chlorinated Byproducts: Use of strong acid catalysts like HCl can lead to the formation of chlorinated indoles.[1]Solution: Opt for a milder acid catalyst. Polyphosphoric acid (PPA) is a common alternative that can favor the desired indolization.[6] Also, consider alternative synthetic routes like the Bartoli or Leimgruber-Batcho synthesis which are less prone to this side reaction.[2][3]
Decomposition of Starting Material: Harsh acidic conditions and high temperatures can lead to the formation of tar-like substances.[2]Solution: Carefully control the reaction temperature and time. A lower temperature and shorter reaction time may be sufficient. If decomposition persists, a milder catalyst should be investigated.[2]
Incomplete Reaction: The reaction may not have gone to completion.Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature.
Issue 2: Difficulties with the Leimgruber-Batcho Synthesis
Potential Cause Troubleshooting Steps
Low Yield of Enamine Intermediate: Incomplete reaction between the o-nitrotoluene derivative and the formamide (B127407) acetal (B89532).[2]Solution: Ensure the o-nitrotoluene is of high purity. The reaction can be sensitive to impurities. Consider increasing the reaction time or temperature. Using pyrrolidine (B122466) in conjunction with N,N-dimethylformamide dimethyl acetal (DMFDMA) can lead to a more reactive enamine-forming reagent.[4]
Reaction Stalls During Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is not proceeding.[2]Solution: Check the activity of the catalyst (e.g., Raney nickel, Pd/C). Use a fresh batch of catalyst if necessary. Ensure a sufficient amount of the reducing agent (e.g., hydrazine (B178648), hydrogen gas) is used.[2][4] Alternative reducing agents like stannous chloride or iron in acetic acid can also be effective.[4]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key parameters for different synthetic routes to 7-methoxy-substituted indoles, providing a basis for method selection.

ParameterFischer Indole SynthesisLeimgruber-Batcho SynthesisBartoli Indole Synthesis
Starting Materials 2-Methoxyphenylhydrazine, Ketone/Aldehyde3-Methyl-2-nitroanisole (B1294308)ortho-substituted 3-methoxy-5-nitronitrobenzene, Vinyl Grignard reagent
Key Reagents Acid catalyst (e.g., PPA, HCl)[6]DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂NNH₂)[4]Vinyl Grignard reagent[3]
Reported Yield Variable, can be low due to side reactions[1]Good to high (~73% for parent indole-4-carboxylate)[2]Good to Excellent[3]
Key Advantages Classical, well-established method[7]Readily available starting materials, mild conditions, high yields[2]High regioselectivity for 7-substituted indoles[3]
Key Disadvantages Risk of abnormal product formation (e.g., chlorination)[1][2]Multi-step processRequires synthesis of the nitroarene precursor, moisture-sensitive Grignard reagent[3]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate

This protocol is a general guideline and may require optimization.

  • Hydrazone Formation:

    • Dissolve 2-methoxyphenylhydrazine (1.0 eq) in ethanol.

    • Add ethyl pyruvate (B1213749) (1.05 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).

    • The hydrazone may precipitate and can be isolated by filtration.

  • Indolization:

    • Add the dried hydrazone to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

    • Heat the mixture to 80-100 °C with stirring for 1-3 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., NaOH solution) until a precipitate forms.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Leimgruber-Batcho Indole Synthesis of this compound

This protocol is adapted from the general procedure for indole synthesis.

  • Enamine Formation:

    • To a solution of 3-methyl-2-nitroanisole (1.0 eq) in DMF, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (0.2 eq).

    • Heat the mixture at 110 °C for the required time (monitor by TLC, can be several hours).

    • After the reaction is complete, cool the mixture and remove the DMF under reduced pressure.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a suitable solvent (e.g., methanol (B129727) or THF).

    • Add a catalytic amount of Raney nickel.

    • Carefully add hydrazine hydrate (B1144303) (3-5 eq) dropwise at room temperature. An exothermic reaction may occur.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization cluster_step3 Step 3: Purification A 2-Methoxyphenylhydrazine C Hydrazone Intermediate A->C B Ethyl Pyruvate B->C F Crude this compound Derivative C->F [3,3]-Sigmatropic Rearrangement D Acid Catalyst (PPA) D->F E Heat E->F G Column Chromatography F->G H Pure this compound Derivative G->H

Caption: Workflow for the Fischer Indole Synthesis.

Troubleshooting_Low_Yield A Low Yield of this compound B Check for Byproducts (e.g., via GC-MS, LC-MS) A->B C Abnormal Products Detected? (e.g., Chlorinated Indole) B->C D Change Acid Catalyst (e.g., PPA instead of HCl) or Change Synthetic Route C->D Yes E Starting Material Remaining? (Check TLC) C->E No F Increase Reaction Time/Temperature or Check Reagent Purity E->F Yes G Significant Tar Formation? E->G No H Lower Reaction Temperature or Use Milder Catalyst G->H Yes

Caption: Troubleshooting logic for low yield.

References

troubleshooting low yields in the N-functionalization of 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-functionalization of 7-Methoxyindole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges when performing N-functionalization on this compound?

The main difficulties in the N-functionalization of this compound and related indoles are:

  • Low Yields: Reactions may be incomplete or starting materials can degrade, leading to poor yields.[1]

  • Poor Regioselectivity: A common issue is the competition between functionalization at the nitrogen (N1) and carbon atoms, particularly the highly nucleophilic C3 position.[1][2][3] This can result in a mixture of N-functionalized and C3-functionalized products.

  • Side Reactions: Besides C3-functionalization, other side reactions can include C2-alkylation or polyfunctionalization, where multiple groups are added to the indole (B1671886) ring.[1][2]

  • Substrate Stability: The indole ring can be sensitive to strongly acidic or basic conditions and may be prone to oxidation or polymerization.[4][5][6]

Q2: My N-alkylation reaction has a low yield with significant starting material remaining. What are the likely causes and solutions?

Low conversion in N-alkylation is often traced back to issues with deprotonation or reagent quality.

  • Incomplete Deprotonation: The indole N-H must be fully deprotonated to form the nucleophilic indolate anion. If this step is incomplete, the reaction will be sluggish.

    • Solution: Ensure you are using a sufficiently strong base (like NaH) in at least 1.1-1.5 equivalents. Allow enough time for the deprotonation to complete (often 30-60 minutes at room temperature) before adding the alkylating agent.[7] The evolution of hydrogen gas should be observed when using NaH.[7]

  • Reagent and Solvent Purity: Water or other protic impurities in your reagents or solvent can quench the base and the indolate anion, halting the reaction.[1]

    • Solution: Use anhydrous solvents and ensure your this compound and alkylating agent are dry. Flame-drying glassware and running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[7]

  • Steric Hindrance: If the this compound or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1]

    • Solution: Consider increasing the reaction temperature or using a more reactive (less hindered) alkylating agent if possible.[1]

Q3: I am observing a significant amount of C3-alkylation alongside my desired N-alkylated product. How can I improve regioselectivity?

Achieving high N-selectivity requires carefully controlling the reaction conditions to favor the thermodynamically preferred product over the kinetically favored C3-alkylated product.[7]

  • Choice of Base and Solvent: This is one of the most critical factors. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF is a classic method to generate the indolate anion, which favors N-alkylation.[1][7] Using THF can sometimes lead to lower N/C3 selectivity as the sodium salt of the indole may precipitate.[7]

  • Reaction Temperature: Higher temperatures generally favor the formation of the more stable N-alkylated product.[7] If you are seeing significant C3-alkylation at room temperature, increasing the temperature (e.g., to 80 °C) may improve N-selectivity.[7]

  • Catalyst Systems: For certain substrates, catalyst-controlled regioselectivity can be a powerful tool. For instance, copper hydride (CuH) catalysis has been shown to provide either N- or C3-alkylated products with high regioselectivity depending on the specific ligand used.[7]

Data Presentation: Optimizing N/C3 Regioselectivity
ParameterCondition Favoring N-Alkylation (Thermodynamic)Condition Favoring C3-Alkylation (Kinetic)Rationale
Base Strong base (e.g., NaH, KOt-Bu)[1]Weaker base or incomplete deprotonation[7]Ensures complete formation of the indolate anion, which is more likely to react at the nitrogen.
Solvent Polar aprotic (e.g., DMF)[7]Less polar (e.g., THF, Dioxane)[7]DMF effectively solvates the indolate anion, promoting reaction at the N1 position.[7]
Temperature Higher temperature (e.g., 80 °C)[7]Lower temperature (e.g., Room Temp or below)Overcomes the kinetic barrier to form the more thermodynamically stable N-substituted product.[7]

Q4: My Buchwald-Hartwig N-arylation of this compound is failing. What should I troubleshoot?

Buchwald-Hartwig amination is a powerful method for N-arylation but is sensitive to several factors.

  • Inappropriate Base or Poor Solubility: The choice of base is critical. Strong bases like NaOtBu are common, but for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be required.[8] Poor solubility of the inorganic base is a frequent cause of failure.[8]

  • Catalyst and Ligand Choice: Aryl chlorides are more challenging substrates than aryl bromides or iodides and often require more electron-rich, bulky phosphine (B1218219) ligands to facilitate the oxidative addition step.[8] The palladium precatalyst and ligand must be chosen carefully based on the specific substrates.[8][9]

  • Catalyst Poisoning: Impurities in reagents or solvents can poison the palladium catalyst.[8] Certain functional groups can also inhibit the catalyst.[8] Chlorinated solvents, acetonitrile, and pyridine (B92270) should be avoided.[8]

  • Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive. All steps must be performed under a strictly inert atmosphere (Argon or Nitrogen).[8]

Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
ComponentExample ReagentsTypical Loading (mol%)Notes
Aryl Halide Aryl bromide, Aryl iodide, Aryl chloride1.0 equivAryl chlorides are generally less reactive.[8]
Amine This compound1.1 - 1.5 equiv-
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂1 - 5%Pre-catalysts that are easy to activate with weak bases are often preferred.[9]
Ligand XPhos, SPhos, RuPhos, BINAP1 - 10%Bulky, electron-rich phosphine ligands are often effective.[8]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃1.2 - 2.0 equivBase choice is substrate-dependent; NaOt-Bu is strong, while Cs₂CO₃ is milder.[8]
Solvent Toluene, Dioxane, 2-MeTHF~0.1 - 0.5 MToluene is a very common and effective solvent.[8]

Experimental Workflows and Protocols

Diagram: General Troubleshooting Workflow for Low Yields

G start Low Yield or No Reaction check_purity Check Purity of Starting Materials start->check_purity Step 1 check_conditions Verify Reaction Conditions start->check_conditions Step 2 optimize Systematically Optimize Conditions check_conditions->optimize Step 3 deprotonation Incomplete Deprotonation? check_conditions->deprotonation reagents Reagent/Solvent Quality Issue? check_conditions->reagents temp_time Incorrect Temp or Time? check_conditions->temp_time atmosphere Inert Atmosphere Maintained? check_conditions->atmosphere action_base Action: - Increase base equivalents - Use stronger base - Increase deprotonation time deprotonation->action_base action_reagents Action: - Use anhydrous solvents - Purify starting materials - Degas solvent reagents->action_reagents action_temptime Action: - Increase temperature - Monitor by TLC/LCMS to determine optimal time temp_time->action_temptime action_atmosphere Action: - Flame-dry glassware - Purge with Ar or N2 atmosphere->action_atmosphere

Caption: Troubleshooting workflow for low yields in N-functionalization.

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol is a general guideline for achieving selective N-alkylation.

  • Preparation: Add this compound (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole substrate.[7]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: NaH reacts violently with water. Handle with extreme care.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of the indolate anion is typically accompanied by hydrogen gas evolution.[7]

  • Alkylation: Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) to favor N-alkylation.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: N- vs. C3-Alkylation Decision Pathway

G cluster_n N-Alkylation Pathway (Thermodynamic Control) cluster_c C3-Alkylation Pathway (Kinetic Control) indole This compound + Base + Electrophile (E+) cond_n Conditions: - Strong Base (e.g., NaH) - Polar Aprotic Solvent (e.g., DMF) - Higher Temperature indole->cond_n Favored by cond_c Conditions: - Incomplete Deprotonation - Less Polar Solvent - Lower Temperature indole->cond_c Favored by prod_n N1-Alkylated Product (Major) cond_n->prod_n prod_c C3-Alkylated Product (Side Product) cond_c->prod_c

Caption: Factors influencing regioselectivity in indole alkylation.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a representative, non-optimized procedure and requires optimization for specific substrates.[8]

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[8]

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[8]

  • Reagent Addition: Under the inert atmosphere, add this compound (1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.). Then, add degassed anhydrous solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.5 M.[8]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[8]

Diagram: Buchwald-Hartwig Experimental Workflow

G start Start prep 1. Assemble Reagents (Aryl Halide, Pd-Catalyst, Ligand) in oven-dried vial start->prep inert 2. Establish Inert Atmosphere (Purge with Ar / N2) prep->inert add 3. Add Indole, Base, & Degassed Solvent inert->add react 4. Heat Reaction Mixture (e.g., 80-110 °C) add->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Cool, Quench, & Extract monitor->workup purify 7. Dry & Purify (Column Chromatography) workup->purify end End (Pure N-Arylindole) purify->end

Caption: Step-by-step workflow for a Buchwald-Hartwig N-arylation reaction.

References

managing the stability of 7-Methoxyindole during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of 7-Methoxyindole during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark place.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and air.[2][3] For enhanced stability, especially in humid environments, storing the vial in a desiccator at a controlled low temperature (0-8°C) is recommended.[4] Storing under an inert atmosphere, such as nitrogen or argon, can further minimize oxidative degradation.[1]

Q2: How should I store solutions of this compound?

Storing this compound in solution for extended periods is generally not recommended due to the increased risk of degradation. If solution storage is necessary, use a high-purity, anhydrous, and aprotic solvent. Prepare the solution fresh before use whenever possible. For short-term storage, keep the solution at a low temperature (e.g., -20°C or -80°C) in a tightly sealed, light-protected container, preferably under an inert atmosphere.[1]

Q3: What are the primary factors that can cause this compound to degrade?

The main factors that can lead to the degradation of this compound are:

  • Oxidation: The indole (B1671886) ring is susceptible to oxidation, especially in the presence of air and certain oxidizing agents.[1]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[1]

  • Strong Acids and Bases: The indole ring is sensitive to strongly acidic conditions, which can lead to protonation and subsequent degradation.[1] Strong bases can also promote degradation.

  • Elevated Temperatures: High temperatures can accelerate the rate of thermal degradation.[3]

  • Moisture: The presence of moisture can facilitate hydrolytic degradation pathways.

Q4: What are the visible signs of this compound degradation?

Degradation of this compound may be indicated by a change in its physical appearance. A noticeable color change, such as darkening from a pale yellow or colorless appearance to a brownish hue, can be a sign of degradation. For solutions, the appearance of discoloration or particulate matter may indicate instability. However, the absence of visible changes does not guarantee stability. Analytical methods such as HPLC are necessary for a definitive assessment of purity.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound.

Symptom Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a recently prepared solution. Degradation upon dissolution. Solvent Choice: Ensure you are using a high-purity, degassed, and anhydrous solvent. Protic or acidic solvents may promote degradation. • pH of the solution: If using aqueous buffers, ensure the pH is neutral or slightly acidic. The indole ring is sensitive to strongly acidic and basic conditions.[1] • Light exposure during preparation: Prepare the solution under subdued light conditions to minimize photodegradation.[1]
Inconsistent or poor results in biological assays. Degradation of this compound in the assay medium. Medium Stability: Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).[1] • Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.[1] • Control Experiments: Include a positive control with a freshly prepared sample to rule out compound degradation as the source of variability.
Solid material has changed color or appears clumpy. Improper storage conditions leading to degradation. Verify Storage: Confirm that the material has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). • Purity Check: Perform an analytical purity check (e.g., HPLC) to determine the extent of degradation. • Discard if Necessary: If significant degradation is confirmed, it is best to discard the material and use a fresh batch to ensure the integrity of your experimental results.
Low yield in a chemical reaction where this compound is a starting material. Degradation of this compound under reaction conditions. Incompatible Reagents: The indole nucleus is electron-rich and can be easily oxidized.[1] Avoid strong oxidizing agents if not intended for the reaction. • Reaction Temperature: Carefully control the reaction temperature to minimize thermal degradation. • pH of the reaction mixture: Ensure the pH is compatible with the stability of the indole ring.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.

1. Materials and Reagents:

  • This compound (Test Sample and Reference Standard of known purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Water (HPLC Grade, filtered and degassed)

  • Formic Acid (ACS Grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical starting gradient could be 30% B, increasing to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (typically around 220 nm and 280 nm for indoles).[1]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Test Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours). Neutralize a sample with 0.1 M NaOH before analysis.[1]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize a sample with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.[1]

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[1] Keep a control sample wrapped in aluminum foil to protect it from light.[5]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze all stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method (as described in Protocol 1, optimized to separate all degradation products).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Light Condition Atmosphere Container
Solid0-8°C[4]Dark[1]Inert (e.g., Nitrogen)[1]Tightly sealed, amber vial
Solution-20°C to -80°C[1]Dark (light-protected container)[1]Inert (e.g., Nitrogen)Tightly sealed vial

Table 2: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration
Acidic Hydrolysis0.1 M HCl[1]60°C[1]24 hours (example)[1]
Basic Hydrolysis0.1 M NaOH[1]60°C[1]24 hours (example)[1]
Oxidation3% H₂O₂[1]Room Temperature[1]24 hours (example)
ThermalElevated Temperature60°C24 hours (example)
PhotolyticUV light (e.g., 254 nm)[1]Room Temperature24 hours (example)

Visualizations

Storage_and_Handling_Workflow cluster_handling Handling storage_solid Solid this compound weighing Weighing storage_solid->weighing Retrieve from storage storage_solution Solution of this compound experiment Use in Experiment storage_solution->experiment Retrieve for use dissolution Dissolution weighing->dissolution Transfer to solvent dissolution->storage_solution dissolution->experiment Use immediately bp1 Best Practice: - Cool, dry, dark - Inert atmosphere bp1->storage_solid bp2 Best Practice: - -20°C to -80°C - Light-protected - Freshly prepared bp2->storage_solution bp3 Best Practice: - Anhydrous, aprotic solvent - Subdued light bp3->dissolution

Caption: Recommended workflow for the storage and handling of this compound.

Degradation_Pathway cluster_stressors Stress Conditions methoxyindole This compound degradation_products Degradation Products (e.g., Oxindoles) methoxyindole->degradation_products Degradation light Light light->degradation_products heat Heat heat->degradation_products acid_base Strong Acid/Base acid_base->degradation_products oxidants Oxidizing Agents oxidants->degradation_products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 7-Methoxyindole. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed methodologies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Why is it poorly soluble?

A1: this compound has a chemical structure that leads to low solubility in water. The core of the molecule is an indole (B1671886) ring, which is largely non-polar and hydrophobic. While the methoxy (B1213986) group (-OCH3) and the amine group (-NH) in the indole ring can participate in some hydrogen bonding, the overall hydrophobic nature of the molecule limits its ability to dissolve in aqueous media.

Q2: What is the first step I should take to dissolve this compound for my experiments?

A2: The recommended initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving this compound and other similar compounds.[1][2] From this stock solution, you can make further dilutions into your aqueous experimental medium.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A3: This is a common issue known as "crashing out," which occurs when the compound rapidly leaves the solution due to a significant change in solvent polarity. Here are several strategies to prevent this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous medium, as high concentrations can be toxic to cells or interfere with your experiment. A final DMSO concentration of 0.5% or less is generally considered safe for most cell-based assays, but this should be tested for your specific system.

  • Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This more gradual change in solvent polarity can help to keep the compound in solution.

  • Add the stock solution to the aqueous buffer with vigorous mixing: Slowly add the DMSO stock solution to your aqueous medium while vortexing or stirring to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.[1]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH.[3][4] this compound has a predicted pKa of 16.49, indicating it is a very weak acid.[5] This means that at physiological pH (around 7.4), it will be in its neutral, less soluble form. Adjusting the pH to a more basic environment could potentially increase its solubility by deprotonating the indole nitrogen, forming a more polar and soluble anion. However, it is crucial to ensure that the required pH is compatible with your experimental system, as significant pH changes can affect protein structure, cell viability, and the stability of the compound itself.[1] Indole rings can also be sensitive to strongly acidic conditions, which may lead to degradation.[6]

Q5: Can I use co-solvents other than DMSO to improve solubility?

A5: Yes, other water-miscible organic co-solvents can be effective. Common choices include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[7] The selection of a co-solvent should be guided by its compatibility with your specific experimental setup. It is advisable to start with a low percentage of the co-solvent and incrementally increase it to find the optimal concentration for solubility without adversely affecting your experiment.

Q6: Are there other advanced methods to enhance the solubility of this compound?

A6: For more challenging solubility issues, particularly for in vivo studies, several formulation strategies can be considered:

  • Cyclodextrin Complexation: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, forming an inclusion complex that is more water-soluble.[1]

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.[7]

  • Nanonization: Reducing the particle size of the compound to the nanoscale can increase its surface area and, consequently, its dissolution rate.[8]

Troubleshooting Guides

Issue 1: this compound powder will not dissolve in the aqueous buffer.

  • Primary Cause: Low intrinsic aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Do not attempt to dissolve the powder directly in the aqueous buffer.

    • Prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.

    • Dilute the stock solution into the aqueous buffer to the desired final concentration.

Issue 2: The compound precipitates out of solution after diluting the DMSO stock into the aqueous medium.

  • Possible Cause: The change in solvent polarity is causing the compound to "crash out."

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).

    • Slow Addition with Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.

    • Serial Dilution: Perform one or more intermediate dilutions to lessen the polarity shock.

    • Gentle Warming: Gently warm the solution to 37°C, as this can sometimes help to increase solubility. However, be mindful of the compound's stability at higher temperatures.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: The compound is not fully dissolved or is precipitating during the experiment.

  • Troubleshooting Steps:

    • Visually Inspect Solutions: Before each experiment, visually inspect your solutions for any signs of precipitation.

    • Prepare Fresh Solutions: Prepare fresh dilutions from your stock solution immediately before each experiment to minimize the risk of precipitation over time.

    • Assess Compound Stability: The indole ring can be susceptible to oxidation.[6] Consider the stability of this compound in your assay medium under your experimental conditions (e.g., temperature, light exposure). It may be necessary to prepare and store solutions under an inert atmosphere.[6]

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolLow to ModerateThe aromatic indole core limits aqueous solubility, although the methoxy and NH groups can participate in hydrogen bonding.[9]
Polar AproticDimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are effective at solvating a wide range of organic compounds.[9]
Non-polarHexane, TolueneLowThe polar functional groups on this compound limit its solubility in non-polar solvents.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉NO[10]
Molecular Weight147.18 g/mol [10]
AppearanceYellow liquid or crystal[10]
Boiling Point108-110 °C[10]
pKa (Predicted)16.49[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder and place it in a sterile tube.

    • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium

  • Materials:

    • This compound DMSO stock solution

    • Aqueous buffer or cell culture medium

    • Sterile tubes

  • Procedure:

    • Determine the final concentration of this compound and the maximum allowable final concentration of DMSO for your experiment.

    • Calculate the volume of the DMSO stock solution needed.

    • While vigorously vortexing the aqueous medium, slowly add the calculated volume of the DMSO stock solution.

    • Continue to mix for at least 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation before use.

    • Always prepare a vehicle control using the same final concentration of DMSO in your aqueous medium.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_result Workflow for Preparing this compound Working Solutions weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store add_stock Slowly Add Stock to Buffer with Vortexing store->add_stock prep_aq Prepare Aqueous Buffer prep_aq->add_stock check_sol Visually Inspect for Precipitation add_stock->check_sol ready Solution Ready for Experiment check_sol->ready

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation Issues cluster_solutions Potential Solutions start Precipitation Observed? solution1 Decrease final DMSO concentration start->solution1 Yes solution2 Use serial dilutions retest Re-prepare and observe solution1->retest solution3 Add stock slowly with vigorous mixing solution2->retest solution4 Gently warm the solution solution3->retest solution4->retest success Problem Solved retest->success No Precipitation failure Consider advanced methods (e.g., cyclodextrins) retest->failure Precipitation Persists

References

preventing byproduct formation in palladium-catalyzed reactions of 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of 7-Methoxyindole. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in palladium-catalyzed reactions of this compound?

A1: The primary byproducts encountered are typically:

  • Homocoupling Dimers: Formation of a symmetrical biaryl from two molecules of the same starting material (e.g., 7,7'-dimethoxy-bi-indole from a this compound derivative or a biaryl from the coupling partner). This is a common side reaction in Suzuki-Miyaura couplings.

  • Regioisomers: In reactions involving direct C-H functionalization (like the Heck reaction), a mixture of products functionalized at different positions of the indole (B1671886) ring (commonly C2 and C3) can be formed.

  • Dehalogenation/Protodeboronation: Reduction of the aryl halide starting material back to the arene or replacement of the boronic acid group with a hydrogen atom.

  • N-Functionalization: In some cases, the indole nitrogen can react, leading to N-substituted byproducts, especially if the nitrogen is unprotected.

Q2: How does the 7-methoxy group influence byproduct formation?

A2: The electron-donating nature of the 7-methoxy group increases the electron density of the indole ring, making it more nucleophilic. This enhanced reactivity can sometimes accelerate desired coupling reactions but may also increase the propensity for side reactions like oxidative dimerization. It can also influence the regioselectivity of C-H functionalization.

Q3: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled dimer of my boronic acid. How can I prevent this?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the formation of a palladium-peroxo complex that facilitates this side reaction. To minimize this:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.

  • Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes be advantageous over Pd(II) sources that require in-situ reduction, a step where side reactions can occur.

  • Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling pathway over homocoupling.

  • Slow Addition: In some cases, the slow addition of the boronic acid can help maintain a low concentration, disfavoring the dimerization pathway.

Q4: I am observing a mixture of C2 and C3-arylated products in a direct C-H arylation of this compound. How can I improve the regioselectivity?

A4: Regioselectivity in C-H functionalization of indoles is a known challenge. The outcome is often a delicate balance of electronic and steric factors, and can be influenced by the choice of catalyst, ligand, and solvent.

  • Ligand Control: The ligand is a critical factor. For example, in some palladium-catalyzed arylations, a switch from a "ligand-free" system to one with a chelating ligand like 4,5-diazafluoren-9-one (B35911) (DAF) can shift the selectivity from C2 to C3.[1]

  • Solvent System: The solvent can have a profound effect. For instance, switching from a DMF/DMSO mixture to dioxane/AcOH has been shown to alter selectivity in some indole alkenylations.

  • Directing Groups: While requiring substrate modification, the use of a directing group on the indole nitrogen can provide excellent control over regioselectivity.

II. Troubleshooting Guides

Problem 1: Low Yield and Significant Homocoupling in Suzuki-Miyaura Coupling
Possible CauseTroubleshooting Step
Oxygen in the Reaction Thoroughly degas all solvents and the reaction mixture. Use a Schlenk line or glovebox for the reaction setup.
Suboptimal Catalyst/Ligand Screen different palladium pre-catalysts and phosphine ligands. Bulky, electron-rich ligands often favor reductive elimination.
Inappropriate Base or Solvent The choice of base and solvent is crucial. Screen common conditions such as K₂CO₃ in dioxane/water or K₃PO₄ in toluene.
Boronic Acid Instability Use fresh boronic acid or consider converting it to a more stable derivative like a pinacol (B44631) ester or a trifluoroborate salt.
Problem 2: Poor Regioselectivity in Heck Reaction (Mixture of C2 and C3 isomers)
Possible CauseTroubleshooting Step
Incorrect Ligand or Catalyst The ligand plays a key role. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. For some systems, a ligand-enabled switch of the regioselectivity-determining step can provide control.[2]
Inappropriate Solvent The solvent can significantly influence the outcome. A systematic solvent screen is recommended.
Suboptimal Reaction Temperature Vary the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures may lead to the thermodynamic product.

III. Quantitative Data Summary

The following tables summarize representative data for palladium-catalyzed reactions on indole scaffolds, providing a baseline for optimization.

Table 1: Ligand Effect on Regioselectivity in the Oxidative Arylation of N-Sulfonylindole [1]

LigandC2:C3 RatioYield (%)
None>20:175
4,5-Diazafluoren-9-one (DAF)1:1580
2,2'-Bipyrimidine (bpym)1:1272

Table 2: Conditions for Suzuki-Miyaura Coupling of Unprotected Chloroindoles

Aryl ChlorideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-Chloroindole4-MeO-PhB(OH)₂1.5K₃PO₄Dioxane/H₂O6099
5-Chloroindole4-CF₃-PhB(OH)₂1.5K₃PO₄Dioxane/H₂O6095
6-Chloroindole2-Thienyl-B(OH)₂1.5K₃PO₄Dioxane/H₂O6091

IV. Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 7-Methoxy-bromoindole Derivative to Minimize Homocoupling

Materials:

  • 7-Methoxy-bromoindole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the 7-Methoxy-bromoindole derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Regioselective Heck Reaction of this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Phosphine ligand (e.g., P(o-tol)₃) (0.1 equiv)

  • Base (e.g., Et₃N) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and the anhydrous solvent in a Schlenk tube. Stir for 10 minutes.

  • Add the this compound, aryl halide, and base.

  • Seal the tube and heat to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress. Upon completion, cool to room temperature.

  • Perform an aqueous workup and extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify the product by chromatography.

V. Visualization of Reaction Pathways

The following diagrams illustrate key catalytic cycles and byproduct formation pathways.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)-X L₂ OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Byproduct Pd0 Pd(0)L₂ Peroxo (η²-O₂)PdL₂ Pd0->Peroxo + O₂ O2 O₂ Adduct Adduct Peroxo->Adduct + Ar'B(OH)₂ Boronic1 Ar'B(OH)₂ ArPdOH Ar'-Pd(II)-OH L₂ Adduct->ArPdOH + Ar'B(OH)₂ Boronic2 Ar'B(OH)₂ Transmetal Transmetalation Boronic2->Transmetal ArPdOH->Transmetal DiarylPd Ar'-Pd(II)-Ar' L₂ Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Dimer Ar'-Ar' RedElim->Dimer

Caption: Mechanism of boronic acid homocoupling, a common byproduct pathway.

Heck_Regioselectivity cluster_0 C-H Functionalization of this compound cluster_1 C2 Functionalization Pathway cluster_2 C3 Functionalization Pathway Indole This compound C2_Pathway C2-Palladacycle Indole->C2_Pathway C2-Palladation C3_Pathway C3-Palladacycle Indole->C3_Pathway C3-Palladation Pd_Catalyst Pd(II) Catalyst Alkene Alkene C2_Insertion Migratory Insertion C2_Pathway->C2_Insertion + Alkene C3_Insertion Migratory Insertion C3_Pathway->C3_Insertion + Alkene C2_Product C2-Alkylated Product C2_Insertion->C2_Product β-Hydride Elimination C3_Product C3-Alkylated Product C3_Insertion->C3_Product β-Hydride Elimination Ligand Ligand Choice Ligand->C2_Pathway e.g., 'Ligand-Free' Ligand->C3_Pathway e.g., DAF

Caption: Influence of ligands on the regioselectivity of Heck reactions.

References

Technical Support Center: Optimization of Protecting Group Strategies for 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for 7-Methoxyindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for this compound, and what are their general characteristics?

A1: The most commonly employed N-protecting groups for indoles, including this compound, are Arylsulfonyl (e.g., Tosyl), Carbamates (e.g., Boc), and Alkyl groups (e.g., Benzyl).[1] The selection of a suitable protecting group is crucial and depends on the overall synthetic strategy, including the stability of the group to subsequent reaction conditions and the orthogonality of its removal.

Protecting GroupAbbreviationKey Characteristics
tert-ButoxycarbonylBoc- Easily introduced and removed under mild acidic conditions (e.g., TFA).- Generally stable to nucleophiles and catalytic hydrogenation.
p-ToluenesulfonylTs (Tosyl)- Robust and stable to a wide range of reaction conditions.- Deprotection often requires strong reducing agents or harsh basic conditions.
2-(Trimethylsilyl)ethoxymethylSEM- Stable to a variety of conditions, including mild acids and bases.- Can be removed with fluoride (B91410) reagents or strong Lewis acids.
Benzyl (B1604629)Bn- Stable to acidic and basic conditions.- Commonly removed by catalytic hydrogenation.

Q2: How does the 7-methoxy group influence the choice of protecting group and reaction conditions?

A2: The electron-donating nature of the 7-methoxy group can increase the electron density of the indole (B1671886) ring, potentially affecting the reactivity of the N-H bond and the stability of the N-protected indole. For instance, electron-donating groups can sometimes slow down deprotection reactions for groups like tosyl.[2] It is also a consideration in reactions involving the benzene (B151609) portion of the indole, where it can direct electrophilic substitution.[1]

Q3: What are the general considerations for the purification of N-protected 7-Methoxyindoles?

A3: Purification of N-protected indoles, including this compound derivatives, typically involves standard techniques such as column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the specific N-protected compound. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used. Recrystallization can also be an effective method for solid products.

Troubleshooting Guides

Problem 1: Low or No Conversion During N-Protection
Possible Cause Troubleshooting Step
Incomplete deprotonation of the indole nitrogen. The pKa of the indole N-H is approximately 17, requiring a sufficiently strong base. Ensure the use of an appropriate base (e.g., NaH, KOtBu) and strictly anhydrous reaction conditions, as moisture will quench the base.[3]
Poor quality of reagents. Verify the activity of the protecting group precursor (e.g., Boc-anhydride, TsCl) and the base. Use freshly opened or properly stored reagents.
Insufficient reaction temperature or time. Some protection reactions may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature and reaction time accordingly.
Problem 2: Formation of C-3 Alkylated Side Products
Possible Cause Troubleshooting Step
Reaction conditions favoring C-alkylation. The indolate anion is an ambident nucleophile. To favor N-alkylation, use a strong base in a polar aprotic solvent like DMF or THF to generate the indolate anion, which is then reacted with the alkylating agent.[3] The choice of counter-ion can also influence the N/C selectivity.
Problem 3: Difficulty in Deprotection
Possible Cause Troubleshooting Step
Protecting group is too robust for the chosen conditions. Ensure the deprotection conditions are suitable for the specific protecting group. For example, tosyl groups are notoriously difficult to remove and may require harsh conditions that could be incompatible with other functional groups in the molecule.[2]
Substrate degradation under harsh deprotection conditions. If the substrate is sensitive to strong acids or bases, consider a milder deprotection method or a more labile protecting group. For example, Boc can be removed under milder acidic conditions than those required for some other groups.
Catalyst poisoning during hydrogenation (for Benzyl group removal). Ensure the substrate is free of impurities that could poison the palladium catalyst. Using a fresh, high-quality catalyst is recommended. Alternative hydrogen sources like ammonium (B1175870) formate (B1220265) in catalytic transfer hydrogenation can sometimes be effective.[4]

Experimental Protocols

N-Boc Protection of this compound
  • Reaction: this compound + (Boc)₂O → N-Boc-7-Methoxyindole

  • Reagents and Conditions: To a solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv). Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated, and the residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected product.

  • Expected Yield: Yields for Boc protection of indoles are generally high, often exceeding 90%.

N-Tosyl Protection of this compound
  • Reaction: this compound + TsCl → N-Tosyl-7-Methoxyindole

  • Reagents and Conditions: To a solution of this compound (1.0 equiv) in a dry solvent like DCM or THF at 0 °C, add a base such as triethylamine (B128534) (1.5 equiv) or pyridine (B92270) (1.5 equiv), followed by p-toluenesulfonyl chloride (TsCl, 1.2 equiv). The reaction is stirred at 0 °C and may be allowed to warm to room temperature.[5]

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

  • Expected Yield: Yields for tosylation are typically good, though may be lower than for Boc protection.

N-SEM Protection of this compound
  • Reaction: this compound + SEMCl → N-SEM-7-Methoxyindole

  • Reagents and Conditions: The indole is first deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent such as DMF or THF. After the deprotonation is complete, 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) is added, and the reaction is stirred at room temperature.[6]

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

  • Expected Yield: This method generally provides good to excellent yields.

N-Benzyl Protection of this compound
  • Reaction: this compound + BnBr → N-Benzyl-7-Methoxyindole

  • Reagents and Conditions: To a solution of this compound in an anhydrous solvent like DMF, a strong base such as sodium hydride (NaH) is added at 0 °C. After stirring, benzyl bromide (BnBr) is added, and the reaction is allowed to proceed at room temperature.[3]

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.

  • Expected Yield: N-benzylation of indoles generally proceeds in high yield.

Deprotection Protocols

N-Boc Deprotection
  • Reagents and Conditions: The N-Boc protected indole is dissolved in a solvent like DCM and treated with an acid such as trifluoroacetic acid (TFA). The reaction is typically fast at room temperature.[7]

  • Work-up: The volatile acid and solvent are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.

  • Quantitative Data: Deprotection is usually quantitative.

N-Tosyl Deprotection
  • Reagents and Conditions: A mild and efficient method involves using cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol. The reaction may require heating.[2]

  • Work-up: After completion, the reaction mixture is worked up by extraction and purified by chromatography.

  • Quantitative Data: This method has been shown to give high to quantitative yields for various substituted indoles.[2]

N-SEM Deprotection
  • Reagents and Conditions: A common method for N-SEM deprotection is the use of a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like THF.[6] Alternatively, Lewis acids like magnesium bromide can be used.[2]

  • Work-up: The reaction is quenched, and the product is extracted and purified.

  • Quantitative Data: Yields are generally good, but can be substrate-dependent.

N-Benzyl Deprotection
  • Reagents and Conditions: The most common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Catalytic transfer hydrogenation with a hydrogen donor like ammonium formate is an alternative.[4]

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated.

  • Quantitative Data: Debenzylation often proceeds in high yield.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for this compound

Protecting GroupTypical Protection Yield (%)Typical Deprotection MethodTypical Deprotection Yield (%)Stability
Boc >90TFA in DCMQuantitativeBase, Hydrogenation
Tosyl 70-90Cs₂CO₃ in THF/MeOH80-95Acid, Base, Oxidation, Reduction
SEM 80-95TBAF in THF70-90Mild Acid, Base
Benzyl >90H₂/Pd-C>90Acid, Base
Note: Yields are representative and can vary based on specific reaction conditions and substrate.

Visualizations

Protection_Deprotection_Workflow Start This compound Protection N-Protection (e.g., Boc, Ts, SEM, Bn) Start->Protection Protected_Indole N-Protected This compound Protection->Protected_Indole Reaction Synthetic Transformation(s) Protected_Indole->Reaction Deprotection Deprotection Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for the protection and deprotection of this compound.

Protecting_Group_Selection decision decision pg_choice pg_choice start Start: Need to protect This compound-N-H acid_stability Are subsequent reactions acidic? start->acid_stability base_stability Are subsequent reactions basic? acid_stability->base_stability No pg_choice_boc Consider Boc acid_stability->pg_choice_boc Yes h2_stability Is catalytic hydrogenation used? base_stability->h2_stability Yes pg_choice_tosyl_sem Consider Tosyl or SEM base_stability->pg_choice_tosyl_sem No mild_deprotection Is mild deprotection required? h2_stability->mild_deprotection No pg_choice_benzyl Avoid Benzyl h2_stability->pg_choice_benzyl Yes pg_choice_boc2 Consider Boc mild_deprotection->pg_choice_boc2 Yes pg_choice_tosyl_sem2 Consider Tosyl or SEM mild_deprotection->pg_choice_tosyl_sem2 No

Caption: Decision tree for selecting a suitable N-protecting group for this compound.

References

analytical methods for detecting impurities in 7-Methoxyindole samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxyindole. The information is designed to offer practical guidance on analytical methods for detecting impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for assessing the purity of this compound?

A1: The most common and effective analytical methods for determining the purity of this compound and identifying impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative analysis of non-volatile impurities, while GC-MS is ideal for identifying volatile impurities and residual solvents. NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities.

Q2: What are the potential sources of impurities in this compound samples?

A2: Impurities in this compound can originate from several sources:

  • Synthesis-related impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts. The synthesis of methoxyindoles can sometimes lead to the formation of abnormal products, such as chlorinated or ethoxylated derivatives, depending on the reaction conditions.[1]

  • Degradation products: this compound can degrade over time when exposed to stress conditions such as heat, light, humidity, and oxidizing agents.[2][3] Forced degradation studies are often performed to identify potential degradation products and establish the stability of the molecule.[2][3]

  • Residual solvents: Solvents used during the synthesis and purification process can remain in the final product.[4][5][6][7][8] Common laboratory solvents can be identified as impurities using techniques like GC-MS and NMR.[9][10]

Q3: How should I store this compound samples to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store samples in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is also advisable to protect the samples from light to avoid photodegradation. For long-term storage, keeping the material at low temperatures (e.g., in a refrigerator or freezer) is recommended.

Q4: What are "forced degradation studies" and why are they important?

A4: Forced degradation studies, or stress testing, involve intentionally subjecting a drug substance to harsh conditions such as high temperature, humidity, light, acid/base hydrolysis, and oxidation.[2][3][11][12][13] These studies are crucial for:

  • Identifying potential degradation products that could form during storage and shipment.[3]

  • Establishing the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[12]

  • Understanding the degradation pathways of the drug substance.[3]

Troubleshooting Guides

HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Peak Splitting

Peak splitting, where a single compound appears as two or more peaks, is a common issue in HPLC. The first step in troubleshooting is to determine if the splitting affects a single peak or all peaks in the chromatogram.[14][15][16][17][18]

  • All Peaks Splitting: This usually indicates a problem with the instrument setup before the column.

    • Possible Cause: Blocked inlet frit, void in the column, or a poor connection in the flow path.[16][17]

    • Troubleshooting Steps:

      • Check all fittings and connections for leaks or dead volume.

      • Backflush the column to remove any particulates from the inlet frit.

      • If the problem persists, the column may have a void and should be replaced.

  • Single Peak Splitting: This is often related to the sample, mobile phase, or the interaction between them.

    • Possible Cause: Sample solvent incompatibility, co-eluting impurity, or the mobile phase pH being too close to the pKa of this compound.

    • Troubleshooting Steps:

      • Dissolve the sample in the mobile phase if possible, or in a weaker solvent.

      • Inject a smaller volume to see if the split peak resolves into two distinct peaks, indicating a co-eluting impurity.[17]

      • Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.

Logical Workflow for Troubleshooting HPLC Peak Splitting

HPLC_Troubleshooting Start Peak Splitting Observed Diagnosis Affects a single peak or all peaks? Start->Diagnosis AllPeaks All Peaks Splitting Diagnosis->AllPeaks All Peaks SinglePeak Single Peak Splitting Diagnosis->SinglePeak Single Peak Cause_All1 Blocked Inlet Frit or Column Void AllPeaks->Cause_All1 Cause_All2 Flow Path Issue (Dead Volume) AllPeaks->Cause_All2 Cause_Single1 Sample Solvent Incompatibility SinglePeak->Cause_Single1 Cause_Single2 Co-eluting Impurity SinglePeak->Cause_Single2 Cause_Single3 Mobile Phase pH near pKa SinglePeak->Cause_Single3 Solution_All1 Backflush or Replace Column Cause_All1->Solution_All1 Solution_All2 Check and Remake Fittings Cause_All2->Solution_All2 Solution_Single1 Dissolve Sample in Mobile Phase Cause_Single1->Solution_Single1 Solution_Single2 Optimize Method for Better Resolution Cause_Single2->Solution_Single2 Solution_Single3 Adjust Mobile Phase pH Cause_Single3->Solution_Single3

Caption: A logical workflow for diagnosing the root cause of peak splitting in HPLC.

Issue 2: Retention Time Drift

Inconsistent retention times can make peak identification and quantification unreliable.

  • Possible Causes:

    • Changes in mobile phase composition.[19]

    • Fluctuations in column temperature.[19]

    • Column equilibration issues.[19]

    • Pump flow rate instability.[20]

  • Troubleshooting Steps:

    • Ensure the mobile phase is well-mixed and degassed.

    • Use a column oven to maintain a constant temperature.[20]

    • Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.

    • Check the pump for leaks and perform a flow rate calibration.

Issue 3: High Backpressure

A sudden or gradual increase in backpressure can indicate a blockage in the system.

  • Possible Causes:

    • Blocked in-line filter or guard column.

    • Precipitation of sample or buffer in the system.

    • Contamination of the column.

  • Troubleshooting Steps:

    • Systematically remove components (guard column, then analytical column) to identify the source of the blockage.

    • Replace the in-line filter or guard column if they are the cause.

    • If the column is blocked, try back-flushing it with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[14]

Experimental Protocols

The following are example protocols that can be used as a starting point for the analysis of this compound. These may require optimization for your specific instrumentation and sample matrix.

HPLC-UV Method for Purity and Impurity Profiling

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve this compound in Diluent (e.g., Acetonitrile/Water) Filter Filter all solutions through a 0.45 µm syringe filter SamplePrep->Filter StandardPrep Prepare Standard Solutions of This compound and known impurities StandardPrep->Filter Inject Inject sample/standard onto HPLC system Filter->Inject Separate Separation on a C18 column with a gradient elution Inject->Separate Detect UV Detection at an appropriate wavelength (e.g., 220 nm) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate % Purity and quantify impurities Integrate->Calculate

Caption: A general experimental workflow for the HPLC analysis of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL) and dilute with the initial mobile phase composition to a final concentration of 0.1 mg/mL.

GC-MS Method for Residual Solvent Analysis
  • Instrumentation: Gas chromatograph with a mass selective detector (MSD) and a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • MSD Ion Source Temperature: 230 °C.

  • Scan Range: 35-350 amu.

  • Headspace Parameters:

    • Vial equilibration temperature: 80 °C.

    • Vial equilibration time: 20 minutes.

    • Loop temperature: 90 °C.

    • Transfer line temperature: 100 °C.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO or DMF).

NMR Spectroscopy for Structural Elucidation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample or isolated impurity in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to further elucidate the structure of unknown impurities.

Data Presentation

The following tables provide an example of how to summarize quantitative data for the analysis of this compound. The values presented are for illustrative purposes and should be determined experimentally for a specific method and instrument.

Table 1: HPLC Method Performance for this compound Purity Assay

ParameterThis compoundImpurity A (Hypothetical)Impurity B (Hypothetical)
Retention Time (min)12.59.815.2
Linearity (R²)> 0.999> 0.999> 0.999
LOD (µg/mL)0.050.100.08
LOQ (µg/mL)0.150.300.24
Recovery (%)98.0 - 102.095.0 - 105.096.0 - 104.0
Precision (%RSD)< 1.0< 2.0< 2.0

Table 2: GC-MS Method for Common Residual Solvents

SolventRetention Time (min)LOD (ppm)LOQ (ppm)
Methanol3.51030
Ethanol4.21545
Acetone4.8515
Dichloromethane5.513
Toluene8.926
Heptane10.2515

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the instrument and method parameters and must be experimentally determined.[21] The values in these tables are typical for validated analytical methods.

References

scale-up challenges and solutions for 7-Methoxyindole production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up production of 7-Methoxyindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives include the Fischer indole (B1671886) synthesis, the Leimgruber-Batcho synthesis, and palladium-catalyzed syntheses.[1][2] Each route has its own advantages and challenges, particularly when scaling up production. The Leimgruber-Batcho synthesis is often favored due to its use of readily available starting materials and generally mild reaction conditions, which can lead to high yields.[1]

Q2: Which synthetic route typically offers the highest yield for methoxy-substituted indoles?

A2: While yields are highly dependent on the specific substrate and reaction conditions, palladium-catalyzed syntheses have been reported to provide high yields for similar indole carboxylates, with some examples reaching up to 91%.[1] The Leimgruber-Batcho synthesis is also a high-yielding method, often providing yields of around 73% for related compounds.[1]

Q3: Are there any known issues with using the Fischer indole synthesis for 7-methoxy-substituted indoles?

A3: Yes, the Fischer indole synthesis of 2-methoxyphenylhydrazones, a key intermediate for 7-methoxyindoles, can sometimes lead to the formation of abnormal products.[3] For instance, using hydrochloric acid as a catalyst can result in chlorinated indoles as the main product instead of the desired this compound.[1][3] The presence of the methoxy (B1213986) group can lead to cyclization on the substituted side of the benzene (B151609) ring.[4]

Q4: What are the primary advantages of the Leimgruber-Batcho synthesis for this compound production?

A4: The Leimgruber-Batcho synthesis is advantageous because it utilizes readily available o-nitrotoluenes as starting materials and generally proceeds under mild conditions, often resulting in high yields.[1] This method also allows for the synthesis of indoles that are unsubstituted at the 2 and 3 positions.[1]

Q5: How can I purify the final this compound product at a larger scale?

A5: Purification of this compound and its derivatives is typically achieved through column chromatography on silica (B1680970) gel.[1] For large-scale operations, techniques such as flash chromatography can be employed. Recrystallization is another common method for further purification. In cases where residual palladium from a catalytic reaction is a concern, treatment with a sulfur-based scavenger resin after chromatography can be effective.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield

A significant drop in yield is a common challenge during the scale-up of indole syntheses.[5]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst For palladium-catalyzed reactions, ensure the catalyst is not deactivated. For reductive cyclizations, verify the activity of the catalyst (e.g., Raney nickel).[1][5]
Improper Ligand Selection In palladium-catalyzed syntheses, the choice of ligand is crucial. Experiment with different ligands to optimize the reaction.[1]
Suboptimal Reaction Conditions Systematically optimize temperature, pressure, and reaction time. Higher temperatures can sometimes lead to decomposition.[1][4]
Insufficient Reducing Agent In reductive cyclization steps, ensure an adequate amount of the reducing agent (e.g., hydrazine (B178648) hydrate) is used.[1][5]
Mass and Heat Transfer Limitations In large reactors, inefficient mixing can create localized "hot spots" or areas of low reactant concentration, promoting side reactions. Ensure efficient stirring and consider using a jacketed reactor for better temperature control.[5]
Issue 2: Formation of Byproducts

The formation of unexpected byproducts can complicate purification and reduce the overall yield.

Potential Byproducts and Mitigation Strategies:

Byproduct Potential Cause Mitigation Strategy
Chlorinated Indoles Use of hydrochloric acid as a catalyst in the Fischer indole synthesis with 2-methoxyphenylhydrazones.[1][3]Use an alternative acid catalyst such as a Lewis acid (e.g., ZnCl₂) or a solid acid catalyst (e.g., Amberlite IR 120 H).[5]
1-Hydroxyindole Incomplete reduction of the nitro group during cyclization in the Leimgruber-Batcho synthesis.[1]Ensure the activity of the reducing catalyst and consider increasing the amount of reducing agent.[1]
Abnormal Cyclization Products In the Fischer indole synthesis, cyclization occurring at the methoxy-substituted position.[4]Carefully select the acid catalyst and optimize the reaction temperature to favor the desired cyclization pathway.[4]
Issue 3: Formation of Tar-Like Substances

Polymerization and decomposition can lead to the formation of intractable tars, which is a common issue in Fischer indole synthesis under harsh acidic conditions.[1][5]

Solutions to Prevent Tar Formation:

  • Optimize Acid Catalyst: The choice and concentration of the acid are critical. While strong Brønsted acids are common, Lewis acids like ZnCl₂ or solid acid catalysts can sometimes yield cleaner reactions.[5]

  • Temperature Control: Employ a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate polymerization.[5]

  • Solvent Selection: Choose a solvent that ensures all intermediates and byproducts remain in solution to reduce precipitation and subsequent tar formation.[5]

  • Continuous Flow Synthesis: This approach minimizes the time reactants spend at high temperatures and offers superior temperature control, significantly reducing the formation of degradation products.[5]

Experimental Protocols

1. Leimgruber-Batcho Indole Synthesis (Adapted for this compound)

This synthesis involves the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization.[1]

  • Step 1: Enamine Formation: React 2-methoxy-6-nitrotoluene with dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF. Heat the mixture to facilitate the condensation reaction, forming the corresponding enamine.

  • Step 2: Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves using a catalyst such as Raney nickel with hydrazine hydrate (B1144303) in a solvent like ethanol.[5] The reaction is typically heated to reflux until the starting material is consumed.

2. Palladium-Catalyzed Indole Synthesis (General Procedure)

This approach can be adapted from the synthesis of similar indole carboxylates.[1]

  • Reaction Setup: In a suitable reactor, combine the appropriate starting materials, for example, a substituted 2-ethenyl-3-nitrobenzoate, with a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) iodide (CuI) co-catalyst in a solvent like acetonitrile.[1]

  • Reaction Conditions: The reaction is typically run under an inert atmosphere. The temperature is carefully controlled as specified in the protocol for the specific substrates.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is worked up, often involving filtration to remove the catalyst, followed by extraction and purification by column chromatography.

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed check_reaction Review Reaction Type start->check_reaction fischer Fischer Synthesis check_reaction->fischer Fischer leimgruber Leimgruber-Batcho check_reaction->leimgruber Leimgruber pd_catalyzed Pd-Catalyzed check_reaction->pd_catalyzed Pd-Catalyzed check_catalyst_fischer Check Acid Catalyst (Type & Concentration) fischer->check_catalyst_fischer check_temp_fischer Verify Temperature Control fischer->check_temp_fischer check_reduction Check Reducing Agent & Catalyst Activity leimgruber->check_reduction check_catalyst_pd Check Pd Catalyst & Ligand pd_catalyzed->check_catalyst_pd optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_catalyst_fischer->optimize_conditions check_temp_fischer->optimize_conditions check_reduction->optimize_conditions check_catalyst_pd->optimize_conditions solution Yield Improved optimize_conditions->solution

Caption: A decision-making workflow for troubleshooting low yields.

G General Workflow for Leimgruber-Batcho Synthesis of this compound start_material 2-Methoxy-6-nitrotoluene step1 Enamine Formation (Condensation) start_material->step1 reagent1 DMF-DMA reagent1->step1 enamine Intermediate Enamine step1->enamine step2 Reductive Cyclization enamine->step2 reagent2 Reducing Agent (e.g., Hydrazine/Raney Ni) reagent2->step2 product This compound step2->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Key steps in the Leimgruber-Batcho synthesis pathway.

References

Technical Support Center: Improving Electrophilic Substitution Selectivity on 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the regioselectivity of electrophilic substitution on the 7-methoxyindole ring.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity during electrophilic substitution on this compound so challenging?

A: The challenge arises from the inherent electronic properties of the indole (B1671886) nucleus. The pyrrole (B145914) portion of the indole ring is exceptionally electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] This is because the intermediate cation formed by attack at C3 is well-stabilized by resonance without disrupting the aromaticity of the benzene (B151609) ring.[1] While the 7-methoxy group is an electron-donating, activating group that directs ortho and para (to C6 and C4, respectively), this effect on the benzene ring is often insufficient to overcome the powerful intrinsic reactivity of the C3 position.[3][4][5]

Q2: I am attempting a Vilsmeier-Haack formylation on this compound and observing a mixture of products or low yield. How can I selectively synthesize 7-methoxy-1H-indole-3-carbaldehyde?

A: The Vilsmeier-Haack reaction is the standard method for formylating electron-rich heterocycles and should selectively target the C3 position of this compound.[6][7] Poor selectivity or yield often points to suboptimal reaction conditions. To achieve high selectivity for the C3 position, precise control over temperature and the stoichiometry of the Vilsmeier reagent is critical. A proven method involves the slow, dropwise addition of the prepared Vilsmeier reagent to a solution of 2-methoxy-6-methyl-aniline at 0 °C, followed by a controlled increase in temperature to drive the reaction to completion, yielding the desired 7-methoxy-1H-indole-3-carbaldehyde in high yield.[8]

Q3: During a Friedel-Crafts acylation of unprotected this compound, I'm getting significant N-acylation along with the desired C3-acylated product. How can this be avoided?

A: This is a common issue, as the nitrogen atom of the indole ring is also a nucleophilic site, leading to competing N-acylation, 1,3-diacylation, or even polymerization, especially with traditional Lewis acids like AlCl₃.[9] To improve C3 selectivity, two main strategies can be employed:

  • Use of Milder, Specialized Lewis Acids: Zirconium tetrachloride (ZrCl₄) has been shown to be highly effective in mediating the regioselective C3-acylation of various indoles without the need for N-protection.[10]

  • Catalyst/Solvent System Optimization: Using catalytic amounts of metal triflates, such as Yttrium triflate (Y(OTf)₃), in an ionic liquid like [BMI]BF₄ under microwave irradiation can provide excellent yields of the 3-acylindole with very short reaction times.[9]

Q4: My objective is to functionalize the benzene ring at the C4 or C6 position. Why do standard electrophilic substitution methods fail?

A: Standard methods fail because the rate of reaction at the C3 position is orders of magnitude faster than at any other position on the ring. Even though the 7-methoxy group activates the C4 and C6 positions, the energy barrier for electrophilic attack at C3 is significantly lower.[1][4] Direct electrophilic attack on the benzene portion of an unprotected, C3-unsubstituted indole is extremely rare. To achieve functionalization at these positions, the C3 position must typically be blocked, or alternative, non-electrophilic substitution strategies must be employed.

Q5: What are the most effective strategies for selectively functionalizing the C4, C6, or C7 positions of the this compound ring?

A: To bypass the high reactivity of the C3 position and target the benzene ring, more advanced strategies are necessary:

  • Directed Ortho-Metalation (DoM): This is a powerful technique for functionalizing positions adjacent to a directing group. By installing a suitable Directed Metalation Group (DMG) on the indole nitrogen (N1), a strong base (e.g., an organolithium reagent) can selectively deprotonate the C7 position.[11][12] The resulting organometallic intermediate can then be quenched with a wide range of electrophiles.[13]

  • Transition-Metal-Catalyzed C-H Functionalization: This has emerged as a state-of-the-art method for site-selective reactions. Similar to DoM, a directing group on the indole nitrogen is used to guide a transition metal catalyst (e.g., Palladium, Iridium, or Rhodium) to a specific C-H bond, often at C7 or C4, enabling a diverse range of transformations like arylation, olefination, and alkylation.[11][14][15] These methods offer high regioselectivity at otherwise inaccessible positions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield and/or mixture of isomers in Vilsmeier-Haack formylation. Reaction temperature is too high or not properly controlled; Incorrect stoichiometry of reagents.Maintain cooling (e.g., 0 °C) during the addition of the Vilsmeier reagent. Allow the reaction to warm slowly and stir for the specified time. Ensure precise measurement of DMF and POCl₃.[8]
Significant N-acylation during Friedel-Crafts reaction. The Lewis acid used is too harsh (e.g., AlCl₃); The indole nitrogen is unprotected and competing as a nucleophile.Switch to a milder, more chemoselective Lewis acid such as ZrCl₄.[10] Alternatively, use a catalytic system like Y(OTf)₃ in an ionic liquid.[9] If necessary, protect the indole nitrogen with a group like Boc or SEM, which can be removed later.[16]
Polymerization or decomposition of starting material. Reaction conditions are too acidic or the temperature is too high, leading to acid-catalyzed degradation of the electron-rich indole.Use catalytic amounts of Lewis acids instead of stoichiometric amounts.[9] Ensure the reaction is performed under an inert atmosphere and with anhydrous solvents. Lower the reaction temperature.
No reaction at the desired C4, C6, or C7 positions. The C3 position's reactivity is dominant, preventing reactions elsewhere. The chosen electrophile is not reactive enough for the less nucleophilic benzene ring.Block the C3 position with a group like iodine or a silyl (B83357) group, perform the desired reaction, and then remove the blocking group. For a more direct approach, switch to a Directed Metalation (DoM) or a transition-metal-catalyzed C-H activation strategy designed for the specific position.[12][14]

Data Presentation

Table 1: Yields of 7-methoxy-1H-indole-3-carbaldehyde Synthesis via Vilsmeier-Haack Type Reaction

Starting MaterialProductYieldReference
2-methoxy-6-methyl-aniline7-methoxy-1H-indole-3-carbaldehyde86%[8]
2-fluoro-6-methyl-aniline7-fluoro-1H-indole-3-carbaldehyde92%[8]

This table highlights the high efficiency of the Vilsmeier-Haack type reaction for preparing C3-formylated indoles from corresponding anilines.

Table 2: Effect of Metal Triflates on Friedel-Crafts Propionylation of Indole

Catalyst (1 mol%)SolventYield of 3-propionylindoleReference
Y(OTf)₃ [BMI]BF₄ 85% [9]
Sc(OTf)₃[BMI]BF₄81%[9]
Yb(OTf)₃[BMI]BF₄78%[9]
La(OTf)₃[BMI]BF₄73%[9]
AlCl₃DichloroethaneLow yields, mixture of products[9]

Data shows the superior catalytic activity of Yttrium triflate in an ionic liquid for achieving high regioselectivity in C3-acylation, compared to other triflates and traditional Lewis acids.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 7-methoxy-1H-indole-3-carbaldehyde (Vilsmeier-Haack Type Reaction)[8]

  • Preparation of Vilsmeier Reagent: In a flask maintained under an inert atmosphere (N₂ or Ar), add 22 mL of phosphorus oxychloride (POCl₃) to 10 mL of N,N-dimethylformamide (DMF) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at this temperature.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel and a thermometer, dissolve 10 g (73 mmol) of 2-methoxy-6-methyl-aniline in 10 mL of DMF. Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add the prepared Vilsmeier reagent dropwise to the aniline (B41778) solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour. Then, raise the temperature to 90 °C and maintain it for 7 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Slowly add a saturated sodium carbonate (Na₂CO₃) solution with vigorous stirring until the mixture is basic (pH > 8).

  • Isolation: A pale yellow solid will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain 7-methoxy-1H-indole-3-carbaldehyde (approx. 11 g, 86% yield).

Protocol 2: Regioselective Friedel-Crafts Acylation of Indole at C3[9]

  • Reaction Setup: To a microwave process vial, add indole (1 mmol), propionic anhydride (B1165640) (1 mmol), Yttrium(III) triflate (Y(OTf)₃, 0.01 mmol, 1 mol%), and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄, 1 mL).

  • Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at 120 °C for 5 minutes.

  • Workup: After cooling, add ethyl acetate (B1210297) (10 mL) to the reaction mixture and wash with water (3 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 3-propionylindole.

Visualizations

G cluster_indole This compound Ring cluster_reactivity Reactivity Sites cluster_legend Legend I C3 C3 C4 C4 C6 C6 l1 Primary Site for Electrophilic Attack l2 Activated Sites by 7-Methoxy Group k1 k2 E_plus E+ E_plus->C3 Highly Favored

Caption: Electronic influence on this compound reactivity.

Vilsmeier_Workflow start Start: DMF + POCl₃ reagent Formation of Vilsmeier Reagent (Electrophile) start->reagent attack Electrophilic Attack at C3 Position reagent->attack indole This compound indole->attack iminium Iminium Ion Intermediate attack->iminium hydrolysis Aqueous Workup (Hydrolysis) iminium->hydrolysis product Final Product: 7-Methoxy-1H-indole-3-carbaldehyde hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Troubleshooting_Logic start Experiment Issue: Poor Regioselectivity q1 What is the desired position of substitution? start->q1 c3_desired C3 Position q1->c3_desired C3 benzene_desired Benzene Ring (C4, C6, C7) q1->benzene_desired C4/C6/C7 c3_solution Troubleshoot Reaction: 1. Optimize Temperature Control 2. Use Regioselective Catalysts (e.g., ZrCl₄) 3. Check Reagent Stoichiometry c3_desired->c3_solution benzene_issue Standard electrophilic substitution is not feasible benzene_desired->benzene_issue benzene_solution Change Strategy: 1. Block C3 Position 2. Directed Ortho-Metalation (DoM) 3. C-H Activation with Directing Group benzene_issue->benzene_solution

Caption: Decision tree for troubleshooting poor regioselectivity.

References

mitigating decomposition of 7-Methoxyindole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxyindole. It focuses on mitigating its decomposition under acidic and basic conditions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time, showing new spots on TLC/peaks in HPLC. What are the likely causes?

A1: this compound, like many indole (B1671886) derivatives, is susceptible to degradation under several conditions. The primary causes of degradation in solution are:

  • Acidic Conditions: The indole ring is sensitive to strong acids. Protonation, particularly at the C3 position, can lead to the formation of degradation products, including potential oligomerization.[1]

  • Basic Conditions: While generally more stable than in strong acid, prolonged exposure to strong bases can also lead to degradation.

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by exposure to air (oxygen), light (photo-oxidation), or oxidizing agents.[2] This can lead to the formation of various colored byproducts.

  • Light Exposure: this compound can be sensitive to light, leading to photodegradation. It is advisable to store the compound and its solutions protected from light.

Q2: I am observing low yields in a reaction involving this compound under acidic conditions. How can I minimize degradation?

A2: To minimize the decomposition of this compound in acidic media, consider the following strategies:

  • pH Control: If your reaction conditions permit, use the mildest possible acidic conditions. Buffering the solution to a slightly acidic or neutral pH can significantly reduce degradation.

  • N-Protection: Protecting the indole nitrogen with a suitable protecting group can significantly enhance its stability towards acids. Common protecting groups include tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and p-Toluenesulfonyl (Tosyl).

  • Reaction Time and Temperature: Minimize the reaction time and maintain the lowest effective temperature to reduce the rate of degradation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, which can be exacerbated by acidic conditions.

Q3: My experiment requires basic conditions. What precautions should I take to prevent the degradation of this compound?

A3: While more stable in basic than in strongly acidic conditions, precautions are still necessary:

  • Use of Mild Bases: Whenever possible, opt for milder inorganic or organic bases.

  • N-Protection: Protecting the indole nitrogen with an appropriate group can prevent deprotonation and subsequent side reactions. The Tosyl group, for instance, is stable to many basic conditions.

  • Temperature Control: Keep the reaction temperature as low as possible to slow down potential degradation pathways.

  • Monitor Reaction Progress: Closely monitor the reaction to avoid unnecessarily long exposure to basic conditions.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation, especially for long-term storage or in assays where oxidative stress is a concern. Common antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The choice of antioxidant should be compatible with your experimental system.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Acidic Treatment

Symptoms:

  • Appearance of one or more new peaks in the HPLC chromatogram of a this compound sample that has been exposed to acidic conditions.

  • A decrease in the peak area of this compound.

Possible Causes:

  • Acid-catalyzed degradation: Protonation of the indole ring at C3 can lead to dimerization or polymerization, resulting in new, often broader, peaks in the chromatogram.

  • Cleavage of the methoxy (B1213986) group: Under harsh acidic conditions, demethylation could occur, leading to the formation of 7-hydroxyindole.

Troubleshooting Steps:

  • Confirm Degradation: Re-run the HPLC analysis with a freshly prepared, unexposed sample of this compound to confirm that the new peaks are indeed degradation products.

  • Adjust Mobile Phase pH: If using an acidic mobile phase for HPLC, try increasing the pH to a less acidic or neutral range, if compatible with your chromatography method.

  • Protect the Indole Nitrogen: For future experiments under acidic conditions, consider N-protection of the this compound.

  • Characterize Degradation Products: If the identity of the degradation products is critical, techniques like LC-MS or NMR can be used for their characterization.

Issue 2: Color Change of this compound Solution

Symptoms:

  • A colorless or pale-yellow solution of this compound turns yellow, brown, or pink over time.

Possible Causes:

  • Oxidation: This is the most common cause of color change in indole solutions. Exposure to air and/or light can lead to the formation of colored oxidized species.

  • Formation of Charge-Transfer Complexes: In the presence of certain electron acceptors, indoles can form colored charge-transfer complexes.

Troubleshooting Steps:

  • Storage Conditions: Store stock solutions of this compound at low temperatures (-20°C or below), protected from light (e.g., in amber vials or wrapped in aluminum foil), and under an inert atmosphere (argon or nitrogen).

  • Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen.

  • Add an Antioxidant: For applications where it will not interfere, consider adding a small amount of an antioxidant like BHT.

Quantitative Data on this compound Stability

ConditionReagentTemperature (°C)Expected Stability of this compoundPotential Degradation Products
Acidic 0.1 M HCl60LowDimerization/Oligomerization products, 7-Hydroxyindole (possible)
Basic 0.1 M NaOH60ModerateOxidized products, potential ring-opened products under harsh conditions
Oxidative 3% H₂O₂Room TempVery LowOxindoles, and other oxidized derivatives

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point is a gradient of acetonitrile (B52724) and water (each with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 275 nm.

    • Inject the prepared samples and a standard solution of this compound.

    • Calculate the percentage of this compound remaining at each time point and observe the formation of any degradation products.

Protocol 2: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the indole nitrogen of this compound with a tert-Butyloxycarbonyl (Boc) group.

Materials:

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add triethylamine (1.5 eq), DMAP (0.1 eq), and (Boc)₂O (1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to obtain N-Boc-7-Methoxyindole.

Protocol 3: Deprotection of N-Boc-7-Methoxyindole

This protocol outlines the removal of the N-Boc protecting group under acidic conditions.

Materials:

  • N-Boc-7-Methoxyindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve N-Boc-7-Methoxyindole in DCM in a round-bottom flask.

  • Reagent Addition: Add trifluoroacetic acid (TFA) dropwise to the solution (typically 20-50% v/v).

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (usually 30 minutes to 2 hours).

  • Work-up:

    • Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Decomposition_Pathway This compound This compound Degradation_Products_Acid Dimerization/Oligomerization Products This compound->Degradation_Products_Acid Strong Acid (e.g., HCl) Degradation_Products_Base Oxidized Products This compound->Degradation_Products_Base Strong Base (e.g., NaOH) 7_Hydroxyindole 7-Hydroxyindole This compound->7_Hydroxyindole Harsh Acidic Conditions (possible)

Caption: Potential degradation pathways of this compound under acidic and basic conditions.

Experimental_Workflow cluster_Forced_Degradation Forced Degradation Study Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid_Stress Acidic Stress (1 M HCl, 60°C) Stock_Solution->Acid_Stress Base_Stress Basic Stress (1 M NaOH, 60°C) Stock_Solution->Base_Stress Oxidative_Stress Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidative_Stress HPLC_Analysis HPLC Analysis (C18, ACN/H2O gradient) Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis N_Protection_Deprotection 7MI This compound N_Boc_7MI N-Boc-7-Methoxyindole 7MI->N_Boc_7MI (Boc)2O, DMAP, TEA (Protection) N_Boc_7MI->7MI TFA, DCM (Deprotection)

References

Validation & Comparative

A Comparative Guide to the Synthesis of 7-Methoxyindole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prominent synthetic routes to 7-Methoxyindole, a crucial building block in medicinal chemistry, is presented. This guide provides a head-to-head comparison of classical and modern methods, supported by experimental data to aid in the selection of the most suitable pathway for specific research and development needs.

The indole (B1671886) scaffold is a privileged structural motif found in a vast array of biologically active compounds and pharmaceuticals. The strategic placement of a methoxy (B1213986) group at the 7-position of the indole ring can significantly influence the molecule's physicochemical properties and biological activity, making this compound a valuable precursor in drug discovery. This guide delves into a comparative analysis of several key synthetic methods for this compound, focusing on data-driven comparisons of their efficacy, advantages, and limitations.

At a Glance: Comparison of Synthetic Routes

ParameterFischer Indole SynthesisLeimgruber-Batcho Indole SynthesisBartoli Indole Synthesis
Starting Materials 2-Methoxyphenylhydrazine, a ketone or aldehyde2-Methyl-3-nitroanisole1-Bromo-2-methoxy-3-nitrobenzene
Key Reactions Hydrazone formation,[1][1]-sigmatropic rearrangement, cyclizationEnamine formation, reductive cyclizationGrignard reaction,[1][1]-sigmatropic rearrangement, cyclization
Overall Yield Variable, can be low due to side reactionsGenerally high (e.g., ~73% for related compounds)[2]Good to excellent, particularly for 7-substituted indoles[3]
Number of Steps 1-221
Reaction Conditions Typically harsh acidic conditions, elevated temperaturesMilder conditions[2][4]Low temperatures, inert atmosphere
Substrate Scope Broad, but can be limited by availability of hydrazinesGood, starting o-nitrotoluenes are often available[4]Requires ortho-substituted nitroarenes[3]
Key Advantages Well-established, one-pot potentialHigh yields, good regioselectivity, milder conditions[2][4]Excellent for 7-substituted indoles, short reaction sequence[3]
Key Disadvantages Formation of "abnormal" chlorinated or rearranged byproducts[5]Requires handling of nitro compoundsRequires stoichiometric Grignard reagent, sensitive to moisture

Classical Synthesis Methods: A Detailed Look

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry.[6] It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone.[6][7]

Reaction Pathway:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Methoxyphenylhydrazine 2-Methoxyphenylhydrazine Phenylhydrazone Phenylhydrazone 2-Methoxyphenylhydrazine->Phenylhydrazone + Ketone/Aldehyde - H2O Ketone_Aldehyde Ketone or Aldehyde This compound This compound Phenylhydrazone->this compound Acid Catalyst (e.g., PPA, ZnCl2) Heat [3,3]-Sigmatropic Rearrangement

Caption: General workflow of the Fischer Indole Synthesis.

Experimental Protocol (General):

  • Hydrazone Formation: Equimolar amounts of 2-methoxyphenylhydrazine and a suitable ketone (e.g., acetone) or aldehyde are dissolved in a solvent like ethanol (B145695) or acetic acid. The mixture is stirred, often with gentle heating, until the formation of the phenylhydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

  • Indolization: The solvent is removed, and an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride is added. The mixture is then heated to temperatures typically ranging from 100 to 200°C. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Performance and Challenges: While widely applicable, the Fischer synthesis for this compound is notoriously problematic. The use of strong acids like HCl can lead to the formation of "abnormal" products, such as chlorinated indoles, where the methoxy group is displaced.[5] Yields can be low due to these side reactions and the harsh conditions required.

Leimgruber-Batcho Indole Synthesis

Developed in the 1970s, the Leimgruber-Batcho synthesis has become a popular and often more reliable alternative to the Fischer method, particularly for indoles unsubstituted at the 2- and 3-positions.[4] It proceeds via a two-step sequence starting from an o-nitrotoluene derivative.[4]

Reaction Pathway:

Leimgruber_Batcho_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product o-Nitrotoluene 2-Methyl-3-nitroanisole Enamine Enamine o-Nitrotoluene->Enamine DMFDMA, Pyrrolidine This compound This compound Enamine->this compound Reductive Cyclization (e.g., Raney Ni, H2 or Pd/C, H2)

Caption: General workflow of the Leimgruber-Batcho Indole Synthesis.

Experimental Protocol (General):

  • Enamine Formation: 2-Methyl-3-nitroanisole is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and a secondary amine like pyrrolidine. The mixture is heated, typically at reflux, to form the corresponding enamine intermediate.

  • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine (B178648) or catalytic hydrogenation using palladium on carbon (Pd/C).[4]

  • Work-up and Purification: After the reduction is complete, the catalyst is filtered off, and the product is isolated by extraction and purified by chromatography or recrystallization.

Performance and Advantages: The Leimgruber-Batcho synthesis generally provides good to high yields of the desired indole under milder conditions than the Fischer synthesis.[2][4] It also offers excellent regiocontrol, avoiding the formation of isomeric byproducts. For a related compound, methyl indole-4-carboxylate, this method has been reported to give a yield of around 73%.[2]

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, a class of compounds often difficult to access through other classical methods.[3] The reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene.[3]

Reaction Pathway:

Bartoli_Indole_Synthesis cluster_start Starting Materials cluster_product Product Nitroarene 1-Bromo-2-methoxy-3-nitrobenzene This compound This compound Nitroarene->this compound + 3 eq. Vinylmagnesium Bromide THF, -40 °C to rt Grignard Vinylmagnesium Bromide

Caption: General workflow of the Bartoli Indole Synthesis.

Experimental Protocol (General):

  • Reaction Setup: A solution of the ortho-substituted nitroarene (e.g., 1-bromo-2-methoxy-3-nitrobenzene) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) is cooled to a low temperature (typically -40 to -78 °C) under an inert atmosphere.

  • Grignard Addition: At least three equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) are added to the cooled solution. The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the crude material is purified by column chromatography.

Performance and Specificity: The Bartoli synthesis is highly effective for producing 7-substituted indoles, often in good to excellent yields.[3] The presence of the ortho-substituent is crucial for the success of the reaction.[3] A variation of this method, known as the Dobbs modification, utilizes an ortho-bromo group as a removable directing group, further expanding the utility of this synthesis.

Modern Palladium-Catalyzed Methods

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to indole formation offers significant advantages in terms of efficiency, functional group tolerance, and mild reaction conditions. While specific examples for the synthesis of this compound are less commonly detailed in introductory literature, the general strategies are highly relevant.

Conceptual Workflow for Palladium-Catalyzed Indole Synthesis:

Palladium_Catalyzed_Synthesis Start Substituted Aniline or other Precursor Coupling Palladium-Catalyzed Cross-Coupling (e.g., Heck, Sonogashira, Buchwald-Hartwig) Start->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Product This compound Cyclization->Product

Caption: A generalized workflow for Palladium-Catalyzed Indole Synthesis.

Key palladium-catalyzed reactions applicable to indole synthesis include:

  • Heck Reaction: Intramolecular cyclization of an appropriately substituted alkene.

  • Sonogashira Coupling: Coupling of an ortho-haloaniline with a terminal alkyne, followed by cyclization.

  • Buchwald-Hartwig Amination: Coupling of an ortho-dihaloarene with an amine, followed by a second C-N bond formation to construct the pyrrole (B145914) ring.

These modern methods offer the potential for high yields and excellent functional group compatibility. For instance, a palladium-catalyzed synthesis of methyl indole-4-carboxylate has been reported to achieve a high yield of 91%.[2]

Conclusion

The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and challenges. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions.

The Leimgruber-Batcho and Bartoli syntheses stand out as reliable and high-yielding methods for the preparation of 7-substituted indoles like this compound, offering significant advantages over the classical Fischer indole synthesis , which can be plagued by side reactions. Modern palladium-catalyzed methods , while requiring more specialized reagents and catalysts, provide a powerful and versatile platform for the construction of complex indole derivatives with high efficiency. The data and protocols summarized in this guide provide a solid foundation for making an informed decision on the most appropriate synthetic strategy.

References

A Comparative Analysis of the Biological Activities of 7-methoxy-5-nitro-1H-indole and 5-nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

Indole (B1671886) and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a nitro group at the 5-position of the indole ring is a known pharmacophore, particularly in the development of anticancer and antimicrobial agents.[1] This guide provides a comparative overview of the biological profiles of 5-nitroindole (B16589) and its 7-methoxy substituted counterpart, 7-methoxy-5-nitro-1H-indole, to elucidate the influence of the methoxy (B1213986) group on its therapeutic potential.

It is important to note that while derivatives of 5-nitroindole have been extensively studied, direct experimental data on the parent 7-methoxy-5-nitro-1H-indole is limited.[1][2] Consequently, some of the biological activities for the 7-methoxy derivative are inferred from studies on its closely related analogs, such as 7-methoxy-5-nitro-1H-indole-3-carboxylic acid.[1][2]

Data Presentation: A Comparative Summary

The following tables summarize the reported biological activities for derivatives of 5-nitroindole and 7-methoxy-5-nitro-1H-indole.

Table 1: Anticancer Activity

CompoundDerivative(s)Cell Line(s)Reported ActivityMechanism of ActionQuantitative Data (IC50)
5-NitroindolePyrrolidine-substituted derivativesVarious human cancer cell lines (e.g., HeLa)Cytotoxic, Antiproliferativec-Myc G-quadruplex binding, Induction of cell cycle arrest, Increased reactive oxygen species (ROS)[1][3][4]For derivative 5 : 5.08 ± 0.91 μM (HeLa cells) For derivative 7 : 5.89 ± 0.73 μM (HeLa cells)
7-Methoxy-5-nitro-1H-indole3-carboxylic acid analogNot specifiedPotential to inhibit cancer cell proliferationUnder investigation; potentially enhanced bioavailability due to increased lipophilicity[1][2]Not specified

Table 2: Antimicrobial Activity

CompoundDerivative(s)Target Organism(s)Reported ActivityMechanism of ActionQuantitative Data (MIC)
5-NitroindoleGeneral derivativesBacteria and FungiAntimicrobialNot fully elucidated; may involve the formation of reactive nitroso and hydroxylamine (B1172632) intermediates toxic to microbes[1]Not specified in general reviews
7-Methoxy-5-nitro-1H-indoleParent compound and derivativesBacteria (e.g., Staphylococcus aureus, Escherichia coli)Predicted antimicrobial propertiesThe nitro group is anticipated to be crucial for activity; the methoxy group may modulate electronic properties and target interaction[1][2]Not available in public literature

Table 3: Anti-inflammatory Activity

CompoundDerivative(s)Reported ActivityMechanism of ActionQuantitative Data
5-NitroindoleNot specifiedNot a primary reported activity--
7-Methoxy-5-nitro-1H-indole3-carboxylic acid analogPotential anti-inflammatory effectsLikely mediated through the inhibition of pro-inflammatory signaling pathways[1][2]Not specified

Discussion of Biological Activity

The available data suggests that both 5-nitroindole and its 7-methoxy derivative scaffolds are promising for the development of novel therapeutic agents.[1] The nitro group at the 5-position is consistently highlighted as being crucial for both anticancer and antimicrobial activities.[1]

Anticancer Activity

Derivatives of 5-nitroindole have been identified as potent anticancer agents.[1][3] Their primary mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[3][4] This stabilization downregulates the expression of c-Myc, a key regulator of cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] Furthermore, some 5-nitroindole compounds have been shown to increase intracellular reactive oxygen species (ROS), which contributes to their cytotoxic effects.[3][4]

For 7-methoxy-5-nitro-1H-indole , while direct data is lacking, its 3-carboxylic acid derivative has shown potential in inhibiting cancer cell proliferation.[1] It is hypothesized that the presence of the methoxy group at the 7-position could enhance the lipophilicity of the molecule.[1][2] This may improve its permeability across cell membranes and overall bioavailability, potentially leading to enhanced anticancer activity compared to the unsubstituted 5-nitroindole.[1] However, this hypothesis requires direct experimental validation.

Antimicrobial and Anti-inflammatory Activity

Both classes of compounds have demonstrated antimicrobial potential.[1] The nitro group can be reduced within microbial cells to form reactive, toxic intermediates.[1] The methoxy group in 7-methoxy-5-nitro-1H-indole could modulate the electronic properties of the indole ring, possibly influencing its interaction with microbial targets and its antimicrobial potency.[1]

Preliminary studies on the 3-carboxylic acid derivative of 7-methoxy-5-nitro-1H-indole suggest potential anti-inflammatory effects, likely through the inhibition of pro-inflammatory signaling pathways, a common characteristic of many indole-based compounds.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further investigation.

MTT Assay for Anticancer Activity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability and proliferation.

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 7-methoxy-5-nitro-1H-indole or 5-nitroindole derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus or E. coli) to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can also be assessed by measuring the optical density at 600 nm.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The biological activities of these indole derivatives are mediated through their interaction with specific cellular signaling pathways.

G cluster_0 c-Myc Signaling Pathway Inhibition by 5-Nitroindole Derivatives node_A 5-Nitroindole Derivative node_B c-Myc Promoter G-Quadruplex node_A->node_B Binds to node_C Stabilization of G-Quadruplex node_B->node_C node_D Downregulation of c-Myc Transcription node_C->node_D node_E Decreased c-Myc Protein node_D->node_E node_F Cell Cycle Arrest node_E->node_F node_G Apoptosis node_E->node_G

Caption: c-Myc signaling pathway and the inhibitory action of 5-nitroindole derivatives.[1]

G cluster_1 General Workflow for Biological Activity Screening node_H Compound Synthesis (e.g., 7-methoxy-5-nitro-1H-indole) node_I In Vitro Screening (e.g., MTT, MIC assays) node_H->node_I node_J Identification of 'Hits' (Active Compounds) node_I->node_J node_K Mechanism of Action Studies node_J->node_K node_L Lead Optimization node_K->node_L node_L->node_I Iterative Improvement node_M In Vivo Studies node_L->node_M

Caption: A typical workflow for screening and comparing biological activities of novel compounds.[1]

Conclusion

References

The Ascendant Trajectory of 7-Methoxyindole Derivatives in Oncology: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of anticancer drug discovery, 7-Methoxyindole derivatives are emerging as a promising class of compounds, demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide offers a comparative analysis of their efficacy against established chemotherapeutic agents, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Comparative Anticancer Efficacy: A Data-Driven Overview

The in vitro cytotoxic activity of novel this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined for these derivatives and compared with widely used anticancer drugs such as Doxorubicin, Paclitaxel, and Cisplatin.

It is crucial to note that the following IC50 values are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions such as cell line passage number, incubation time, and assay methodology can influence the results.

Breast Cancer (MCF-7 Cell Line)
CompoundIC50 (µM)Known DrugIC50 (µM)
7-Methoxy-2-(4-methoxyphenyl)indole derivative~3.0 - 5.0Doxorubicin~0.5 - 2.5[1]
Methoxy-substituted 2-phenylindole0.035Paclitaxel~0.002 - 0.01
This compound-3-carboxamide derivative~10 - 20Cisplatin~5 - 20[2]
Colon Cancer (HCT-116 Cell Line)
CompoundIC50 (µM)Known DrugIC50 (µM)
7-Methoxy-5-nitro-1H-indole-3-carboxylic acidNot SpecifiedDoxorubicin~0.1 - 1.0
Methoxy-substituted quinoline (B57606) derivative1.26Paclitaxel~0.002 - 0.005
7-Methoxyheptaphylline~100Cisplatin~2 - 10
Lung Cancer (A549 Cell Line)
CompoundIC50 (µM)Known DrugIC50 (µM)
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNot SpecifiedDoxorubicin> 20
Methoxy-substituted quinoline derivative~0.3 - 6.0Paclitaxel~0.001 - 0.008
7-azaindole-based Pt(II) complex3.9Cisplatin~16 - 34[2]

Mechanisms of Action: Unraveling the Pathways to Cell Death

This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting the cellular cytoskeleton and activating apoptotic pathways.

Inhibition of Tubulin Polymerization

A significant number of indole (B1671886) derivatives, including those with a 7-methoxy substitution, function as tubulin polymerization inhibitors.[3][4][5][6][7] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.

This compound Derivative This compound Derivative β-tubulin (Colchicine binding site) β-tubulin (Colchicine binding site) This compound Derivative->β-tubulin (Colchicine binding site) Binds to Tubulin Polymerization Tubulin Polymerization Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Leads to disruption of Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle Essential for G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle->G2/M Phase Arrest Disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis β-tublin (Colchicine binding site) β-tublin (Colchicine binding site) β-tublin (Colchicine binding site)->Tubulin Polymerization Inhibits

Figure 1: Inhibition of Tubulin Polymerization by this compound Derivatives.

Induction of Apoptosis

Beyond mitotic arrest, this compound derivatives can directly induce apoptosis through the intrinsic pathway.[8][9][10][11][12] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.

Furthermore, some derivatives have been shown to enhance TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) through the JNK signaling pathway.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Enhancement This compound Derivative_I This compound Derivative Bax Bax This compound Derivative_I->Bax Upregulates Bcl-2 Bcl-2 This compound Derivative_I->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis_I Apoptosis Caspase-3->Apoptosis_I This compound Derivative_E This compound Derivative JNK Pathway JNK Pathway This compound Derivative_E->JNK Pathway Activates DR5 Expression DR5 Expression JNK Pathway->DR5 Expression Upregulates Apoptosis_E TRAIL-induced Apoptosis DR5 Expression->Apoptosis_E Enhances TRAIL TRAIL TRAIL->DR5 Expression Binds to

Figure 2: Apoptosis Induction Pathways of this compound Derivatives.

Experimental Protocols

Standardized and reproducible experimental protocols are paramount for the accurate assessment of anticancer efficacy.

General Experimental Workflow

The evaluation of a novel compound's anticancer potential typically follows a structured workflow, from initial cytotoxicity screening to in-depth mechanistic studies.

Start Start Cytotoxicity Screening Cytotoxicity Screening Start->Cytotoxicity Screening Determine IC50 Determine IC50 Cytotoxicity Screening->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies End End In Vivo Studies->End

Figure 3: General Workflow for Anticancer Drug Evaluation.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

2. SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Fixation: Fix the cells by adding cold 10% (w/v) TCA and incubating for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm.

Mechanism of Action Assays

1. Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence or absence of the test compound. Polymerization is typically measured by an increase in turbidity (absorbance at 340 nm) or fluorescence.

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Staining: Harvest and wash the cells, then resuspend them in binding buffer containing Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis

This assay uses a fluorescent DNA-binding dye (e.g., Propidium Iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Conclusion

This compound derivatives represent a promising avenue for the development of novel anticancer therapeutics. Their potent cytotoxic activity, coupled with their ability to target fundamental cellular processes like microtubule dynamics and apoptosis, underscores their potential. The data and protocols presented in this guide provide a foundational resource for further research and development in this exciting field. Continued investigation, particularly through direct comparative studies and in vivo models, will be crucial in fully elucidating the therapeutic promise of this class of compounds.

References

Unveiling the Neuroprotective Potential of 7-Methoxyindole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide offers a comprehensive analysis of the neuroprotective effects of 7-Methoxyindole in established cellular models of neurotoxicity. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative overview of this compound's efficacy, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy of this compound in Neuroprotection

Studies in SH-SY5Y human neuroblastoma cells, a widely used model in neurotoxicity research, have demonstrated the neuroprotective capabilities of a closely related compound, 7-Methoxyheptaphylline (7-MH), which shares the core indole (B1671886) structure.[1][2][3][4] In these studies, 7-MH exhibited a significant protective effect against hydrogen peroxide (H₂O₂)-induced neuronal cell death.[2][3][4] When compared with N-acetylcysteine (NAC), a standard antioxidant and neuroprotective agent, 7-MH showed superior efficacy at the same concentration.[3][4]

Compound Concentration Neurotoxic Challenge Cell Line Key Findings
7-Methoxyheptaphylline (7-MH) 100 µM250 µM H₂O₂SH-SY5YShowed a stronger neuroprotective effect than NAC, significantly increasing cell viability.[3][4]
N-acetylcysteine (NAC) (Reference) 100 µM250 µM H₂O₂SH-SY5YDemonstrated a protective effect against H₂O₂-induced cell death.[3][4]

Delving into the Mechanism: Key Signaling Pathways

The neuroprotective action of 7-MH is attributed to its modulation of critical signaling pathways involved in apoptosis and cell survival. Molecular docking analyses have suggested that 7-MH may exert its effects through the TAK1 kinase pathway.[2][3] Experimental evidence from Western blot analyses further indicates that 7-MH inhibits the expression of pro-apoptotic proteins such as cleaved caspase-3 and Bax, while promoting the expression of anti-apoptotic proteins like Mcl-1, Bcl-2, and Bcl-xL.[3] The compound also appears to inhibit the phosphorylation of p38 and GSK-3, further contributing to its anti-apoptotic effects.[2][3]

neuroprotective_pathway cluster_pro_survival Pro-Survival cluster_pro_apoptosis Pro-Apoptosis 7_MH 7-MH TAK1 TAK1 7_MH->TAK1 activates Anti_Apoptotic_Proteins Mcl-1, Bcl-2, Bcl-xL TAK1->Anti_Apoptotic_Proteins p_p38 p-p38 TAK1->p_p38 inhibits Bax Bax TAK1->Bax inhibits Cleaved_Caspase_3 Cleaved Caspase-3 TAK1->Cleaved_Caspase_3 inhibits Cell_Survival Cell Survival Anti_Apoptotic_Proteins->Cell_Survival H2O2 H₂O₂ H2O2->p_p38 H2O2->Bax p_p38->Cleaved_Caspase_3 Bax->Cleaved_Caspase_3 Apoptosis Apoptosis Cleaved_Caspase_3->Apoptosis

Caption: Signaling pathway of 7-MH's neuroprotective effects against oxidative stress.

Experimental Protocols: A Guide to In Vitro Validation

Reproducible and rigorous experimental design is paramount in the evaluation of neuroprotective compounds. The following protocols outline the key assays used to validate the efficacy of this compound and its analogs.

General Experimental Workflow

The evaluation of a potential neuroprotective agent typically follows a structured workflow, from initial cell culture to the final analysis of molecular pathways.

experimental_workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pre_treatment Pre-treatment with Test Compound Cell_Culture->Pre_treatment Neurotoxicity_Induction Induction of Neurotoxicity (e.g., H₂O₂) Pre_treatment->Neurotoxicity_Induction Viability_Assay Cell Viability Assessment (MTT Assay) Neurotoxicity_Induction->Viability_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Neurotoxicity_Induction->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Standard workflow for in vitro neuroprotective compound screening.

Cell Culture and Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cells are commonly used due to their neuronal characteristics.[1]

  • Seeding: Cells are seeded in 96-well plates for viability assays or 6-well plates for protein analysis and allowed to adhere overnight.[1]

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 7-MH) for 2 hours.[3][4]

  • Induction of Neurotoxicity: A neurotoxic agent, such as hydrogen peroxide (H₂O₂), is added to the culture medium to induce oxidative stress and cell death.[3][4][5]

  • Controls: The experiment should include untreated control cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone to assess any inherent toxicity.[1]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.

  • Procedure:

    • Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (5 mg/mL).[1]

    • Cells are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases into a purple formazan (B1609692) product.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[1]

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control group.

Western Blot Analysis

This technique is employed to detect and quantify the levels of specific proteins involved in the signaling pathways of interest.

  • Procedure:

    • Cells are lysed, and the total protein concentration is determined.[1]

    • Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

    • The separated proteins are transferred to a PVDF membrane.[1]

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-p38, p-GSK-3).[1][3]

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[1]

    • The protein bands are visualized using an ECL substrate and an imaging system.[1]

    • Band densities are quantified and normalized to a loading control, such as β-actin.[1]

References

7-Methoxyindole Derivatives Versus Other Scaffolds as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision in the design of novel kinase inhibitors. This guide provides an objective comparison of the emerging 7-methoxyindole scaffold against other well-established heterocyclic systems, supported by available experimental data and detailed methodologies.

The landscape of kinase inhibitor discovery is dominated by a collection of "privileged" scaffolds—molecular frameworks that have repeatedly demonstrated the ability to bind to the ATP pocket of a wide range of kinases. These include ubiquitous structures such as quinazoline, quinoline, pyrimidine (B1678525), purine (B94841), and indazole. Recently, derivatives of the indole (B1671886) nucleus, and specifically those with methoxy (B1213986) substitutions, have garnered interest for their potential to offer novel intellectual property and potentially improved pharmacological properties. This guide focuses on the this compound scaffold, comparing its known attributes with those of established kinase inhibitor scaffolds.

It is important to note that while extensive research has been conducted on various indole derivatives as kinase inhibitors, publicly available data specifically characterizing a broad range of this compound derivatives against a diverse panel of kinases is limited.[1][2] This guide therefore utilizes data from closely related indole and methoxyindole derivatives as a proxy to infer the potential of the this compound scaffold, alongside a direct comparison with more extensively studied scaffolds.

Comparative Analysis of Kinase Inhibitor Scaffolds

The following tables summarize the performance of various scaffolds as kinase inhibitors, focusing on their target diversity and potency. Due to the limited specific data for this compound derivatives, the presented data for this class is representative of indole and methoxyindole derivatives in general.

Table 1: Overview of Common Kinase Inhibitor Scaffolds

ScaffoldKey AdvantagesCommon Kinase TargetsRepresentative Approved Drugs (Examples)
This compound Potential for novel intellectual property; methoxy group may enhance metabolic stability and cell permeability.[2]Under investigation; indole scaffold broadly targets various kinases.[3][4]None specifically with a this compound core.
Quinazoline Well-established synthetic routes; proven clinical efficacy; often forms key hydrogen bonds with the kinase hinge region.EGFR, VEGFR, HER2Gefitinib, Erlotinib, Lapatinib
Quinoline Versatile scaffold with broad biological activity; amenable to diverse chemical modifications.VEGFR, PDGFR, c-KitLenvatinib, Cabozantinib
Pyrimidine Mimics the adenine (B156593) core of ATP; forms strong interactions with the kinase hinge region; present in many approved drugs.ABL, EGFR, JAKImatinib, Osimertinib, Ruxolitinib
Purine Natural bioisostere of adenine; often exhibits potent, broad-spectrum kinase inhibition.CDK, ABLRoscovitine (in clinical trials)
Indazole Mimics the purine core of ATP; capable of forming key hydrogen bonds with the hinge region.VEGFR, c-Met, ALKAxitinib, Pazopanib

Table 2: Comparative Potency (IC50) of Representative Kinase Inhibitors

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Indole (as proxy for this compound) Representative Indole DerivativePIM-1370[3]
Quinazoline GefitinibEGFR37
Quinoline LenvatinibVEGFR24
Pyrimidine OsimertinibEGFR (T790M)<1
Purine RoscovitineCDK240
Indazole AxitinibVEGFR20.2

Disclaimer: IC50 values are highly dependent on assay conditions and should be used for relative comparison only.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the workflows for inhibitor evaluation is crucial for understanding the context of kinase inhibitor development.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Growth Factor PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Kinase Inhibitor (e.g., this compound derivative) Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K

A simplified diagram of common kinase signaling pathways targeted by inhibitors.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_characterization Hit-to-Lead Characterization cluster_optimization Lead Optimization Compound_Library Compound Library (incl. This compound derivatives) HTS High-Throughput Screening (Biochemical Kinase Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Selectivity_Profiling Kinase Selectivity Panel IC50_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target Engagement, Proliferation) Selectivity_Profiling->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assays->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo_Studies In Vivo Efficacy Models ADME_Tox->In_Vivo_Studies

A typical workflow for the discovery and development of kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of kinase inhibitors. Below are standardized methodologies for key assays.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the assay plate, add the test compound, kinase, and substrate in the kinase assay buffer. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Engagement

This technique is used to determine if the kinase inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the change in phosphorylation levels.

Conclusion

While established scaffolds like quinazoline, quinoline, and pyrimidine have a proven track record in the development of successful kinase inhibitors, the exploration of novel scaffolds is essential for expanding the therapeutic landscape and overcoming challenges such as acquired resistance. The this compound scaffold represents a promising, yet underexplored, area of research.[1][2] The presence of the methoxy group offers potential advantages in terms of physicochemical properties.[2] However, a significant need exists for comprehensive screening of this compound derivatives against a broad panel of kinases to fully elucidate their potential and define their structure-activity relationships. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of these and other novel kinase inhibitor scaffolds. Future research in this area will be critical to determine if the this compound framework can earn its place among the "privileged" scaffolds in kinase inhibitor design.

References

A Comparative Guide to the Serotonin Receptor Selectivity of 7-Methoxyindole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-methoxyindole-based compounds and their selectivity for various serotonin (B10506) (5-HT) receptor subtypes. The information presented herein is intended to assist researchers in the fields of pharmacology, medicinal chemistry, and drug development in understanding the structure-activity relationships of these compounds and their potential as selective serotonergic agents.

Introduction

The serotonin system, with its diverse array of receptor subtypes, plays a crucial role in regulating a wide range of physiological and pathological processes. The development of ligands with high selectivity for specific 5-HT receptor subtypes is a key objective in the design of novel therapeutics with improved efficacy and reduced side effects. The this compound scaffold has emerged as a promising chemotype in the pursuit of selective serotonergic agents. This guide summarizes the available quantitative data on the binding affinities of this compound-based compounds at various 5-HT receptor subtypes, providing a comparative overview of their selectivity profiles.

Data Presentation: Serotonin Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), a representative this compound-based compound, for several human serotonin receptor subtypes. Data from multiple studies are presented to provide a comprehensive, albeit currently limited, overview.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1E (Ki, nM)5-HT1F (Ki, nM)
7-Methoxy-N,N-dimethyltryptamine (7-MeO-DMT)1,760[1]5,400 - 5,440[1]>10,000[1]>10,000[1]2,620[1]

Note: The available data is currently limited to 7-MeO-DMT. Further research is required to populate this table with a broader range of this compound derivatives and their affinities across a more extensive panel of 5-HT receptor subtypes.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding assays. Below are detailed methodologies for the key experiments typically employed to assess the selectivity of compounds for serotonin receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor. The ability of an unlabeled test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.

General Protocol for Radioligand Binding Assay:

  • Membrane Preparation:

    • Cells stably expressing the human serotonin receptor subtype of interest are cultured and harvested.

    • The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

    • The protein concentration of the membrane preparation is determined.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A), and varying concentrations of the test compound.

    • Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand) are included.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways for G-protein coupled serotonin receptors and a typical experimental workflow for assessing receptor selectivity.

GPCR_Signaling_Pathways cluster_Gs Gs-coupled Pathway cluster_Gi Gi-coupled Pathway cluster_Gq Gq-coupled Pathway Agonist_Gs Agonist Receptor_Gs 5-HT4/6/7 Receptor Agonist_Gs->Receptor_Gs Binds Gs Gs protein Receptor_Gs->Gs Activates AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs ATP to cAMP PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Cellular_Response_Gs Cellular Response PKA_Gs->Cellular_Response_Gs Agonist_Gi Agonist Receptor_Gi 5-HT1/5 Receptor Agonist_Gi->Receptor_Gi Binds Gi Gi protein Receptor_Gi->Gi Activates AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi Cellular_Response_Gi Cellular Response cAMP_Gi->Cellular_Response_Gi Agonist_Gq Agonist Receptor_Gq 5-HT2 Receptor Agonist_Gq->Receptor_Gq Binds Gq Gq protein Receptor_Gq->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 PIP2 PIP2 Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_Gq Cellular Response Ca_PKC->Cellular_Response_Gq

Caption: Major G-protein coupled serotonin receptor signaling pathways.

Experimental_Workflow Start Compound Synthesis (this compound Derivatives) Primary_Screening Primary Binding Assay (Single High Concentration) Start->Primary_Screening Hit_Identification Identify 'Hits' (>50% Displacement) Primary_Screening->Hit_Identification Dose_Response Dose-Response Curve Generation (Radioligand Competition Assay) Hit_Identification->Dose_Response Ki_Determination Calculate Ki Values for Multiple 5-HT Subtypes Dose_Response->Ki_Determination Selectivity_Analysis Analyze Selectivity Profile (Ratio of Ki values) Ki_Determination->Selectivity_Analysis Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Selectivity_Analysis->Functional_Assay Activity_Determination Determine Agonist/Antagonist Activity (EC50/IC50, Emax) Functional_Assay->Activity_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Activity_Determination->SAR_Analysis

Caption: Experimental workflow for assessing serotonin receptor selectivity.

References

Methoxy-Substituted Indoles: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Among its many derivatives, methoxy-substituted indoles have garnered significant interest for their antioxidant properties. The position of the methoxy (B1213986) group on the indole ring can significantly influence its ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative overview of the antioxidant capacity of various methoxy-substituted indoles, supported by experimental data and detailed protocols.

Comparative Antioxidant Activity

The antioxidant capacity of methoxy-substituted indoles is typically evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays being the most common. The half-maximal inhibitory concentration (IC50) is a key parameter, where a lower value indicates higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
Indole Derivatives
Melatonin (5-methoxy-N-acetyltryptamine)DPPH125[1]
Melatonin (5-methoxy-N-acetyltryptamine)ABTS4[1]
5-Methoxytryptophol (B162933)-Attenuated oxidative damage[2]
5-Methoxyindole-3-acetic acid-Did not significantly attenuate oxidative damage[2]
Standard Antioxidants
Vitamin C (Ascorbic Acid)DPPH65[1]
TroloxABTS15.5[1]

Note: The antioxidant activity of 5-methoxytryptophol and 5-methoxyindole-3-acetic acid was evaluated based on their ability to preserve membrane fluidity under oxidative stress, and direct IC50 values were not provided in the cited source.

The available data suggests that the substitution pattern on the indole ring, including the presence and position of a methoxy group, plays a crucial role in the antioxidant activity. For instance, the presence of an electron-donating methoxy group is known to increase the stability of the resulting free radical, thereby enhancing antioxidant activity.[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers who wish to conduct their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction Mixture: Add the test sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a set time (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺. Results are typically expressed as Fe²⁺ equivalents.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Methoxy-Indole Solutions (Varying Concentrations) D Mix Indole/Standard with Assay Reagent A->D B Prepare Antioxidant Assay Reagents (DPPH, ABTS, FRAP) B->D C Prepare Standard Antioxidant Solutions (e.g., Vitamin C, Trolox) C->D E Incubate for a Defined Period D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate Percentage Inhibition F->G H Plot Inhibition vs. Concentration G->H I Determine IC50 Values H->I J Compare with Standard Antioxidants I->J

Caption: Experimental workflow for assessing the antioxidant capacity of methoxy-substituted indoles.

Indole derivatives, as antioxidants, can modulate cellular signaling pathways to protect against oxidative stress. One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[4][5][6][7]

G cluster_nucleus Inside Nucleus ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Indole Methoxy-Substituted Indole Indole->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to ARE_n ARE Nrf2_n->ARE_n binds to ARE_n->Antioxidant_Genes activates

Caption: The Nrf2-ARE signaling pathway activated by antioxidants like methoxy-substituted indoles.

References

Unveiling the Metabolic Fate of 7-Methoxyindole: A Comparative Guide to Its Stability Against Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, understanding the metabolic stability of a compound is paramount to predicting its pharmacokinetic profile and potential for clinical success. This guide offers a comprehensive evaluation of the metabolic stability of 7-Methoxyindole, a key indole (B1671886) alkaloid, in comparison to other structurally related and biologically significant indole alkaloids. By presenting quantitative data from in vitro assays, detailed experimental protocols, and visual representations of metabolic pathways, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development.

The metabolic journey of a drug candidate dictates its efficacy, safety, and dosing regimen. Indole alkaloids, a vast and structurally diverse class of natural and synthetic compounds, are of significant interest due to their wide range of pharmacological activities. This compound, with its unique substitution pattern, presents a compelling case for metabolic investigation. This guide delves into its stability profile, drawing comparisons with well-known indole alkaloids such as the endogenous neurotransmitter serotonin, the hormone melatonin, and the foundational tryptamine.

Comparative Metabolic Stability of Indole Alkaloids

The metabolic stability of a compound is typically assessed by its rate of disappearance when incubated with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The key parameters derived from these studies are the in vitro half-life (t½) and intrinsic clearance (Clint), which provide a measure of how quickly a compound is metabolized.

To provide a comparative framework, this guide presents available data for other pertinent indole alkaloids:

CompoundIn Vitro SystemHalf-life (t½) (min)Intrinsic Clearance (Clint)Key Metabolizing Enzymes
This compound Human Liver Microsomes (HLM)Data not availableData not availableInteracts with CYP450 enzymes
Melatonin HLM--Primarily CYP1A2, with minor contributions from CYP2C19 and CYP1A1[1]
Tryptamine HLMProtocol available, quantitative data sparse in public literature-Monoamine Oxidase (MAO), CYP450s
Serotonin Dog (in vivo)1.2-MAO
Psilocin HLM~29% metabolized-CYP2D6, CYP3A4, MAO-A[2]
Indole-3-carbinol MCF-7 cells (in medium)~2400-Non-enzymatic and enzymatic pathways

Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

To ensure the reproducibility and validity of metabolic stability studies, standardized protocols are essential. Below are detailed methodologies for the two most common in vitro assays.

Liver Microsomal Stability Assay

This assay is a cornerstone for assessing Phase I metabolic stability, primarily mediated by CYP450 enzymes.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator with shaking capabilities (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is minimal (<1%).

  • Incubation Mixture: In a 96-well plate, combine the potassium phosphate buffer, human liver microsomes (typically at a final concentration of 0.5-1 mg/mL), and the test compound (e.g., at a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the initial linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of cryopreserved human hepatocytes.

Materials:

  • Test compound

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile

  • Internal standard

  • 96-well plates

  • Incubator with shaking capabilities (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.

  • Incubation: In a 96-well plate, incubate the hepatocyte suspension (typically at a density of 0.5-1 million cells/mL) with the test compound (e.g., 1 µM final concentration) at 37°C with gentle shaking.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Protein Precipitation and Cell Lysis: Vortex the samples to ensure complete protein precipitation and cell lysis. Centrifuge to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.

Data Analysis:

  • Similar to the microsomal assay, calculate the percentage of parent compound remaining over time.

  • Determine the elimination rate constant (k) from the slope of the natural log of percent remaining versus time plot.

  • Calculate the in vitro half-life (t½).

  • Calculate the intrinsic clearance (Clint) in µL/min/million cells.

Visualizing Metabolic Pathways and Workflows

To further elucidate the processes involved in evaluating metabolic stability, the following diagrams, generated using the DOT language, illustrate key experimental workflows and metabolic pathways.

Experimental_Workflow_Microsomal_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Stock mix Combine Compound, HLM, and Buffer in 96-well Plate prep_cpd->mix prep_hlm Prepare HLM Suspension prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH (T=0) prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate Reaction with Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data_analysis Calculate t½ and Clint analyze->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Metabolic_Pathway_Indole_Alkaloids cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Indole_Alkaloid Indole Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (CYP1A2, CYP2D6, etc.) Indole_Alkaloid->CYP450 Oxidation Oxidation (Hydroxylation, Demethylation) CYP450->Oxidation UGT UGTs (Glucuronidation) Oxidation->UGT SULT SULTs (Sulfation) Oxidation->SULT Conjugated_Metabolite Polar, Water-Soluble Conjugate UGT->Conjugated_Metabolite SULT->Conjugated_Metabolite Excretion Excretion (Urine, Bile) Conjugated_Metabolite->Excretion

Caption: General metabolic pathway of indole alkaloids.

Conclusion

The metabolic stability of this compound and other indole alkaloids is a critical determinant of their therapeutic potential. While direct quantitative data for this compound remains an area for further investigation, this guide provides a robust framework for its evaluation. By utilizing the detailed experimental protocols and understanding the metabolic pathways common to indole alkaloids, researchers can effectively characterize the metabolic profile of this compound and other novel compounds. This comparative approach, grounded in established methodologies, will undoubtedly accelerate the journey from discovery to clinical application for this promising class of molecules.

References

head-to-head comparison of different catalysts for 7-Methoxyindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted indoles is a cornerstone of modern medicinal chemistry. Among these, 7-methoxyindole stands as a crucial building block for a variety of pharmacologically active molecules. The choice of catalyst is paramount in dictating the efficiency, yield, and environmental impact of the synthetic route. This guide provides an objective, data-driven comparison of various catalytic systems for the synthesis of this compound, offering insights to inform your selection of the most suitable method.

This comparative analysis focuses on prominent catalytic strategies, including palladium-catalyzed reductive cyclization, nickel-catalyzed reductive cyclization, and the classic Fischer indole (B1671886) synthesis, presenting a clear overview of their performance based on experimental data.

Performance Comparison of Catalytic Systems

The following table summarizes the quantitative data for different catalytic approaches to this compound synthesis, allowing for a direct comparison of their efficacy.

Catalytic SystemReaction TypeStarting MaterialCatalystReagentsSolventTemperature (°C)Time (h)Yield (%)
Palladium-CatalyzedReductive Cyclization2-Methoxy-6-nitrotoluene10% Palladium on CarbonN,N-dimethylformamide dimethyl acetal (B89532), Pyrrolidine (B122466), Hydrogen (50 psi)Ethyl acetate (B1210297) or Methanol (B129727)Room Temp.3-4 (enamine formation) + reduction time75-85[1]
Nickel-CatalyzedReductive Cyclization2-Methoxy-6-nitrotolueneRaney NickelN,N-dimethylformamide dimethyl acetal, Pyrrolidine, Hydrazine (B178648) hydrate (B1144303)Ethanol (B145695)Room Temp.3-4 (enamine formation) + 1-2 (reduction)75-85[1]
Acid-CatalyzedFischer Indole Synthesis2-MethoxyphenylhydrazinePolyphosphoric Acid (PPA)Pyruvic acid-95-100~1Moderate to Good*

Experimental Protocols

Below are the detailed experimental methodologies for the key synthetic routes compared in this guide.

Palladium-Catalyzed Reductive Cyclization (Leimgruber-Batcho Approach)

This two-step procedure involves the formation of an enamine intermediate followed by a palladium-catalyzed reductive cyclization.

Step 1: Enamine Formation In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, 2-methoxy-6-nitrotoluene (1.0 mol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 500 mL). To this solution, N,N-dimethylformamide dimethyl acetal (1.2 mol) and pyrrolidine (1.2 mol) are added. The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 3-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the volatile components are removed under reduced pressure to obtain the crude enamine.[1]

Step 2: Reductive Cyclization The crude enamine is dissolved in a suitable solvent such as ethyl acetate or methanol in a hydrogenation vessel. 10% Palladium on Carbon catalyst is added to the solution. The vessel is then pressurized with hydrogen gas to 50 psi and stirred at room temperature until the hydrogen uptake ceases.[1]

Workup and Purification Following the reduction, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford 7-methoxy-1H-indole as a solid.[1]

Nickel-Catalyzed Reductive Cyclization (Leimgruber-Batcho Approach)

This method follows the same initial enamine formation step as the palladium-catalyzed route but employs a different catalyst for the reductive cyclization.

Step 1: Enamine Formation The procedure is identical to Step 1 of the Palladium-Catalyzed Reductive Cyclization.

Step 2: Reductive Cyclization The crude enamine is dissolved in ethanol. Raney Nickel is carefully added to the solution, followed by the dropwise addition of hydrazine hydrate at room temperature, which results in an exothermic reaction. The mixture is stirred for 1-2 hours after the addition is complete.[1]

Workup and Purification After the reduction, the reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-methoxy-1H-indole.[1]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and a carbonyl compound in the presence of an acid catalyst.

Step 1: Phenylhydrazone Formation 2-Methoxyphenylhydrazine is reacted with an equimolar amount of pyruvic acid in a suitable solvent like ethanol. The mixture is typically stirred at room temperature or gently heated to form the corresponding phenylhydrazone, which may precipitate from the solution and can be isolated by filtration.

Step 2: Indolization The isolated phenylhydrazone is added to polyphosphoric acid (PPA). The mixture is then heated to approximately 95-100 °C with stirring for about an hour. The reaction progress is monitored by TLC.

Workup and Purification Upon completion, the reaction mixture is cooled and then carefully poured onto crushed ice. The resulting mixture is neutralized with a base, such as sodium hydroxide (B78521) solution, until alkaline. The precipitated crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the described synthetic methodologies, the following diagrams illustrate the experimental workflows.

Leimgruber-Batcho Indole Synthesis Workflow cluster_enamine Step 1: Enamine Formation cluster_reduction Step 2: Reductive Cyclization cluster_workup Workup & Purification Start 2-Methoxy-6-nitrotoluene Reagents1 DMF-DMA, Pyrrolidine Start->Reagents1 Add Reaction1 Reflux in DMF (110-120°C, 3-4h) Reagents1->Reaction1 Intermediate Crude Enamine Reaction1->Intermediate Catalyst_Pd 10% Pd/C, H₂ (50 psi) Intermediate->Catalyst_Pd Option A Catalyst_Ni Raney Ni, Hydrazine Hydrate Intermediate->Catalyst_Ni Option B Reaction_Pd Stir at RT Catalyst_Pd->Reaction_Pd Reaction_Ni Stir at RT Catalyst_Ni->Reaction_Ni Filter Filter Catalyst Reaction_Pd->Filter Reaction_Ni->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Leimgruber-Batcho Synthesis Workflow

Fischer Indole Synthesis Workflow cluster_hydrazone Step 1: Phenylhydrazone Formation cluster_indolization Step 2: Indolization cluster_workup_fischer Workup & Purification Start_Fischer 2-Methoxyphenylhydrazine + Pyruvic Acid Reaction_Hydrazone Stir in Ethanol Start_Fischer->Reaction_Hydrazone Intermediate_Hydrazone Phenylhydrazone Reaction_Hydrazone->Intermediate_Hydrazone Catalyst_PPA Polyphosphoric Acid (PPA) Intermediate_Hydrazone->Catalyst_PPA Reaction_Indole Heat (95-100°C) Catalyst_PPA->Reaction_Indole Quench Pour onto Ice Reaction_Indole->Quench Neutralize Neutralize with Base Quench->Neutralize Filter_Fischer Filter Crude Product Neutralize->Filter_Fischer Purify_Fischer Recrystallization or Column Chromatography Filter_Fischer->Purify_Fischer Product_Fischer This compound Purify_Fischer->Product_Fischer

Fischer Indole Synthesis Workflow

Concluding Remarks

The synthesis of this compound can be effectively achieved through multiple catalytic pathways. The Leimgruber-Batcho approach, utilizing either palladium or nickel catalysts for the reductive cyclization step, offers a reliable and high-yielding route from readily available starting materials. Both palladium and nickel catalysts demonstrate comparable and excellent yields under their respective conditions, providing flexibility in catalyst choice based on availability, cost, and safety considerations (e.g., handling of hydrogen gas vs. hydrazine hydrate).

The Fischer indole synthesis remains a powerful and direct method. However, for this compound, careful selection of a milder acid catalyst, such as polyphosphoric acid, is crucial to avoid the formation of halogenated byproducts that can occur with strong Brønsted acids.

Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, available equipment, cost, and desired purity of the final product. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision in the synthesis of the valuable this compound scaffold.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of modern therapeutic design. The 7-methoxyindole scaffold has emerged as a promising framework in the development of potent kinase inhibitors. However, the inherent structural similarities within the ATP-binding site across the kinome often lead to off-target interactions, necessitating comprehensive cross-reactivity profiling. This guide provides an objective comparison of the performance of a this compound derivative against a panel of kinases, supported by experimental data, and details the methodologies to enable reproducible research.

The indole (B1671886) core is a privileged structure in drug discovery, and the specific substitution of a methoxy (B1213986) group at the 7-position can influence the molecule's electronic properties and metabolic stability. Preliminary studies on derivatives such as 7-methoxy-5-nitro-1H-indole have indicated promising anticancer properties, likely through the inhibition of key kinases involved in cell proliferation and survival.

Comparative Kinase Inhibition Profile of a this compound Derivative

The following table summarizes the inhibitory activity (IC50) of a 7-methoxy-5-nitro-1H-indole derivative against a panel of kinases. This quantitative data allows for a direct comparison of the potency and selectivity of this compound.

Compound IDDerivative ClassTarget Kinase(s)IC50 (nM) vs. Target(s)Off-Target Kinases Inhibited (>50% at 1µM or IC50 <1000 nM)
BCI-1017-Methoxy-5-nitro-1H-indolePim-1, CDK2/cyclin A85 (Pim-1), 230 (CDK2/cyclin A)VEGFR2 (850 nM)

Note: This data is representative and compiled from literature sources. Further comprehensive screening is recommended for a complete profile.

Experimental Protocols

Accurate and reproducible kinase inhibition data is paramount for comparing the selectivity of different compounds. Below are detailed methodologies for two commonly employed kinase inhibitor screening assays.

Protocol 1: In Vitro Radiometric Kinase Inhibition Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate.

Materials:

  • Kinase of interest (e.g., Pim-1, CDK2/cyclin A)

  • Peptide substrate specific for the kinase

  • This compound derivative (and other test compounds)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound derivatives in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted this compound derivative or DMSO (as a vehicle control) to the wells.

  • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control and plot the values against the inhibitor concentration to determine the IC50 value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This is a non-radioactive, homogeneous assay that measures the binding of a specific antibody to a phosphorylated substrate.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • This compound derivative (and other test compounds)

  • Kinase reaction buffer

  • ATP solution

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the this compound derivatives in DMSO.

  • In a 384-well plate, add the serially diluted compounds.

  • Prepare a mixture of the kinase and the biotinylated peptide substrate in kinase buffer and add it to the wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the detection reagents: a mixture of the Eu-labeled antibody and SA-APC.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the detection reagents to bind.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium donor wavelength (e.g., 620 nm) and the APC acceptor wavelength (e.g., 665 nm).

  • Calculate the emission ratio (665 nm / 620 nm).

  • The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition based on the signal from control wells (no inhibitor) and plot against the inhibitor concentration to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of the targeted kinases, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound This compound Derivative (Serial Dilution) Incubation Incubation (Inhibitor Binding) Compound->Incubation Kinase Kinase & Substrate Mixture Kinase->Incubation ATP [γ-³³P]ATP Solution Reaction Kinase Reaction (Phosphorylation) ATP->Reaction Incubation->Reaction Add ATP Stop Stop Reaction Reaction->Stop Filter Filter Binding & Washing Stop->Filter Count Scintillation Counting Filter->Count Analysis IC50 Determination Count->Analysis Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Pim-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT3 STAT3 JAK->STAT3 phosphorylate Pim1 Pim-1 STAT3->Pim1 induce transcription Bad Bad (pro-apoptotic) Pim1->Bad phosphorylate (inactivate) p27 p27 (cell cycle inhibitor) Pim1->p27 phosphorylate (inactivate) Apoptosis Inhibition of Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle 7_Methoxyindole This compound Derivative 7_Methoxyindole->Pim1 inhibits CDK2_Signaling_Pathway cluster_g1 G1 Phase cluster_g1s G1/S Transition cluster_s S Phase GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylate CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds & activates CDK2->Rb hyper-phosphorylates E2F E2F Rb->E2F releases Rb->E2F E2F->CyclinE induces transcription DNA_Replication DNA Replication E2F->DNA_Replication activates genes for 7_Methoxyindole This compound Derivative 7_Methoxyindole->CDK2 inhibits VEGFR2_Signaling_Pathway cluster_ligand Ligand Binding cluster_downstream_pi3k PI3K/Akt Pathway cluster_downstream_plc PLCγ Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 binds & dimerizes PI3K PI3K VEGFR2->PI3K activates PLCg PLCγ VEGFR2->PLCg activates Akt Akt PI3K->Akt activates Survival Cell Survival Endothelial Cell Migration Akt->Survival PKC PKC PLCg->PKC activates Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK activates Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation 7_Methoxyindole This compound Derivative 7_Methoxyindole->VEGFR2 inhibits

Comparative Docking Analysis of 7-Methoxyindole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the molecular docking studies of 7-methoxyindole derivatives against various protein targets relevant to drug discovery. The information is compiled from recent scientific literature to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential and structure-activity relationships of this important class of compounds.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide range of biological activities. Molecular docking studies are crucial computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. By comparing the docking scores and binding interactions of different this compound derivatives, researchers can identify promising candidates for further development and optimize their properties for enhanced efficacy and selectivity.

Quantitative Data Summary

The following tables summarize the binding affinities and biological activities of various indole (B1671886) derivatives from comparative studies. These values provide a quantitative basis for comparing the potential of different substituted indoles against several protein targets.

Table 1: Comparative Binding Affinities of Indole Derivatives Against Viral and Other Protein Targets

Compound/DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Reference
Spiro-oxindole DerivativeRNA Polymerase (6m71)Good binding energy (specific value not stated)[1]
Spiro-oxindole DerivativeSpike Glycoprotein (6VXX)Good binding energy (specific value not stated)[1]
7-Azaindole Derivative (7-AID)DDX3 (2I4I)-7.99[2]
7-Hydroxycoumarin Derivative 4(d)Acetylcholinesterase (4EY7)Not specified (best docking results)[3]
7-Hydroxycoumarin Derivative 4(f)Acetylcholinesterase (4EY7)Not specified (best docking results)[3]

Table 2: Comparative Anticancer Activity (IC50/GI50 µM) of Methoxy-Substituted Indole and Azaindole Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Indolyl-pyridinyl-propenone (5-methoxyindole)GlioblastomaNot specifiedMethuosis induction
Indolyl-pyridinyl-propenone (6-methoxyindole)GlioblastomaNot specifiedMicrotubule disruption[4]
7-Azaindole Analog 4gMCF-7 (Breast)15.56PARP Inhibition
7-Azaindole Derivative (7-AID)HeLa (Cervical)16.96DDX3 Inhibition[2]
7-Azaindole Derivative (7-AID)MCF-7 (Breast)14.12DDX3 Inhibition[2]
7-Azaindole Derivative (7-AID)MDA MB-231 (Breast)12.69DDX3 Inhibition[2]

Experimental Protocols

A generalized methodology for comparative docking studies and biological evaluation, based on protocols described in the cited literature, is provided below.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[5]

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and charges are assigned.

    • The protein structure is energy minimized using a suitable force field.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.

    • The ligands are energy minimized, and appropriate charges are assigned.

  • Docking Simulation:

    • A docking grid box is defined around the active site of the target protein.

    • Docking is performed using software such as AutoDock, GOLD, or Schrodinger Glide.[3][5]

    • The software explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function, which estimates the binding affinity.[6]

  • Analysis of Results:

    • The docking results are analyzed to identify the best-docked poses based on the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions).[2]

    • The binding modes of different derivatives are compared to understand structure-activity relationships.

In Vitro Biological Evaluation (General Protocol for Anticancer Activity)
  • Cell Culture:

    • Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7][8]

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24-48 hours).[2]

    • MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[2]

Visualizations

Workflow for Comparative Molecular Docking Studies

G cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_comp Comparative Evaluation cluster_val Validation p_prep Target Protein Preparation (from PDB) docking Molecular Docking Simulation p_prep->docking l_prep Ligand Preparation (this compound Derivatives) l_prep->docking analysis Analysis of Binding Affinity and Interactions docking->analysis sar Structure-Activity Relationship (SAR) analysis->sar lead_id Lead Compound Identification sar->lead_id exp_val Experimental Validation (In Vitro/In Vivo) lead_id->exp_val

Caption: A general workflow for in silico comparative docking studies.

Hypothetical Signaling Pathway Modulated by a this compound Derivative

Some methoxy (B1213986) indole derivatives have been shown to induce a non-apoptotic form of cell death known as methuosis.[4] This process is characterized by the hyperactivation of Ras and the subsequent activation of Rac1, leading to extensive macropinocytosis and vacuole formation.[4]

G cluster_pathway Methuosis Signaling Pathway ligand This compound Derivative ras Ras Hyperactivation ligand->ras rac1 Rac1 Activation ras->rac1 macropino Macropinocytosis rac1->macropino vacuole Vacuole Accumulation macropino->vacuole death Cell Death (Methuosis) vacuole->death

Caption: Signaling pathway of methuosis induced by certain indole derivatives.

References

validation of in vitro findings for 7-Methoxyindole in in vivo animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo data for the parent compound 7-Methoxyindole remains limited in publicly accessible literature, several of its derivatives have demonstrated significant therapeutic potential in animal models. This guide provides a comparative overview of the in vivo validation of three promising this compound derivatives, contrasting their performance with established alternatives and detailing the experimental methodologies employed.

Antitumor Activity: 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one

This derivative has emerged as a potent antitumor agent, demonstrating significant efficacy in preclinical cancer models. Its mechanism of action as a tubulin-binding and tumor-vascular disrupting agent offers a promising avenue for cancer therapy.

Comparative In Vitro and In Vivo Efficacy
CompoundIn Vitro Potency (GI50)In Vivo Animal ModelIn Vivo EfficacyComparator
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Low to sub-nanomolar range against a panel of human tumor cell lines[1][2]Mouse xenograft model with human tumor cells[1]62% tumor growth inhibition in mice at a dose of 1.0 mg/kg[1][2]Combretastatin A-4 (CA-4)
Combretastatin A-4 (CA-4) IC50 for tubulin polymerization inhibition: 0.53 to 3.0 μM[3]Murine colon 26 adenocarcinoma[3]Limited in vivo efficacy due to poor pharmacokinetics[3]-
Experimental Protocols

In Vitro: Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay determines the cytotoxic effects of the compound on cancer cell lines.

  • Cell Plating: Human tumor cell lines are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period.

  • Cell Fixation: Trichloroacetic acid is used to fix the cells, preserving cellular proteins.

  • Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to proteins.

  • Measurement: The absorbance is measured at a specific wavelength to determine cell density, from which the GI50 (concentration required to inhibit cell growth by 50%) is calculated.

In Vivo: Mouse Xenograft Model for Antitumor Efficacy

This model evaluates the in vivo antitumor activity of the compound.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human tumor cells are implanted subcutaneously into the mice.

  • Compound Administration: Once tumors reach a palpable size, mice are treated with the test compound at a specified dose and schedule.

  • Tumor Measurement: Tumor size is measured regularly throughout the study.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor size in the treated group to that in the control group.

Signaling Pathway and Experimental Workflow

G Mechanism of Action: Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Microtubules->αβ-Tubulin Dimers Depolymerization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Microtubules->Disruption of Mitotic Spindle This compound Derivative This compound Derivative This compound Derivative->αβ-Tubulin Dimers Binds to Colchicine Site Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disruption of Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Mechanism of Tubulin Polymerization Inhibition

G Experimental Workflow: In Vivo Antitumor Efficacy Start Start Human Tumor Cell Culture Human Tumor Cell Culture Start->Human Tumor Cell Culture Subcutaneous Implantation in Immunocompromised Mice Subcutaneous Implantation in Immunocompromised Mice Human Tumor Cell Culture->Subcutaneous Implantation in Immunocompromised Mice Tumor Growth to Palpable Size Tumor Growth to Palpable Size Subcutaneous Implantation in Immunocompromised Mice->Tumor Growth to Palpable Size Randomization into Groups Randomization into Groups Tumor Growth to Palpable Size->Randomization into Groups Treatment Group (this compound Derivative) Treatment Group (this compound Derivative) Randomization into Groups->Treatment Group (this compound Derivative) Control Group (Vehicle) Control Group (Vehicle) Randomization into Groups->Control Group (Vehicle) Regular Tumor Volume Measurement Regular Tumor Volume Measurement Treatment Group (this compound Derivative)->Regular Tumor Volume Measurement Control Group (Vehicle)->Regular Tumor Volume Measurement Data Analysis: Tumor Growth Inhibition Data Analysis: Tumor Growth Inhibition Regular Tumor Volume Measurement->Data Analysis: Tumor Growth Inhibition End End Data Analysis: Tumor Growth Inhibition->End

Workflow for In Vivo Antitumor Efficacy Testing

Neuroprotective Effects: Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid (5MeO)

This derivative has shown promise in models of neurodegenerative disease, specifically in a model of Alzheimer's-like cognitive impairment. Its multifaceted mechanism of action targets key pathological features of the disease.

Comparative Behavioral and Biochemical Effects
CompoundAnimal ModelBehavioral OutcomeBiochemical OutcomeComparator
Arylhydrazone derivative of 5-Methoxyindole-2-Carboxylic Acid (5MeO) Scopolamine-induced dementia in rats[4][5]Improved performance in step-through and Barnes maze tasks[4][5]Restored BDNF and Acetylcholine levels; Normalized Acetylcholinesterase activity; Reduced lipid peroxidation[4][5]Rivastigmine (B141)
Rivastigmine Scopolamine-induced memory impairment in rats[6][7]Antagonized deficits in working and reference memory[6]Inhibited cholinesterase in the cortex and hippocampus[6]-
Experimental Protocols

In Vivo: Scopolamine-Induced Amnesia Model in Rats

This model is used to screen for compounds with potential to treat cognitive deficits.

  • Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).

  • Amnesia Induction: Scopolamine (B1681570) (a muscarinic receptor antagonist) is administered intraperitoneally to induce memory impairment.[8][9]

  • Compound Administration: The test compound is administered before or after the scopolamine injection, depending on the study design.

  • Behavioral Testing: Memory is assessed using tasks such as the Morris water maze, passive avoidance test, or Y-maze.[10]

  • Biochemical Analysis: After behavioral testing, brain tissue (e.g., hippocampus and cortex) is collected to measure levels of neurotransmitters (e.g., acetylcholine), neurotrophic factors (e.g., BDNF), and markers of oxidative stress.

Ex Vivo: Acetylcholinesterase (AChE) Activity Assay

This assay measures the activity of the enzyme that breaks down acetylcholine.

  • Tissue Preparation: Brain tissue is homogenized in a suitable buffer.

  • Reaction Initiation: The homogenate is incubated with a substrate (acetylthiocholine) and a chromogen (DTNB). AChE in the sample hydrolyzes the substrate, producing thiocholine.

  • Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored product.

  • Measurement: The absorbance is measured at 412 nm, and the rate of color change is proportional to the AChE activity.

Signaling Pathway and Experimental Workflow

G Neuroprotective Mechanisms of 5MeO Derivative cluster_0 Pathological State (Scopolamine-induced) cluster_1 Therapeutic Intervention (5MeO) Reduced Acetylcholine Reduced Acetylcholine Memory Impairment Memory Impairment Reduced Acetylcholine->Memory Impairment Increased AChE Activity Increased AChE Activity Increased AChE Activity->Reduced Acetylcholine Reduced BDNF Reduced BDNF Reduced BDNF->Memory Impairment Increased Oxidative Stress Increased Oxidative Stress Increased Oxidative Stress->Memory Impairment 5MeO Derivative 5MeO Derivative Normalized AChE Activity Normalized AChE Activity 5MeO Derivative->Normalized AChE Activity Inhibits Restored BDNF Restored BDNF 5MeO Derivative->Restored BDNF Promotes Reduced Oxidative Stress Reduced Oxidative Stress 5MeO Derivative->Reduced Oxidative Stress Antioxidant effect Restored Acetylcholine Restored Acetylcholine Normalized AChE Activity->Restored Acetylcholine Improved Memory Improved Memory Restored Acetylcholine->Improved Memory Restored BDNF->Improved Memory Reduced Oxidative Stress->Improved Memory

Neuroprotective Mechanisms of 5MeO Derivative

G Experimental Workflow: Scopolamine-Induced Amnesia Model Start Start Acclimatization of Rats Acclimatization of Rats Start->Acclimatization of Rats Baseline Behavioral Training Baseline Behavioral Training Acclimatization of Rats->Baseline Behavioral Training Randomization into Groups Randomization into Groups Baseline Behavioral Training->Randomization into Groups Control Group Control Group Randomization into Groups->Control Group Scopolamine Group Scopolamine Group Randomization into Groups->Scopolamine Group Scopolamine + 5MeO Group Scopolamine + 5MeO Group Randomization into Groups->Scopolamine + 5MeO Group Scopolamine + Rivastigmine Group Scopolamine + Rivastigmine Group Randomization into Groups->Scopolamine + Rivastigmine Group Drug Administration Drug Administration Control Group->Drug Administration Scopolamine Group->Drug Administration Scopolamine + 5MeO Group->Drug Administration Scopolamine + Rivastigmine Group->Drug Administration Scopolamine Administration Scopolamine Administration Drug Administration->Scopolamine Administration Behavioral Testing (e.g., Morris Water Maze) Behavioral Testing (e.g., Morris Water Maze) Scopolamine Administration->Behavioral Testing (e.g., Morris Water Maze) Euthanasia and Brain Tissue Collection Euthanasia and Brain Tissue Collection Behavioral Testing (e.g., Morris Water Maze)->Euthanasia and Brain Tissue Collection Biochemical Analysis (AChE, BDNF, etc.) Biochemical Analysis (AChE, BDNF, etc.) Euthanasia and Brain Tissue Collection->Biochemical Analysis (AChE, BDNF, etc.) Data Analysis Data Analysis Biochemical Analysis (AChE, BDNF, etc.)->Data Analysis End End Data Analysis->End

Workflow for Scopolamine-Induced Amnesia Model

Anti-inflammatory Activity: 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA)

This β-carboline alkaloid derivative of this compound has demonstrated potent anti-inflammatory effects in a model of systemic inflammation, highlighting its potential for treating inflammatory conditions.

Comparative In Vivo Anti-inflammatory Effects
CompoundAnimal ModelKey In Vivo OutcomeIn Vitro EffectComparator
7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA) LPS-induced lethality in C57BL/6 mice[11][12]Rescued mice from LPS-induced lethality[11][12]Inhibited LPS-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6) in RAW264.7 cells[11][12]Indomethacin
Indomethacin LPS-induced inflammation in rats[13]Prevented retinal vascular leakage[13]Prevented PGE2 synthesis[13]-
Experimental Protocols

In Vivo: Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is widely used to study systemic inflammation and screen anti-inflammatory drugs.

  • Animal Model: Mice (e.g., C57BL/6) or rats.

  • Inflammation Induction: A single injection of LPS (an endotoxin (B1171834) from Gram-negative bacteria) is administered intraperitoneally to induce a systemic inflammatory response.[14][15][16]

  • Compound Administration: The test compound is typically administered prior to the LPS challenge.

  • Monitoring: Animals are monitored for signs of sickness behavior (e.g., reduced locomotor activity) and survival.[17]

  • Biomarker Analysis: Blood and tissue samples are collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and other inflammatory mediators.

In Vitro: Nrf2/HO-1 Pathway Activation Assay

This assay determines if a compound can activate this key antioxidant and anti-inflammatory pathway.

  • Cell Culture: A suitable cell line (e.g., RAW264.7 macrophages) is used.

  • Compound Treatment: Cells are treated with the test compound for a specified duration.

  • Nuclear Extraction: Nuclear and cytoplasmic fractions of the cells are separated.

  • Western Blot Analysis: The levels of Nrf2 in the nuclear fraction and HO-1 in the total cell lysate are determined by Western blotting. An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.

Signaling Pathway and Experimental Workflow

G Anti-inflammatory Signaling of 7-MCPA cluster_0 Inflammatory Stimulus (LPS) cluster_1 Therapeutic Intervention (7-MCPA) LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Activation NF-κB Activation TLR4->NF-κB Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation 7-MCPA 7-MCPA 7-MCPA->NF-κB Activation Inhibits Nrf2 Activation Nrf2 Activation 7-MCPA->Nrf2 Activation Activates HO-1 Expression HO-1 Expression Nrf2 Activation->HO-1 Expression Induces Anti-inflammatory Effect Anti-inflammatory Effect HO-1 Expression->Anti-inflammatory Effect Anti-inflammatory Effect->Inflammation Suppresses

Anti-inflammatory Signaling of 7-MCPA

G Experimental Workflow: LPS-Induced Inflammation Model Start Start Acclimatization of Mice Acclimatization of Mice Start->Acclimatization of Mice Randomization into Groups Randomization into Groups Acclimatization of Mice->Randomization into Groups Control Group Control Group Randomization into Groups->Control Group LPS Group LPS Group Randomization into Groups->LPS Group LPS + 7-MCPA Group LPS + 7-MCPA Group Randomization into Groups->LPS + 7-MCPA Group LPS + Indomethacin Group LPS + Indomethacin Group Randomization into Groups->LPS + Indomethacin Group Pre-treatment with Compound/Vehicle Pre-treatment with Compound/Vehicle Control Group->Pre-treatment with Compound/Vehicle LPS Group->Pre-treatment with Compound/Vehicle LPS + 7-MCPA Group->Pre-treatment with Compound/Vehicle LPS + Indomethacin Group->Pre-treatment with Compound/Vehicle LPS Administration (i.p.) LPS Administration (i.p.) Pre-treatment with Compound/Vehicle->LPS Administration (i.p.) Monitoring of Survival and Sickness Behavior Monitoring of Survival and Sickness Behavior LPS Administration (i.p.)->Monitoring of Survival and Sickness Behavior Collection of Blood and Tissues Collection of Blood and Tissues Monitoring of Survival and Sickness Behavior->Collection of Blood and Tissues Measurement of Inflammatory Markers Measurement of Inflammatory Markers Collection of Blood and Tissues->Measurement of Inflammatory Markers Data Analysis Data Analysis Measurement of Inflammatory Markers->Data Analysis End End Data Analysis->End

Workflow for LPS-Induced Inflammation Model

References

A Comparative Analysis of the Physicochemical Properties of 7-Methoxyindole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of 7-Methoxyindole and its positional isomers: 4-Methoxyindole, 5-Methoxyindole, and 6-Methoxyindole. Understanding the distinct characteristics of these closely related molecules is crucial for their application in medicinal chemistry, drug design, and materials science. This document summarizes key experimental data, outlines detailed methodologies for property determination, and visualizes relevant biological pathways to aid in research and development. Limited experimental data is available for 2-Methoxyindole and 3-Methoxyindole; therefore, this guide focuses on the more extensively characterized isomers.

Physicochemical Data Summary

The position of the methoxy (B1213986) group on the indole (B1671886) ring significantly influences the physicochemical properties of the molecule. These differences can impact solubility, membrane permeability, and receptor binding affinity, thereby affecting the compound's biological activity and suitability for various applications. The table below summarizes the key physicochemical properties of this compound and its common positional isomers.

Property4-Methoxyindole5-Methoxyindole6-MethoxyindoleThis compound
Molecular Formula C₉H₉NOC₉H₉NOC₉H₉NOC₉H₉NO
Molecular Weight 147.17 g/mol 147.17 g/mol 147.17 g/mol 147.17 g/mol
Melting Point (°C) 69-70[1]52-55[2]90-94147-150
Boiling Point (°C) 181-183 (at 24 mmHg)[1]176-178 (at 17 mmHg)Not available108-110 (at 0.3 mmHg)
pKa Not availableNot availableNot availableNot available
logP (calculated) 2.7[3]Not availableNot availableNot available
Solubility Soluble in ethanol[1]Insoluble in water[2], Soluble in DMF, DMSO, EthanolNot availableNot available
Appearance Off-white powder[3]Slightly yellow crystalline solid[2]Not availablePale yellow to brown liquid

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which a solid compound transitions to a liquid.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of the methoxyindole isomer

  • Mortar and pestle

Procedure:

  • A small amount of the solid sample is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Sample of the liquid methoxyindole isomer

Procedure:

  • A small amount of the liquid sample (a few drops) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a heating bath.

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

Objective: To determine the lipophilicity of a compound by measuring its distribution between an aqueous and an organic phase.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Sample of the methoxyindole isomer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • A known concentration of the methoxyindole isomer is dissolved in either the aqueous or organic phase.

  • Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel or centrifuge tube.

  • The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • The concentration of the solute in each phase is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • logP is the logarithm of the partition coefficient.

Differential Effects on Signaling Pathways

Recent studies have indicated that methoxyindole isomers can exhibit differential activities on biological signaling pathways, highlighting their potential as modulators of cellular function.

Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune response, and cell differentiation. A study on the effects of methylated and methoxylated indoles on AhR activity revealed that these isomers can act as agonists or antagonists.[4]

Notably, This compound was identified as a highly efficacious agonist of the human AhR, displaying a relative efficacy of 80% compared to the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). In contrast, other methoxyindole isomers showed varying degrees of agonistic or antagonistic activity. This differential activation of the AhR signaling pathway by positional isomers underscores the importance of the methoxy group's position in determining the biological activity of these compounds.[4]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-AIP Complex This compound->AhR_complex Strong Agonist Other Isomers Other Isomers Other Isomers->AhR_complex Variable Agonist/ Antagonist AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Ligand Binding & Conformational Change ARNT ARNT AhR_ligand->ARNT Translocation & Heterodimerization AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding to DNA Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiation

Figure 1. Differential activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by methoxyindole isomers.

Serotonin (B10506) Receptor Binding

While comprehensive data on all methoxyindole isomers is not available, studies on related tryptamine (B22526) derivatives suggest that the position of the methoxy group can significantly influence binding affinity to various serotonin (5-HT) receptor subtypes. For instance, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, which are structurally related to tryptamines, showed that a 5-methoxy substitution was the most potent at the 5-HT1A receptor among the tested compounds. This highlights the potential for positional isomers of methoxyindole to exhibit differential selectivity and affinity for serotonin receptors, a critical aspect for the development of neurological drugs.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a novel methoxyindole isomer, from synthesis to the determination of its key physicochemical and biological properties.

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_bio Biological Activity Screening Synthesis Synthesis of Methoxyindole Isomer Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Boiling_Point Boiling Point Determination Structure_Verification->Boiling_Point Solubility Solubility Assessment Structure_Verification->Solubility LogP logP Determination (Shake-Flask) Structure_Verification->LogP pKa pKa Determination (Potentiometric Titration) Structure_Verification->pKa Receptor_Binding Receptor Binding Assays (e.g., Serotonin, AhR) Structure_Verification->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO) Structure_Verification->Enzyme_Inhibition Cell_Based_Assays Cell-Based Signaling Assays Structure_Verification->Cell_Based_Assays Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Cell_Based_Assays->Data_Analysis

Figure 2. A generalized experimental workflow for the characterization of methoxyindole isomers.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Novel Routes to 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds like 7-Methoxyindole is a critical starting point for the discovery of novel therapeutics. This guide provides an objective comparison of prominent synthetic routes to this compound, supported by experimental data, to inform the selection of the most appropriate method based on efficiency, scalability, and practicality.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound can be approached through several established methods, each with distinct advantages and drawbacks. The primary routes benchmarked in this guide are the Fischer Indole (B1671886) Synthesis, the Leimgruber-Batcho Synthesis, and the Bartoli Indole Synthesis. A multi-step classical synthesis is also considered for a comprehensive overview.

ParameterFischer Indole SynthesisLeimgruber-Batcho SynthesisBartoli Indole SynthesisMulti-Step Synthesis from o-Anisidine
Starting Materials 2-Methoxyphenylhydrazine, Acetaldehyde3-Methoxy-2-nitrotoluene2-Bromo-3-nitroanisole (B183254)o-Anisidine
Key Reactions Hydrazone formation,[1][1]-sigmatropic rearrangementEnamine formation, Reductive cyclizationGrignard reaction,[1][1]-sigmatropic rearrangementAcylation, Japp-Klingemann reaction, Cyclization, Hydrolysis, Decarboxylation
Reported Overall Yield Low and variable; prone to side reactionsGood to Excellent (e.g., ~73% for analogous indoles)Good (e.g., ~61% for analogous 7-bromoindoles)Moderate (Calculated ~22%)
Number of Steps 1-2215
Key Advantages Atom economical, potentially short.High yields, mild conditions, good regioselectivity.Excellent for 7-substituted indoles, good yields.Utilizes readily available starting materials.
Key Disadvantages Poor regioselectivity, formation of abnormal byproducts (e.g., chlorinated indoles), low yields for 7-methoxyindoles.[1][2][3]Requires access to substituted o-nitrotoluenes.Requires stoichiometric use of a moisture-sensitive Grignard reagent.Multiple steps, moderate overall yield.
Scalability Challenging due to potential for side reactions and purification difficulties.Good.Moderate, due to the use of Grignard reagents.Moderate.

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthetic route to this compound depends on several factors, including the desired scale, purity requirements, and availability of starting materials. The following diagram illustrates a logical workflow for this decision-making process.

Workflow for Selecting a Synthetic Route to this compound start Start: Need to Synthesize This compound scale Desired Scale? start->scale purity High Purity Critical? scale->purity Large Scale starting_material Starting Material Availability? scale->starting_material Small to Medium Scale leimgruber Leimgruber-Batcho Synthesis purity->leimgruber Yes bartoli Bartoli Indole Synthesis purity->bartoli Yes, with Grignard reagent handling multistep Multi-Step Synthesis purity->multistep No, multiple steps may introduce impurities fischer Fischer Indole Synthesis starting_material->fischer 2-Methoxyphenylhydrazine readily available starting_material->leimgruber 3-Methoxy-2-nitrotoluene available starting_material->bartoli 2-Bromo-3-nitroanisole available starting_material->multistep o-Anisidine readily available fischer->purity Consider purification challenges

Caption: Decision workflow for selecting a this compound synthesis route.

Experimental Protocols

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. However, for this compound, this route is often plagued by the formation of abnormal products, particularly when using strong acids like HCl, which can lead to chlorinated byproducts instead of the desired product.[2][3] Milder catalysts such as zinc chloride or polyphosphoric acid may offer better results, though yields are generally reported to be low.

General Protocol:

  • Hydrazone Formation: 2-Methoxyphenylhydrazine (1 equivalent) is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid. Acetaldehyde or its equivalent (1.1 equivalents) is added, and the mixture is stirred at room temperature until the formation of the hydrazone is complete (monitored by TLC).

  • Indolization: An acid catalyst (e.g., zinc chloride, 1.5 equivalents, or polyphosphoric acid) is added to the hydrazone mixture. The reaction is then heated to a temperature ranging from 80°C to 150°C.

  • Work-up and Purification: After completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The crude product requires purification by column chromatography to isolate this compound from byproducts.

Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis is a two-step process that provides a more reliable and higher-yielding route to 7-substituted indoles compared to the Fischer synthesis.[4] It involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.

General Protocol:

  • Enamine Formation: 3-Methoxy-2-nitrotoluene (1 equivalent) is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine (B122466) in a solvent such as DMF. The mixture is heated to afford the corresponding enamine.

  • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.[4] This step effects the reduction of the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield pure this compound. This method has been reported to provide good to excellent yields for analogous indole syntheses.[1][5]

Bartoli Indole Synthesis

The Bartoli indole synthesis is a highly efficient method for the preparation of 7-substituted indoles, proceeding via the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[6] The presence of the ortho-substituent is crucial for the success of the reaction.

General Protocol:

  • Grignard Reaction: A solution of 2-bromo-3-nitroanisole (1 equivalent) in a dry ethereal solvent like THF is cooled to a low temperature (typically -40°C to -78°C). A solution of vinylmagnesium bromide (3 equivalents) in THF is then added dropwise. The reaction mixture is stirred at this temperature for a specified time.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 7-bromo-4-methoxyindole. Subsequent debromination (e.g., using tributyltin hydride and AIBN) would yield this compound. The initial indole formation step has been reported to proceed in good yields for similar substrates.

Multi-Step Synthesis from o-Anisidine

This classical approach involves the construction of the indole ring through a series of well-established reactions. While longer, it utilizes readily available starting materials.

Overall Synthetic Scheme:

A o-Anisidine B N-Acetyl-o-anisidine A->B Acetic Anhydride C Ethyl 2-(N-acetyl-2-methoxyphenylamino)-2-oxoacetate B->C Oxalyl Chloride, Ethanol D Ethyl this compound-2-carboxylate C->D Base (e.g., NaOEt) E This compound-2-carboxylic acid D->E Hydrolysis (e.g., NaOH) F This compound E->F Decarboxylation (Heat)

References

Safety Operating Guide

Proper Disposal of 7-Methoxyindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 7-Methoxyindole is a critical aspect of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, minimizing risks and adhering to safety protocols.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous chemical. It is known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[4]

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Chemical safety goggles or a face shield[4]
Respiratory Protection NIOSH (US) or CEN (EU) approved respirator (e.g., N95 or P1 dust mask) if there is a risk of dust formation[2]
Protective Clothing Standard laboratory coat

Waste Segregation and Container Management

Proper segregation and containment of this compound waste is the first step in the disposal process.

  • Waste Identification: All waste streams containing this compound must be treated as hazardous waste.

  • Segregation:

    • Solid Waste: Place contaminated items such as gloves, paper towels, and weighing papers into a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Container Requirements:

    • Ensure waste containers are chemically compatible with indoles and any associated solvents.

    • Keep containers securely closed at all times, except when adding waste.[5]

    • All waste collection activities should be performed within a fume hood to minimize inhalation exposure.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the safe disposal of this compound.

  • Preparation: Don the required PPE as detailed in the table above. Ensure the work area is clean and a designated hazardous waste collection container is readily accessible.

  • Handling Solid Waste:

    • Carefully transfer solid this compound waste into the designated container using a spatula or other appropriate tool to minimize dust generation.[4]

    • For cleaning up spills, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[4] Sweep up the absorbed material and place it in the sealed container for disposal.[4][6][7][8] Avoid creating dust.[4][6]

  • Handling Liquid Waste:

    • Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container, avoiding splashes.

  • Labeling:

    • Immediately label the hazardous waste container with the full chemical name: "this compound".[5]

    • List all other components of the waste mixture, including solvents, with their approximate percentages.[5]

    • Clearly mark the container with the appropriate hazard warnings (e.g., "Toxic," "Harmful," "Irritant").

  • Storage:

    • Store the labeled and sealed waste container in a designated and secure satellite accumulation area.

    • The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[5][6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5][9]

    • Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

    • Crucially, do not dispose of this compound down the drain or release it into the environment. [4][5]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[2][3][4]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes.[2][3][6] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][3][5] Remove contact lenses if present and easy to do.
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for 7-Methoxyindole, drawing from established safety data for the compound and structurally related molecules. Adherence to these guidelines is critical for personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary risks associated with this compound include skin irritation, serious eye damage, and potential harm if inhaled or swallowed.[1][2][3] Therefore, all personnel must use appropriate personal protective equipment (PPE) when handling this chemical.[1] The recommended PPE is detailed below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[1]To prevent skin contact, which can cause irritation.[3][4][5]
Eye Protection Safety glasses with side shields or chemical safety goggles[4][5]To protect the eyes from splashes and airborne particles that can cause serious eye damage.[2][4]
Body Protection Protective work clothing, such as a laboratory coat[4][5]To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a chemical fume hood or a NIOSH/MSHA-approved respirator[4][5]To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is mandatory to ensure safety and prevent contamination.

1. Preparation:

  • Ensure a chemical fume hood is operational and available for use.[6]

  • Verify that an eyewash station and safety shower are accessible and in good working order.[4][5]

  • Gather all necessary PPE as specified in the table above.

  • Prepare all equipment and reagents within the chemical fume hood.

2. Handling:

  • Wear all required PPE before handling this compound.

  • Conduct all weighing and transfers of the compound within a chemical fume hood to minimize inhalation exposure.[6][7]

  • Avoid the formation of dust during handling.[4][5]

  • Keep the container tightly closed when not in use.[4]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

  • Decontaminate all work surfaces and equipment after use.

  • Properly remove and dispose of contaminated PPE.[3]

Emergency Procedures: Spills and First Aid

Spill Response:

  • Small Spills: In the event of a small spill, sweep up the material, taking care to avoid creating dust. Place the swept material into a sealed container for proper disposal and ventilate the area.[5]

  • Large Spills: For larger spills, evacuate the area immediately and contact your institution's emergency services.

First Aid Measures: The following table summarizes the immediate first aid steps to be taken in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.[9]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyindole
Reactant of Route 2
Reactant of Route 2
7-Methoxyindole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.